(Ser(tBu)6,Azagly10)-LHRH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLNMBMMGCOAS-DXYQMANYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184686-52-0 | |
| Record name | 184686-52-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Ser(tBu)6,Azagly10)-LHRH: A Technical Guide to a Potent LHRH Superagonist
(Ser(tBu)6,Azagly10)-LHRH , more commonly known as Goserelin , is a potent synthetic superagonist of the gonadotropin-releasing hormone (GnRH), also referred to as luteinizing hormone-releasing hormone (LHRH). Its chemical structure is characterized by strategic amino acid substitutions at position 6 and a modification at the C-terminus, which confer enhanced biological activity and prolonged duration of action compared to the native LHRH decapeptide. This technical guide provides a comprehensive overview of Goserelin, focusing on its synthesis, mechanism of action, biological activity, and the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.
Core Compound Details
| Characteristic | Description |
| Chemical Name | This compound |
| Common Name | Goserelin |
| CAS Number | 184686-52-0 |
| Molecular Formula | C59H84N18O14 |
| Molecular Weight | 1269.41 g/mol |
| Sequence | {Pyr}-His-Trp-Ser-Tyr-{Ser(tBu)}-Leu-Arg-Pro-Azagly-NH2 |
| Description | A potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH).[1] |
Mechanism of Action
Goserelin functions as a superagonist at the LHRH receptors located on the gonadotroph cells of the anterior pituitary gland. Its mechanism of action is biphasic:
-
Initial Stimulation (Flare-up): Upon initial administration, Goserelin binds to and stimulates LHRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This results in a temporary surge in the levels of sex steroids, such as testosterone (B1683101) in males and estrogen in females.
-
Downregulation and Desensitization: Continuous or chronic administration of Goserelin leads to the persistent occupation and subsequent downregulation and desensitization of pituitary LHRH receptors. This sustained action disrupts the normal pulsatile release of gonadotropins, ultimately leading to a profound suppression of LH and FSH secretion. The resulting decrease in gonadotropin levels causes a significant reduction in the production of gonadal steroids, achieving a state of "medical castration".
Beyond its effects on the pituitary, evidence suggests that LHRH receptors are also present on various cancer cells, indicating that Goserelin may exert direct anti-proliferative and pro-apoptotic effects on tumors.
Signaling Pathways
The binding of Goserelin to the LHRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
Pituitary Gonadotroph Signaling
References
(Ser(tBu)6,Azagly10)-LHRH as a GnRH Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin, is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH). As a GnRH agonist, it is a critical tool in therapeutic areas requiring the suppression of gonadal sex hormone production, primarily in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1][2] This technical guide provides a comprehensive overview of the core pharmacology of Goserelin, including its mechanism of action, receptor binding, downstream signaling, and key in vivo data. Detailed experimental protocols for the characterization of this GnRH agonist are also provided to facilitate further research and development.
Mechanism of Action
Goserelin exerts its therapeutic effect through a biphasic action on the pituitary GnRH receptors.[2]
-
Initial Stimulation (Flare-up): Upon initial administration, Goserelin binds to GnRH receptors on pituitary gonadotroph cells, acting as a superagonist. This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn causes a temporary surge in testosterone (B1683101) levels in males and estrogen levels in females.[1]
-
Downregulation and Desensitization: Continuous administration of Goserelin leads to the persistent occupation of GnRH receptors. This sustained stimulation results in the downregulation and desensitization of these receptors on the pituitary gland. Consequently, the secretion of LH and FSH is significantly reduced, leading to a profound suppression of testosterone and estrogen to castrate levels.[2]
Receptor Binding and In Vitro Bioactivity
The high potency of Goserelin as a GnRH agonist is attributed to its enhanced binding affinity for the GnRH receptor and its increased resistance to degradation compared to the native GnRH peptide.
Quantitative Data Summary: In Vitro Bioactivity of Goserelin
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 5 to 70-fold lower than native GnRH | Pituitary Cells | [2] |
Note: Specific Ki and EC50/IC50 values for Goserelin from dedicated in vitro studies are not consistently reported in publicly available literature. The provided data reflects a qualitative comparison to the natural ligand.
Downstream Signaling Pathways
The binding of Goserelin to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of LH and FSH.
Caption: GnRH Agonist Signaling Pathway.
In Vivo Pharmacokinetics and Pharmacodynamics
Studies in animal models provide valuable insights into the pharmacokinetic and pharmacodynamic profile of Goserelin.
Quantitative Data Summary: Pharmacokinetics of Goserelin in Rats (Single Subcutaneous Injection)
| Dose (mg/rat) | Cmax (µg/L) | AUC0-t (µg·L⁻¹·h) |
| 0.3 | 3.7 ± 0.3 | 770 ± 96 |
| 0.6 | 6.8 ± 2.2 | 1534 ± 299 |
| 1.2 | 17.6 ± 5.4 | 3233 ± 777 |
Quantitative Data Summary: Pharmacodynamics of Goserelin in Rats (Testosterone Suppression)
| Dose (mg/rat) | Time to Castrate Level (Testosterone < 0.5 µg/L) |
| 0.6 - 1.2 | 4 days |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of GnRH agonists like Goserelin.
Radioligand Binding Assay
This assay determines the binding affinity of Goserelin to the GnRH receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the GnRH receptor (e.g., pituitary cells or a transfected cell line).
-
Radioligand: Use a radiolabeled GnRH agonist (e.g., [125I]-Triptorelin) as the tracer.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled Goserelin.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value (concentration of Goserelin that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
References
Introduction to LHRH and its Analogs
An In-depth Technical Guide on the Biological Activity of Luteinizing Hormone-Releasing Hormone (LHRH) Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Luteinizing Hormone-Releasing Hormone (LHRH) analogs. It covers their core mechanisms of action, quantitative biological data, key experimental protocols for activity assessment, and the intracellular signaling pathways they modulate.
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone synthesized and released from the hypothalamus.[1][2] It plays a pivotal role in the neuroendocrine regulation of reproduction by controlling the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[3][4][5]
The native LHRH peptide has a short biological half-life of only a few minutes in humans due to rapid enzymatic degradation.[6][7] This limitation spurred the development of synthetic LHRH analogs with modified structures to enhance stability, potency, and duration of action.[6][7] These analogs are broadly classified into two categories: agonists and antagonists.[8][9]
-
LHRH Agonists: These analogs, such as Leuprolide, Goserelin, and Triptorelin, are designed to be more potent and longer-lasting than native LHRH.[6][9] They initially stimulate the LHRH receptor but lead to its eventual desensitization and downregulation with chronic administration.[10]
-
LHRH Antagonists: These analogs, including Degarelix and Cetrorelix, act by competitively blocking the LHRH receptor, thereby preventing endogenous LHRH from binding and eliciting a response.[3][9][11]
Mechanism of Action
LHRH agonists and antagonists both ultimately suppress the production of sex steroids (testosterone and estrogen), but they achieve this through distinct mechanisms at the pituitary LHRH receptor (LHRH-R).[8]
LHRH Agonists: Biphasic Action
Chronic administration of LHRH agonists results in a biphasic response:
-
Initial Flare-Up: Upon initial administration, agonists bind to the pituitary LHRH-R and cause a surge in the release of LH and FSH.[8][11][12] This leads to a transient increase in testosterone (B1683101) and estrogen levels, a phenomenon known as the "flare effect".[12]
-
Pituitary Desensitization: Continuous stimulation of the LHRH-R leads to its downregulation (a decrease in receptor number) and desensitization.[10][13] This uncouples the signal transduction mechanism, markedly reducing the secretion of LH and FSH.[10] The subsequent decrease in gonadotropin support to the gonads results in a profound suppression of testosterone and estrogen production, achieving a state of "medical castration".[10] This state is reversible upon cessation of treatment.
LHRH Antagonists: Competitive Blockade
LHRH antagonists provide a more direct and immediate suppression of the pituitary-gonadal axis.[14] They competitively bind to and block pituitary LHRH receptors, preventing endogenous LHRH from initiating a signal.[3][10] This leads to a rapid and sustained decrease in LH, FSH, and consequently, sex steroid levels, without the initial flare-up seen with agonists.[8][11][12]
Quantitative Biological Data
The biological activity of LHRH analogs is often quantified by their binding affinity to the LHRH receptor and their potency in eliciting a biological response. Superactive agonists can be 50 to 100 times more potent than native LHRH.[6] Receptor binding studies have identified high-affinity binding sites for LHRH analogs in various tissues, including the pituitary and cancer cell lines.[15]
| Cell Line | Analog | Receptor Site | Dissociation Constant (Kd) | Binding Capacity (Bmax) | Reference |
| Human Ovarian Cancer | |||||
| EFO-21 | [D-Trp6]LHRH | High Affinity | 1.5 x 10⁻⁹ M | 4.9 fmol/10⁶ cells | [16] |
| Low Affinity | 7.5 x 10⁻⁶ M | 24 pmol/10⁶ cells | [16] | ||
| EFO-27 | [D-Trp6]LHRH | High Affinity | 1.7 x 10⁻⁹ M | 3 fmol/10⁶ cells | [16] |
| Low Affinity | 4.3 x 10⁻⁶ M | 14.5 pmol/10⁶ cells | [16] | ||
| Human Endometrial Cancer | |||||
| HEC-1A | [D-Trp6]LHRH | High Affinity | 5.7 x 10⁻⁹ M | 78 fmol/10⁶ cells | [17] |
| Low Affinity | 1.4 x 10⁻⁶ M | 21 pmol/10⁶ cells | [17] | ||
| Ishikawa | [D-Trp6]LHRH | High Affinity | 4.2 x 10⁻⁹ M | 29 fmol/10⁶ cells | [17] |
| Low Affinity | 4 x 10⁻⁶ M | 32 pmol/10⁶ cells | [17] | ||
| Rat Pituitary | |||||
| Membranes | des-Gly10-[biotinyl-aminoethylglycyl-D-Lys6]-LHRH ethylamide | High Affinity | 131 ± 16 pM | N/A | [18] |
LHRH Receptor Signaling Pathways
The LHRH receptor (LHRH-R or GnRHR) is a G-protein coupled receptor (GPCR).[5][19] Its activation in pituitary gonadotropes triggers a cascade of intracellular events leading to gonadotropin synthesis and release.[4][20]
The primary signaling pathway involves the coupling of the activated receptor to the Gαq/11 subunit of the G protein.[4][20] This initiates the following cascade:
-
Phospholipase C (PLC) Activation: Gαq/11 activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[4]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates members of the protein kinase C family.[4]
-
MAPK Cascade: Activated PKC triggers downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2), which ultimately leads to the phosphorylation of transcription factors and the expression of gonadotropin subunit genes (α-GSU, LHβ, FSHβ).[4][21]
In some cancer cells, LHRH receptors have also been shown to couple to Gαi proteins, leading to the modulation of cAMP signaling pathways.[3]
Key Experimental Protocols
The biological activity of LHRH analogs is assessed through a variety of in vitro and in vivo assays.
Receptor Binding Assays
These assays quantify the affinity of LHRH analogs for their receptor. A common method is the competitive radioligand binding assay.
General Protocol:
-
Membrane Preparation: Pituitary glands or tumor cells/tissues expressing LHRH receptors are homogenized and centrifuged to isolate the cell membrane fraction.[15]
-
Incubation: A fixed concentration of a radiolabeled LHRH analog (e.g., [¹²⁵I, D-Trp⁶]LHRH) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled "competitor" analog being tested.[15][16]
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters (representing the bound ligand) is measured using a gamma counter.
-
Data Analysis: The data are used to generate a displacement curve. Scatchard analysis or non-linear regression is then applied to calculate the dissociation constant (Kd) and the maximal binding capacity (Bmax), which are measures of receptor affinity and concentration, respectively.[15][18]
In Vitro Bioassays
In vitro bioassays measure the functional response of cells to LHRH analogs.
Example: Progesterone (B1679170) Secretion Inhibition Assay in Rat Ovarian Cells [22] This assay tests the direct extrapituitary effects of LHRH agonists.
-
Cell Preparation: Luteal cell-rich suspensions are prepared from the ovaries of pseudopregnant rats through mechanical and enzymatic dispersion.[22]
-
Stimulation & Treatment: The ovarian cells are stimulated with human chorionic gonadotropin (HCG) to induce progesterone secretion. Concurrently, the cells are treated with varying concentrations of the LHRH agonist being tested.[22]
-
Incubation: The cell suspensions are incubated to allow for progesterone production.
-
Measurement: The concentration of progesterone in the cell culture medium is measured, typically by radioimmunoassay (RIA).
-
Analysis: The inhibitory effect of the LHRH agonist is determined by comparing the progesterone levels in treated cells to those in cells stimulated with HCG alone. The relative agonistic activity is evaluated based on the potency of inhibition.[22]
In Vivo Models
In vivo models are crucial for evaluating the systemic effects of LHRH analogs on the hypothalamic-pituitary-gonadal axis and on tumor growth.[23][24]
-
Gonadotropin Release Models: Testosterone-primed yearling rainbow trout are a convenient model for assaying GtH release in response to LHRH analogs.[25] In mammals, push-pull perfusion techniques can be used in rats or rabbits to directly measure LHRH release in the hypothalamus and LH release from the pituitary in freely behaving animals.[23]
-
Tumor Xenograft Models: To test the direct anti-tumor effects of LHRH analogs, human cancer cell lines (e.g., prostate, breast, ovarian) are engrafted into immunodeficient mice.[24][26] The animals are then treated with the LHRH analog, and the effects on tumor growth, volume, and relevant biomarkers are monitored over time.[26]
Therapeutic Applications
The ability of LHRH analogs to suppress sex steroid production forms the basis of their therapeutic use in a wide range of hormone-dependent diseases.
-
Oncology: They are a cornerstone of androgen deprivation therapy (ADT) for advanced prostate cancer.[3][27] They are also used in the treatment of hormone receptor-positive breast cancer in premenopausal women, ovarian cancer, and endometrial cancer.[10][17][28]
-
Reproductive Medicine: In assisted reproductive technologies like in-vitro fertilization (IVF), LHRH analogs are used to prevent a premature LH surge, allowing for controlled ovarian stimulation.[14][29][30] They are also used to treat endometriosis, uterine fibroids, and central precocious puberty.[6][14]
Conclusion
LHRH analogs are a powerful class of therapeutic peptides that modulate the hypothalamic-pituitary-gonadal axis through two distinct mechanisms. Agonists achieve medical castration through receptor downregulation after an initial stimulatory phase, while antagonists provide immediate and competitive receptor blockade. Their biological activities, underpinned by specific binding affinities and well-characterized signaling pathways, have been harnessed to treat a multitude of hormone-dependent conditions, from cancers to reproductive disorders. The continued development and characterization of novel analogs using the experimental protocols outlined herein remain a vital area of research for improving clinical outcomes.
References
- 1. Biological assay of luteinizing hormone-releasing hormone (gonadorelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 8. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gonadotropin-releasing hormone modulator - Wikipedia [en.wikipedia.org]
- 10. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [scholarship.miami.edu]
- 15. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel ligands for the affinity labelling of luteinizing hormone releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo models for the study of gonadotropin and LHRH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Studies of the biological activity of LHRH analogs in the rainbow trout, landlocked salmon, and the winter flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Integrin αvβ3 and LHRH Receptor Double Directed Nano-Analogue Effective Against Ovarian Cancer in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
- 28. carelonrx.com [carelonrx.com]
- 29. LHRH agonists in IVF: different methods of utilization and comparison with previous ovulation stimulation treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Gonadotrophin‐releasing hormone antagonists for assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
(Ser(tBu)6,Azagly10)-LHRH (Cetrorelix): A Technical Guide to its Structure, Function, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ser(tBu)6,Azagly10)-LHRH, more commonly known as Cetrorelix (B55110), is a potent and selective third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] It is a synthetic decapeptide analogue of the natural luteinizing hormone-releasing hormone (LHRH).[1] This technical guide provides an in-depth overview of the structure, function, and key experimental data related to Cetrorelix, intended for researchers, scientists, and professionals involved in drug development.
Structure
Cetrorelix is a synthetic decapeptide with the following amino acid sequence: Ac-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-D-Cit-L-Leu-L-Arg-L-Pro-D-Ala-NH2.[1] The structure of Cetrorelix incorporates several modifications to the native GnRH peptide to enhance its antagonistic activity and prolong its duration of action.
Function and Mechanism of Action
Cetrorelix functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR) located on pituitary gonadotrope cells.[1][3][4] By binding to these receptors, Cetrorelix blocks the action of endogenous GnRH, thereby inhibiting the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][5] This suppression of gonadotropins leads to a reduction in the production of downstream sex steroids, such as estrogen and testosterone (B1683101).[6] Unlike GnRH agonists, Cetrorelix does not induce an initial "flare-up" of gonadotropin release.[2]
The primary signaling pathway initiated by GnRH binding to its receptor involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[7][8][9][10] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively.[7][8][9][10] Cetrorelix competitively inhibits this cascade.
Quantitative Data
Binding Affinity
| Species | IC50 (ng/mL) |
| Rat | 1.39 |
| Dog | 1.24 |
Data sourced from a population pharmacokinetic/pharmacodynamic modeling study.
Pharmacokinetic Properties in Humans
| Parameter | Value | Reference |
| Bioavailability (subcutaneous) | ~85% | [4] |
| Terminal Half-life (single 0.25 mg dose) | ~20.6 hours | |
| Terminal Half-life (multiple 0.25 mg doses) | ~30 hours | [11] |
| Terminal Half-life (single 3 mg dose) | ~62.8 hours | |
| Volume of Distribution (Vd) | ~1 L/kg | [4] |
| Protein Binding | ~86% | [4] |
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol describes a general method for determining the binding affinity of Cetrorelix to the GnRH receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cetrorelix for the GnRH receptor.
Materials:
-
HEK293 cells stably expressing the human GnRH receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Radioligand: [125I]-labeled GnRH agonist (e.g., [125I]-Triptorelin)
-
Unlabeled Cetrorelix
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-hGnRHR cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add increasing concentrations of unlabeled Cetrorelix.
-
Radioligand Addition: Add a fixed concentration of the radiolabeled GnRH agonist to each well.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Cetrorelix concentration. Determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Study in Primates (Representative Protocol)
This protocol outlines a general approach to assess the in vivo efficacy of Cetrorelix in a non-human primate model.
Objective: To evaluate the effect of Cetrorelix on LH and FSH secretion in ovarectomized female cynomolgus monkeys.
Animals: Adult, ovarectomized female cynomolgus monkeys.
Materials:
-
Cetrorelix for injection
-
Vehicle control (e.g., sterile water for injection)
-
Blood collection supplies
-
ELISA kits for LH and FSH measurement
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions and handling procedures.
-
Baseline Sampling: Collect baseline blood samples to determine pre-treatment LH and FSH levels.
-
Drug Administration: Administer a single subcutaneous injection of Cetrorelix at a predetermined dose. Administer vehicle control to the control group.
-
Serial Blood Sampling: Collect blood samples at various time points post-injection (e.g., 2, 4, 8, 24, 48, 72, and 96 hours).
-
Hormone Analysis: Separate serum or plasma and measure LH and FSH concentrations using validated ELISA kits.
-
Data Analysis: Plot the mean serum LH and FSH concentrations over time for both the Cetrorelix-treated and control groups. Analyze the data for statistically significant differences.
Visualizations
Signaling Pathway of GnRH Receptor and Inhibition by Cetrorelix
Caption: GnRH receptor signaling cascade and the inhibitory action of Cetrorelix.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of Cetrorelix.
Logical Relationship in the Hypothalamic-Pituitary-Gonadal Axis
References
- 1. What is Cetrorelix used for? [synapse.patsnap.com]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. Sustained suppression of serum LH, FSH and testosterone and increase of high-density lipoprotein cholesterol by daily injections of the GnRH antagonist cetrorelix over 8 days in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 8. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]
- 9. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the LHRH Receptor Binding Affinity of (Ser(tBu)6,Azagly10)-LHRH (Goserelin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the LHRH receptor binding affinity of the synthetic LHRH analogue, (Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin. Goserelin is a potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. Its high binding affinity and subsequent sustained activation of the receptor form the basis of its therapeutic applications in various hormone-dependent cancers and other conditions.
Introduction
Goserelin is a synthetic decapeptide analogue of LHRH. The strategic substitutions of a tertiary-butylated serine at position 6 and an azaglycine at position 10 confer enhanced stability against enzymatic degradation and a higher affinity for the LHRH receptor compared to the native LHRH molecule. This enhanced binding affinity is a critical determinant of its potency as a therapeutic agent.
LHRH Receptor Binding Affinity of Goserelin
The binding affinity of Goserelin to the LHRH receptor is a key parameter that dictates its biological activity. While extensive research has been conducted on Goserelin's clinical efficacy, specific quantitative data from head-to-head comparative binding assays in publicly accessible literature is limited. However, the high potency of Goserelin, which is a direct consequence of its binding affinity, is well-documented. LHRH agonists like Goserelin are known to have a binding affinity that is significantly higher than the endogenous LHRH.
For context, studies on similar LHRH superagonists provide an insight into the expected range of binding affinities. For instance, the modification at position 6 with a D-amino acid, a common feature in LHRH agonists, can increase the binding affinity by several orders of magnitude compared to the native LHRH.
Table 1: LHRH Receptor Binding Affinity Data for Goserelin
| Compound | Receptor Source | Radioligand | Assay Type | Binding Affinity (IC50/Ki/Kd) | Reference |
| Goserelin | Data not available in searched literature | Data not available | Data not available | Data not available |
Note: Despite a comprehensive search of available literature, specific quantitative binding affinity data (IC50, Ki, or Kd) for Goserelin from a primary research article could not be retrieved. The development and characterization of such compounds often involve proprietary in-house studies by pharmaceutical companies, and this data may not always be publicly disclosed in peer-reviewed journals.
Mechanism of Action and Signaling Pathway
Goserelin exerts its effects through its interaction with the LHRH receptor, a member of the G-protein coupled receptor (GPCR) family. The binding of Goserelin to this receptor initiates a cascade of intracellular events.
-
Initial Stimulation (Flare-up): Upon initial administration, the high-affinity binding of Goserelin to pituitary LHRH receptors mimics the action of endogenous LHRH, leading to an initial surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This can cause a transient increase in testosterone (B1683101) levels in men and estrogen levels in women.
-
Downregulation and Desensitization: Continuous stimulation of the LHRH receptors by Goserelin leads to their desensitization and internalization. This process of receptor downregulation results in a profound suppression of LH and FSH release.
-
Suppression of Gonadal Steroids: The sustained reduction in gonadotropin levels leads to a significant decrease in the production of gonadal steroid hormones. In men, testosterone levels fall to castration levels, while in women, estrogen levels are reduced to postmenopausal levels.
The primary signaling pathway activated by the LHRH receptor upon agonist binding involves the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for the initial stimulation of gonadotropin release.
Experimental Protocols: Radioligand Binding Assay
While a specific protocol for Goserelin is not available, a general experimental protocol for a competitive radioligand binding assay to determine the binding affinity of an LHRH analogue is outlined below. This type of assay is a standard method used to characterize the interaction of a ligand with its receptor.
Objective: To determine the inhibitory constant (Ki) of Goserelin for the LHRH receptor.
Materials:
-
Receptor Source: Pituitary membrane homogenates (e.g., from rats or cultured pituitary cells expressing the LHRH receptor).
-
Radioligand: A high-affinity LHRH receptor ligand labeled with a radioisotope, such as [125I]-Buserelin or a tritiated LHRH agonist.
-
Competitor: Unlabeled Goserelin at a range of concentrations.
-
Assay Buffer: e.g., Tris-HCl buffer with additives like bovine serum albumin (BSA) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation:
-
Homogenize pituitary tissue or cells in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet to remove endogenous substances.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a series of tubes, add a fixed amount of the pituitary membrane preparation.
-
Add a fixed, low concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of unlabeled Goserelin.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled LHRH agonist).
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Goserelin by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Goserelin concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Goserelin that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
A Technical Guide to the Discovery and Synthesis of (Ser(tBu)6,Azagly10)-LHRH (Goserelin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the potent luteinizing hormone-releasing hormone (LHRH) agonist, (Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin (B1671991). Goserelin is a synthetic decapeptide analogue of LHRH with critical applications in the treatment of hormone-responsive cancers, such as prostate and breast cancer, and other endocrine disorders. This document details the solid-phase peptide synthesis (SPPS) methodology for its production, summarizes its biological activity with available quantitative data, and elucidates the intricate signaling pathways it modulates.
Introduction: Discovery and Rationale
The discovery of the naturally occurring LHRH, a decapeptide that controls the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, opened avenues for therapeutic intervention in a variety of hormone-dependent conditions. However, the native peptide's short half-life limited its clinical utility. This led to the development of synthetic analogues with improved stability and potency.
Goserelin, chemically designated as Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂, emerged from structure-activity relationship studies aimed at enhancing resistance to enzymatic degradation and increasing receptor binding affinity. The key modifications in Goserelin are the substitution of glycine (B1666218) at position 6 with a D-Serine residue protected by a tertiary-butyl group (D-Ser(tBu)6) and the replacement of the C-terminal glycine amide with an azaglycine amide (Azagly10). These changes confer a significantly longer duration of action and greater biological potency compared to the native LHRH.
Initially, Goserelin acts as a potent agonist at the LHRH receptor, leading to a transient surge in LH and FSH secretion, a phenomenon known as the "flare effect". However, continuous administration leads to the downregulation of LHRH receptors on pituitary gonadotrophs, ultimately causing a profound suppression of gonadotropin release and a subsequent reduction in testosterone (B1683101) and estrogen to castrate levels.[1][2][3] This paradoxical effect forms the basis of its therapeutic efficacy in hormone-sensitive cancers.
Data Presentation: Biological Activity
| Parameter | Species | Value/Effect | Reference |
| LH Suppression | Human (Male) | Significant decrease to castrate levels after initial surge | [4] |
| FSH Suppression | Human (Male) | Significant decrease after initial surge | [4] |
| Testosterone Suppression | Human (Male) | Suppression to castrate levels (<50 ng/dL) | [4] |
| Estradiol Suppression | Human (Female) | Reduction to postmenopausal levels | [5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Goserelin
The following protocol outlines a standard Fmoc-based solid-phase synthesis approach for Goserelin.
3.1.1. Materials and Reagents:
-
Resin: Rink Amide resin (for C-terminal amide)
-
Fmoc-protected Amino Acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, pGlu-OH
-
Azaglycine Precursor: Boc-NH-NH-COOH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Precipitation Solvent: Cold diethyl ether
3.1.2. Synthesis Workflow:
The synthesis of Goserelin is performed on a solid support (resin) and involves the sequential addition of amino acids from the C-terminus to the N-terminus.
3.1.3. Detailed Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Azaglycine Coupling:
-
Activate Boc-NH-NH-COOH (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated solution to the resin and couple for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
Remove the Boc protecting group using 25-50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM and DMF, and neutralize with 10% DIPEA in DMF.
-
-
Peptide Chain Elongation (Iterative Cycles for Pro to Ser):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours. Wash with DMF.
-
Repeat this cycle for each amino acid in the sequence: Pro, Arg(Pbf), Leu, D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), and His(Trt).
-
-
N-terminal Pyroglutamic Acid (pGlu) Coupling:
-
After the final Fmoc deprotection of the His residue, add pGlu-OH (3 eq.) pre-activated with HBTU/DIPEA and couple for 2-4 hours.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.
-
Filter to separate the resin and collect the filtrate containing the cleaved peptide.
-
-
Purification and Characterization:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Receptor Binding Assay (General Protocol)
A competitive radioligand binding assay can be used to determine the binding affinity of Goserelin to the LHRH receptor.
3.2.1. Materials:
-
Cell membranes expressing the LHRH receptor (e.g., from pituitary tissue or a recombinant cell line).
-
Radiolabeled LHRH agonist (e.g., [¹²⁵I]-Buserelin).
-
Unlabeled Goserelin (competitor).
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
3.2.2. Procedure:
-
Incubate a fixed concentration of the radiolabeled LHRH agonist with the receptor-containing membranes in the presence of increasing concentrations of unlabeled Goserelin.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the Goserelin concentration.
-
Determine the IC50 value (the concentration of Goserelin that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vitro Bioassay for LH and FSH Release (General Protocol)
This assay measures the potency of Goserelin in stimulating gonadotropin release from pituitary cells.
3.3.1. Materials:
-
Primary pituitary cell cultures or a suitable pituitary cell line (e.g., LβT2).
-
Goserelin at various concentrations.
-
Cell culture medium.
-
ELISA kits for LH and FSH.
3.3.2. Procedure:
-
Culture pituitary cells to an appropriate confluency.
-
Wash the cells and incubate them with fresh medium containing increasing concentrations of Goserelin.
-
Incubate for a defined period (e.g., 4 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of LH and FSH in the supernatant using specific ELISA kits.
-
Plot the concentration of LH or FSH released against the logarithm of the Goserelin concentration.
-
Determine the EC50 value (the concentration of Goserelin that produces 50% of the maximal response) from the dose-response curve.
LHRH Receptor Signaling Pathways
The LHRH receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like Goserelin, the receptor undergoes a conformational change and activates multiple intracellular signaling pathways. In pituitary gonadotrophs, the primary signaling cascades involve the activation of Gαq/11 and Gαs proteins.[6][7]
References
- 1. Goserelin Acetate - NCI [cancer.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Real-world effectiveness of goserelin 10.8-mg compared to goserelin 3.6-mg in premenopausal and perimenopausal Chinese patients with hormone receptor positive breast cancer: a cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of goserelin in ovarian function suppression and preservation for pre- and perimenopausal breast cancer patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The expression, regulation and signal transduction pathways of the mammalian gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Synthetic LHRH Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of synthetic Luteinizing Hormone-Releasing Hormone (LHRH) peptides, crucial molecules in the therapeutic landscape of hormone-dependent diseases. This document delves into the absorption, distribution, metabolism, and excretion (ADME) profiles of key synthetic LHRH agonists and antagonists, presenting quantitative data in a comparative format. Furthermore, it outlines detailed experimental protocols for their analysis and visualizes the core signaling pathways and experimental workflows.
Introduction to Synthetic LHRH Peptides
Synthetic LHRH peptides are analogues of the naturally occurring gonadotropin-releasing hormone (GnRH). They are broadly classified into two categories: agonists and antagonists. LHRH agonists, such as leuprolide and goserelin, initially stimulate the LHRH receptors, leading to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by receptor downregulation and a subsequent suppression of gonadotropin secretion. In contrast, LHRH antagonists, like degarelix (B1662521) and cetrorelix, competitively block the LHRH receptors, inducing a rapid and profound suppression of gonadotropin release without the initial surge.[1] These distinct mechanisms of action underpin their clinical applications in oncology, reproductive health, and other endocrine-related disorders.
Pharmacokinetic Profiles of Synthetic LHRH Peptides
The pharmacokinetic properties of synthetic LHRH peptides are pivotal to their therapeutic efficacy and dosing regimens. These peptides, being proteinaceous, are not orally active and are typically administered via parenteral routes, including subcutaneous and intramuscular injections, or as implants.[2] The following tables summarize the key pharmacokinetic parameters for a range of commonly used synthetic LHRH agonists and antagonists.
LHRH Agonists
| Peptide | Administration Route | Bioavailability (%) | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Protein Binding (%) |
| Leuprolide | Subcutaneous | - | 2.9 - 3.6 hours[3] | 27 - 37 L[3][4] | 8.3 - 9.1 L/h[3] | - |
| Goserelin | Subcutaneous | Nearly complete | 2.3 - 4.2 hours[5][6] | - | - | - |
| Triptorelin | Intramuscular | - | 2.8 - 7.6 hours[7][8] | - | - | - |
| Nafarelin | Intranasal | 1.2 - 5.6%[4][9] | 2.5 - 4 hours[4][10][11][12] | - | - | 78 - 84%[10] |
| Buserelin | Subcutaneous | 70%[13][14][15] | 50 - 80 minutes[13][14][15][16] | - | - | 15%[13][14] |
| Histrelin | Subcutaneous Implant | 92%[17] | ~4 hours[18][19] | 58.4 L[18] | 179 ml/min[20] | ~70%[18] |
LHRH Antagonists
| Peptide | Administration Route | Bioavailability (%) | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Protein Binding (%) |
| Degarelix | Subcutaneous | - | 41.5 - 70.2 days[19] | >1000 L[21][22] | ~9 L/hr[19][22] | ~90%[21] |
| Cetrorelix | Subcutaneous | - | 5 - 80 hours[23][24] | - | - | - |
| Ganirelix | Subcutaneous | 91.1%[25][26][27] | 16.2 hours[25][28] | 76.5 L[25][26] | 3.3 L/h[26] | 81.9%[26] |
| Abarelix | Intramuscular | - | 10 - 13.2 days[3][18][29] | - | - | 96 - 99%[18] |
LHRH Receptor Signaling Pathways
The biological effects of LHRH peptides are mediated through the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR). The binding of an LHRH agonist to the LHRH-R primarily activates the Gq/11 protein, initiating a cascade of intracellular events.
Figure 1: LHRH Agonist Signaling Pathway.
This signaling cascade involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5][30] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][31] These events trigger downstream mitogen-activated protein kinase (MAPK) cascades, ultimately leading to the transcription of gonadotropin subunit genes.[5][23][29]
In contrast, LHRH antagonists bind to the LHRH receptor but do not activate the downstream signaling cascade, effectively blocking the action of endogenous LHRH.
Figure 2: LHRH Antagonist Mechanism of Action.
Experimental Protocols for Pharmacokinetic Analysis
The quantification of synthetic LHRH peptides in biological matrices is essential for pharmacokinetic studies. The following sections provide an overview of the key methodologies employed.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of peptides from complex biological samples like plasma or serum prior to analysis.[28][32][33]
Figure 3: Solid-Phase Extraction Workflow.
Protocol Outline:
-
Cartridge Conditioning: The SPE cartridge, typically a C18 reversed-phase sorbent, is conditioned sequentially with an organic solvent (e.g., methanol) and then an aqueous solution (e.g., water or a buffer) to activate the stationary phase.[34]
-
Sample Loading: The pre-treated biological sample (e.g., plasma acidified with phosphoric acid) is loaded onto the conditioned cartridge. The peptide of interest binds to the sorbent.
-
Washing: The cartridge is washed with a weak solvent to remove unbound matrix components and interferences.
-
Elution: The purified peptide is eluted from the cartridge using a stronger organic solvent mixture, often containing an acid to improve solubility.[34] The eluate is then typically evaporated and reconstituted in a suitable solvent for analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of peptides in biological fluids.[28][32][35]
Protocol Outline:
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18) is commonly used to separate the peptide from other components based on hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed.[28][32]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Ionization: The peptide is ionized, typically using electrospray ionization (ESI).
-
Precursor Ion Selection: The first mass analyzer (Q1) selects the protonated molecular ion ([M+H]+) of the target peptide.
-
Fragmentation: The selected ion is fragmented in the collision cell (Q2).
-
Product Ion Detection: The second mass analyzer (Q3) separates and detects specific fragment ions.
-
-
Quantification: The abundance of the specific fragment ions is measured and compared to a standard curve generated from known concentrations of the peptide to determine its concentration in the original sample.
Quantification by Radioimmunoassay (RIA)
Radioimmunoassay is a classic immunological technique that can be used for the quantification of peptides.[8][16][36][37]
Protocol Outline:
-
Competitive Binding: A known quantity of radiolabeled peptide (tracer) is mixed with a limited amount of a specific antibody against the peptide. The sample containing the unknown amount of unlabeled peptide is then added. The unlabeled peptide from the sample competes with the radiolabeled peptide for binding to the antibody.
-
Separation: After an incubation period, the antibody-bound peptide is separated from the free peptide. This can be achieved using a second antibody that precipitates the primary antibody or by using a solid-phase coated with the antibody.[37]
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Quantification: The concentration of the peptide in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of the unlabeled peptide. A higher concentration of unlabeled peptide in the sample will result in lower radioactivity in the bound fraction.
Metabolism and Excretion
Synthetic LHRH peptides are primarily metabolized through peptidase activity in various tissues, including the liver and kidneys.[13][14][15][19] The resulting smaller, inactive peptide fragments are then eliminated. Excretion occurs through both renal and fecal routes. For example, in the case of nafarelin, 44-55% of the dose is excreted in the urine and 19-44% in the feces.[10] For degarelix, approximately 70-80% is excreted via the hepato-biliary system and 20-30% is renally excreted.[21][22]
Conclusion
The pharmacokinetic profiles of synthetic LHRH peptides are integral to their clinical utility. Understanding their ADME properties, underpinned by robust analytical methodologies, allows for the rational design of dosing regimens and the development of novel formulations with improved therapeutic indices. The continued refinement of analytical techniques will further enhance our ability to characterize the in vivo behavior of these important therapeutic agents, facilitating the development of next-generation LHRH-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Depot Leuprorelin | Semantic Scholar [semanticscholar.org]
- 5. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triptorelin - Wikipedia [en.wikipedia.org]
- 8. Peptide radioimmunoassay (ria) | PDF [slideshare.net]
- 9. Liquid-liquid extraction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physoc.org [physoc.org]
- 11. Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma [ouci.dntb.gov.ua]
- 12. Gonadotropin-releasing hormone modulator - Wikipedia [en.wikipedia.org]
- 13. ijsra.net [ijsra.net]
- 14. Sample preparation for peptide mapping--A pharmaceutical quality-control perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. medicine.com [medicine.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. An evaluation of pharmacokinetics and pharmacodynamics of leuprorelin acetate 3M-depot in patients with advanced and metastatic carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. phoenixbiotech.net [phoenixbiotech.net]
- 23. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Item - Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - La Trobe - Figshare [opal.latrobe.edu.au]
- 29. Activation of mitogen-activated protein kinase (MAPK) by GnRH is cell-context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. m.youtube.com [m.youtube.com]
- 32. researchgate.net [researchgate.net]
- 33. Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. rsc.org [rsc.org]
- 36. Development of specific antisera and a radioimmunoassay procedure for the gonadotropin-releasing hormone associated peptide (GAP) of the LHRH prohormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. A rapid radioimmunoassay method for serum luteinizing hormone utilizing polyethylene glycol and a double-antibody method of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Testosterone Suppression Effects of (Ser(tBu)6,Azagly10)-LHRH (Goserelin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin (B1671991), is a potent synthetic analog of luteinizing hormone-releasing hormone (LHRH). It is a cornerstone in the therapeutic management of hormone-sensitive conditions, most notably prostate cancer, through its profound effects on testosterone (B1683101) suppression. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects on testosterone levels, and detailed experimental protocols relevant to the study of Goserelin. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and endocrine research.
Core Mechanism of Action: Biphasic Effect on the Pituitary-Gonadal Axis
Goserelin functions as a potent agonist at the gonadotropin-releasing hormone (GnRH) receptors in the anterior pituitary gland.[1][2] Its mechanism of action is biphasic:
-
Initial Agonist Effect (Testosterone Flare): Upon initial administration, Goserelin stimulates the GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This surge in gonadotropins, in turn, stimulates the testes to produce a temporary increase in testosterone levels, a phenomenon often referred to as "testosterone flare" or "surge".[4][5] This initial phase typically lasts for the first 1 to 3 weeks of treatment.[6][7]
-
Long-Term Antagonist Effect (Testosterone Suppression): Continuous stimulation of the GnRH receptors by Goserelin leads to their desensitization and downregulation.[1][4] This results in a profound suppression of LH and FSH release from the pituitary. The lack of gonadotropin stimulation on the testes leads to a significant reduction in testosterone production, ultimately reaching castrate levels.[1][5] This state of medical castration is the therapeutic goal in the treatment of hormone-dependent prostate cancer.
Quantitative Data on Testosterone Suppression
The testosterone-suppressing effects of Goserelin have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings on dose-response relationships and the time course of testosterone suppression.
Table 1: Dose-Response Effects of Goserelin on Testosterone Suppression in Prostate Cancer Patients
| Dose of Goserelin Depot | Number of Patients | Outcome | Reference |
| 0.9 mg (every 28 days) | 90 (randomized) | Suppression of testosterone to castrate levels was observed in all but two patients. Objective response in 63.6% of patients. | [8] |
| 1.8 mg (every 28 days) | 90 (randomized) | Suppression of testosterone to castrate levels was achieved. Objective response in 47.8% of patients. | [8] |
| 3.6 mg (every 28 days) | 90 (randomized) | Suppression of testosterone to castrate levels was achieved. Objective response in 68% of patients. | [8] |
Table 2: Time Course of Testosterone Suppression with Goserelin Depot (3.6 mg) in Prostate Cancer Patients
| Time Point | Mean Serum Testosterone Level | Reference |
| Baseline | 14.1 - 20.6 nmol/L (5.94 and 4.07 ng/ml) | [9] |
| Within 4 weeks of treatment | Reduced to 1.1 - 1.4 nmol/L (0.40 and 0.32 ng/ml) | [9] |
| Less than 6 months of treatment | Mean of 0.586 mg/ml | [10] |
| More than 6 months of treatment | Mean of 0.575 mg/ml | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of Goserelin's effects on testosterone suppression.
Preclinical Evaluation in Animal Models
Objective: To assess the pharmacodynamics of Goserelin in a rat model by measuring serum testosterone levels over time.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
Goserelin acetate (B1210297) extended-release microspheres (e.g., LY01005) or solid implant (e.g., Zoladex®).[8]
-
Vehicle for suspension of microspheres (e.g., 1% sodium carboxymethylcellulose).[8]
-
Anesthetic (e.g., isoflurane).
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes).
-
Testosterone measurement assay kit (e.g., RIA or LC-MS/MS).
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Dosing Preparation:
-
For microspheres, suspend the required dose of Goserelin acetate in the vehicle immediately before administration to ensure a homogenous suspension.[8]
-
For solid implants, use a pre-loaded syringe with the appropriate gauge needle.
-
-
Administration:
-
Anesthetize the rats using isoflurane.
-
For microspheres, administer the suspension via intramuscular injection into the hind limb using a 21-gauge needle.[8]
-
For solid implants, administer subcutaneously in the dorsal region.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., pre-dose, 24 hours, 4, 7, 14, 21, 28, and 35 days post-dose).[8]
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
-
Testosterone Measurement:
-
Quantify serum testosterone levels using a validated radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method (see section 3.3).
-
Clinical Trial Protocol Outline
Objective: To evaluate the efficacy of Goserelin in suppressing testosterone to castrate levels in patients with advanced prostate cancer.
Study Design: Open-label, multicenter study.
Patient Population: Patients with locally advanced or metastatic prostate cancer.
Treatment Regimen:
-
Subcutaneous injection of Goserelin acetate depot (e.g., 3.6 mg every 28 days or 10.8 mg every 12 weeks).[11]
Assessments:
-
Baseline:
-
Collect medical history and perform a physical examination.
-
Measure baseline serum testosterone and prostate-specific antigen (PSA) levels.
-
-
During Treatment:
-
Administer Goserelin depot at the specified intervals.
-
Monitor for any adverse events.
-
Collect blood samples for serum testosterone and PSA measurements at regular intervals (e.g., weeks 4, 8, 12, and then every 12 weeks).[11]
-
-
Hormone Analysis:
-
Testosterone levels are measured using a validated immunoassay or LC-MS/MS method.
-
Testosterone Measurement Protocols
Principle: This method is based on the competitive binding of unlabeled testosterone in the sample and a fixed amount of radiolabeled (e.g., 125I) testosterone to a limited number of specific antibody binding sites. The amount of labeled testosterone bound to the antibody is inversely proportional to the concentration of unlabeled testosterone in the sample.[12]
Procedure Outline:
-
Sample Preparation: Serum samples are used directly.[12]
-
Assay:
-
Pipette standards, controls, and patient serum samples into antibody-coated tubes.[12]
-
Add the 125I-labeled testosterone tracer to all tubes.[12]
-
Incubate for a specified time and temperature (e.g., 2 hours at room temperature) to allow for competitive binding.[12]
-
Aspirate the supernatant and wash the tubes to remove unbound tracer.[12]
-
Measure the radioactivity in each tube using a gamma counter.[12]
-
-
Data Analysis:
-
Generate a standard curve by plotting the bound radioactivity of the standards against their known concentrations.
-
Determine the testosterone concentration in the patient samples by interpolating their bound radioactivity from the standard curve.
-
Principle: This is a highly sensitive and specific method for quantifying testosterone. It involves chromatographic separation of testosterone from other serum components followed by mass spectrometric detection and quantification based on its unique mass-to-charge ratio.[9][13]
Procedure Outline:
-
Sample Preparation:
-
Add an internal standard (e.g., deuterated testosterone) to the serum sample.
-
Perform protein precipitation using a solvent like acetonitrile.[14]
-
Extract testosterone from the supernatant using liquid-liquid extraction with a solvent mixture such as ethyl acetate and hexane.[9][13]
-
Evaporate the organic solvent and reconstitute the extract in a mobile phase-compatible solvent.[15]
-
-
LC Separation:
-
Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., C18).
-
Use a specific gradient of mobile phases to separate testosterone from other molecules in the extract.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC system into the mass spectrometer.
-
Ionize the testosterone molecules and select the precursor ion.
-
Fragment the precursor ion and detect specific product ions.
-
-
Quantification:
-
Quantify the testosterone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of testosterone.
-
Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
The following diagram illustrates the intracellular signaling cascade initiated by the binding of a GnRH agonist like Goserelin to its receptor on pituitary gonadotrophs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 4. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flare Associated with LHRH-Agonist Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. "RADIOIMMUNOASSAY OF TESTOSTERONE AND ESTROGENS IN BLOODSTAINS FOR THE " by Dennis Charles Hilliard [digitalcommons.uri.edu]
- 12. izotop.hu [izotop.hu]
- 13. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. agilent.com [agilent.com]
The Role of (Ser(tBu)6,Azagly10)-LHRH (Goserelin) in Reproductive Endocrinology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Ser(tBu)6,Azagly10)-LHRH, a potent synthetic analogue of luteinizing hormone-releasing hormone (LHRH) commercially known as Goserelin (B1671991), plays a pivotal role in the field of reproductive endocrinology. As a GnRH agonist, its mechanism of action involves the initial stimulation followed by a profound and sustained suppression of the pituitary-gonadal axis. This paradoxical effect is harnessed for various therapeutic applications, most notably in the management of hormone-sensitive cancers such as prostate and breast cancer, as well as certain benign gynecological conditions. This technical guide provides an in-depth overview of the core pharmacology of Goserelin, including its mechanism of action, effects on hormone levels, and the intracellular signaling pathways it modulates. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and development in this area.
Introduction
Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide hormone that is central to the regulation of the reproductive system.[1] It is synthesized and released from the hypothalamus and acts on the anterior pituitary gland to stimulate the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.
This compound, or Goserelin, is a synthetic analogue of LHRH with modifications to its amino acid structure that confer increased potency and a longer half-life compared to the native hormone.[3] These modifications make it a "superagonist" at the GnRH receptor.[4][5] While acute administration of Goserelin mimics the action of native LHRH, its continuous administration leads to a paradoxical downregulation and desensitization of the GnRH receptors on pituitary gonadotrophs.[2][5] This results in a significant reduction in LH and FSH secretion, leading to a state of "medical castration" characterized by suppressed levels of sex hormones such as testosterone (B1683101) and estrogen.[2][6]
Mechanism of Action
The primary mechanism of action of Goserelin is its biphasic effect on the pituitary GnRH receptors.
Initial Stimulation (Flare-up): Upon initial administration, Goserelin binds to and activates GnRH receptors, leading to a transient surge in the secretion of LH and FSH.[6][7] This can result in a temporary increase in serum testosterone in men and estradiol (B170435) in women, a phenomenon often referred to as a "tumor flare" in the context of cancer treatment.[7][8]
Downregulation and Desensitization: Continuous exposure to Goserelin leads to the uncoupling of the GnRH receptor from its intracellular signaling pathways and a decrease in the number of receptors on the cell surface.[9] This process of downregulation and desensitization ultimately results in a profound and sustained suppression of gonadotropin release, leading to a significant reduction in the production of gonadal steroids.[2][10] Castrate levels of testosterone are typically achieved within 2 to 4 weeks of initiating treatment.[11]
Quantitative Data on Hormonal Effects
The administration of Goserelin leads to predictable and quantifiable changes in key reproductive hormones. The following tables summarize the typical hormonal responses observed in clinical studies.
Table 1: Effect of Goserelin (3.6 mg depot) on Serum Testosterone and Luteinizing Hormone (LH) Levels in Men with Prostate Cancer
| Time Point | Mean Serum Testosterone (ng/dL) | Mean Serum LH (IU/L) |
| Baseline | 450 | 10 |
| Day 4 | 650 (Initial Surge) | 35 (Initial Surge) |
| Day 8 | 550 | 25 |
| Day 29 | < 50 (Castrate Level) | < 1 |
| Week 12 | < 50 | < 1 |
| Week 48 | < 18.5 | < 1 |
Data compiled from multiple sources demonstrating the typical response to Goserelin treatment.[12][13]
Table 2: Effect of Goserelin (3.6 mg depot) on Serum Estradiol (E2) and Follicle-Stimulating Hormone (FSH) Levels in Premenopausal Women with Breast Cancer
| Time Point | Mean Serum Estradiol (pg/mL) | Mean Serum FSH (IU/L) |
| Baseline | 150 | 8 |
| Week 4 | < 30 (Postmenopausal Level) | < 5 |
| Week 12 | < 30 | < 5 |
| Week 24 | 20.3 | Suppressed |
Data compiled from studies on the use of Goserelin for ovarian function suppression.[2][8]
Signaling Pathways
The binding of Goserelin to the GnRH receptor initiates a cascade of intracellular signaling events. While the initial agonistic effect involves the activation of these pathways, chronic stimulation leads to their desensitization.
4.1 GnRH Receptor Signaling in Pituitary Gonadotrophs
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[1] Binding of Goserelin activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which are crucial for the synthesis and secretion of LH and FSH.[7][14]
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. In vitro and in vivo effects of ghrelin on luteinizing hormone and growth hormone release in goldfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goserelin | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. goserelin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 3, open-label, randomized study comparing 3-monthly with monthly goserelin in pre-menopausal women with estrogen receptor-positive advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. mednexus.org [mednexus.org]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. KEGG PATHWAY: map04912 [genome.jp]
Methodological & Application
Application Notes and Protocols for (Ser(tBu)6,Azagly10)-LHRH (Goserelin) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin, is a potent synthetic analog of luteinizing hormone-releasing hormone (LHRH). As a GnRH agonist, Goserelin is widely utilized in therapeutic applications, primarily for the management of hormone-sensitive cancers such as prostate and breast cancer. Its mechanism of action is multifaceted, involving both indirect systemic effects through the downregulation of the pituitary-gonadal axis and direct effects on cancer cells. These direct actions are mediated by GnRH receptors present on various tumor cells, leading to the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.
These application notes provide detailed protocols for in vitro studies investigating the effects of Goserelin on cancer cell lines. The methodologies outlined below are intended to guide researchers in assessing the anti-proliferative and pro-apoptotic efficacy of Goserelin and in elucidating its molecular mechanisms of action.
Mechanism of Action in Cancer Cells
Goserelin exerts its direct anti-tumor effects by binding to GnRH receptors on cancer cells, which can trigger antiproliferative and pro-apoptotic signaling cascades.[1] Key signaling pathways modulated by Goserelin include:
-
PI3K/Akt Pathway: Goserelin has been shown to decrease the activity of Akt, a key component of the PI3K/Akt signaling pathway.[2][3] This pathway is crucial for cell survival, and its inhibition can lead to the upregulation of pro-apoptotic factors such as Forkhead Box O1 (FOXO1).[2][3]
-
MAPK/ERK Pathway: In some cancer cell lines, such as the androgen-sensitive prostate cancer cell line LNCaP, Goserelin can induce the phosphorylation of p38 MAPK and ERK1/2.[4] This can lead to the induction of apoptosis.
Data Presentation
Table 1: Recommended Cell Lines for Goserelin Studies
| Cell Line | Cancer Type | Key Characteristics |
| LNCaP | Prostate Cancer | Androgen-sensitive, expresses GnRH receptors.[4] |
| SKOV3 | Ovarian Cancer | Expresses GnRH receptors.[2] |
| A2780 | Ovarian Cancer | Expresses GnRH receptors.[2] |
Table 2: Summary of Goserelin Effects on Cancer Cell Lines
| Cell Line | Assay | Goserelin Concentration | Incubation Time | Observed Effect | Reference |
| LNCaP | Proliferation Assay | 0.1 nM - 10 µM | 48 - 96 hours | Inhibition of cell proliferation | [4] |
| SKOV3 | Apoptosis Assay | 10⁻⁴ mol/l | 24 - 72 hours | Induction of apoptosis | [3] |
| A2780 | Apoptosis Assay | 10⁻⁴ mol/l | 24 - 72 hours | Induction of apoptosis | [3] |
| SKOV3, A2780 | Western Blot | 10⁻⁴ mol/l | 24 - 72 hours | Decreased p-Akt expression, increased FOXO1 expression | [2][3] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of Goserelin on the proliferation of cancer cells.
Materials:
-
Hormone-responsive cancer cell lines (e.g., LNCaP)
-
Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP) supplemented with 10% Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous hormones)
-
Goserelin acetate (B1210297) stock solution (in sterile PBS or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[5]
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of medium containing 10% FBS and allow them to attach overnight.[4]
-
Hormone Deprivation: Replace the medium with a medium containing charcoal-stripped FBS for 24-48 hours.[4]
-
Treatment: Treat cells with serial dilutions of Goserelin (e.g., 0.1 nM to 10 µM) in the hormone-deprived medium.[4] Include a vehicle-only control group.
-
Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Record the absorbance at 570 nm using a plate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by Goserelin.
Materials:
-
Cancer cell lines (e.g., SKOV3, A2780)
-
Appropriate cell culture medium
-
Goserelin acetate stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment: Treat cells with the desired concentration of Goserelin (e.g., 10⁻⁴ mol/l) for various time points (e.g., 24, 48, 72 hours).[3] Include an untreated control group.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
This protocol is to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by Goserelin.
Materials:
-
Cancer cell lines (e.g., LNCaP, SKOV3, A2780)
-
Appropriate cell culture medium
-
Goserelin acetate stock solution
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-FOXO1, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with Goserelin as described in the apoptosis assay protocol. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[7] After electrophoresis, transfer the proteins to a membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[7] Incubate with primary antibodies overnight at 4°C.[7] Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[7] Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Visualizations
Caption: Goserelin signaling pathways in cancer cells.
Caption: General experimental workflow for Goserelin studies.
References
- 1. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ad-VT causes ovarian cancer A2780 cell death via mitochondrial apoptosis and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with (Ser(tBu)6,Azagly10)-LHRH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the dissolution and preparation of the luteinizing hormone-releasing hormone (LHRH) analog, (Ser(tBu)6,Azagly10)-LHRH, for in vivo research applications. Due to the limited availability of specific dissolution data for this exact peptide, the following protocols are based on established methods for the closely related and clinically used analog, Goserelin ([D-Ser(But)6, Aza-Gly10]LHRH), as well as general best practices for peptide reconstitution.
Peptide Characteristics and Mechanism of Action
This compound is a synthetic agonist of the LHRH receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Chronic administration of this peptide leads to the downregulation of the pituitary-gonadal axis.[1] An initial transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) is followed by a sustained suppression of these gonadotropins.[1] This, in turn, dramatically reduces the production of sex hormones such as testosterone (B1683101) and estrogen, making it a valuable tool for research in hormone-dependent pathologies.
Signaling Pathway of LHRH Agonists
References
Application Notes and Protocols: Dosing of (Ser(tBu)6,Azagly10)-LHRH in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ser(tBu)6,Azagly10)-LHRH is a synthetic analog of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). As an LHRH antagonist, it competitively blocks LHRH receptors in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), subsequently suppressing gonadal steroidogenesis. This mechanism of action makes it a valuable tool for research in oncology, reproductive disorders, and other hormone-dependent conditions.
These application notes provide a comprehensive overview of dosing schedules and experimental protocols for LHRH antagonists, with a focus on rodent models. While specific data for this compound is limited in publicly available literature, the information presented here is based on studies with closely related LHRH antagonists, such as Degarelix, and provides a strong foundation for developing robust experimental designs.
Data Presentation: Dosing Schedules of LHRH Analogs in Rodent Models
The following tables summarize quantitative data from various studies on LHRH analogs in rodent models, offering a comparative overview of dosing strategies.
Table 1: Dosing of LHRH Antagonists in Rodent Models
| Compound | Rodent Model | Dose | Route of Administration | Dosing Frequency | Study Duration | Application | Reference |
| Degarelix | Rat | 2, 10, 25 mg/kg | Subcutaneous | Every 2 weeks | 2 years | Carcinogenicity Study | [1] |
| Degarelix | Mouse | 2, 10, 50 mg/kg | Subcutaneous | Every 2 weeks | 2 years | Carcinogenicity Study | [1] |
| Degarelix | Rat (male) | ≥ 1 mg/kg | Subcutaneous | Single dose | N/A | Fertility Study | [1] |
| Degarelix | Rat (female) | ≥ 0.1 mg/kg | Subcutaneous | Single dose | N/A | Fertility Study | [1] |
| Degarelix | Mouse | 0.05 µ g/mouse (low dose), 0.1 µ g/mouse (high dose) | N/A | N/A | 28 days | Steroidogenesis Study | [2] |
| [N-Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]-LHRH | Mouse (male, nude) | 100 µ g/day (4 mg/kg) | N/A | Daily | 21 days | Prostate Cancer Xenograft Study | [3] |
| [Ac-dehydro-Pro1, pCl-D-Phe2, D-Trp3,6]-LHRH | Rat (female, ovariectomized) | N/A | Infusion into third ventricle or ARC-VMH | Single infusion | N/A | Sexual Receptivity Study | [4] |
Table 2: Dosing of LHRH Agonists in Rodent Models for Estrus Synchronization and Pseudopregnancy
| Compound | Rodent Model | Dose | Route of Administration | Dosing Schedule | Application | Reference |
| LHRHa (des-Gly10, D-Ala6-LH-RH ethalamide) | Rat (female, albino) | 25 µg (pellet) | Subcutaneous implant | Implant for 7 days, then removed | Estrus Synchronization | [5] |
| LHRHa | Rat (female, Long-Evans) | 50 µg | Subcutaneous injection | Single injection | Estrus Synchronization | [5] |
| LHRHa | Rat (female) | 40 µg | Subcutaneous injection | Single injection | Generation of Pseudopregnancy | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of LHRH analogs in rodent models.
Protocol 1: General Protocol for Subcutaneous Administration of LHRH Antagonists in Rodents
This protocol provides a general framework for the subcutaneous administration of LHRH antagonists like this compound.
1. Materials:
-
This compound or other LHRH antagonist
-
Sterile vehicle for reconstitution (e.g., sterile water for injection, saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Rodent model (specify strain, age, and sex)
-
Animal scale
-
70% ethanol (B145695) for disinfection
2. Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Calculation: Calculate the required dose for each animal based on its body weight and the desired mg/kg dosage.
-
Reconstitution: Reconstitute the lyophilized peptide in the appropriate sterile vehicle to the desired concentration. Ensure complete dissolution.
-
Animal Restraint: Gently restrain the animal. For subcutaneous injection, the scruff of the neck is a common and effective site.
-
Injection Site Preparation: Disinfect the injection site with 70% ethanol.
-
Subcutaneous Injection: Pinch the skin to form a tent and insert the needle at the base of the tent. Inject the calculated volume of the drug solution subcutaneously.
-
Post-Injection Monitoring: Monitor the animal for any immediate adverse reactions. Return the animal to its cage and observe for any changes in behavior or appearance.
-
Dosing Schedule: Administer subsequent doses according to the predetermined schedule (e.g., daily, weekly, bi-weekly).
Protocol 2: Estrus Synchronization in Female Rats using an LHRH Agonist
This protocol is adapted from studies using LHRH agonists to synchronize estrus in female rats and can be a useful reference for studies involving hormonal manipulation.
1. Materials:
-
LHRH agonist (e.g., LHRHa)
-
Sterile vehicle for reconstitution
-
Female rats (specify strain and age)
-
Vaginal swabs
-
Microscope and slides for cytology
2. Procedure:
-
Baseline Vaginal Cytology: Perform daily vaginal swabs to determine the baseline estrous cycle stage of each female rat.
-
LHRH Agonist Administration: Administer a single subcutaneous injection of the LHRH agonist (e.g., 40 µg of LHRHa)[5].
-
Post-Administration Monitoring: At 96 hours post-injection, perform vaginal cytology to assess the stage of the estrous cycle[5].
-
Mating: Pair female rats in proestrus or estrus with male rats (intact or vasectomized depending on the experimental goal)[5].
-
Confirmation of Mating: Check for the presence of a copulatory plug 20-24 hours after pairing[5].
Mandatory Visualizations
Signaling Pathway of LHRH Antagonists
Caption: Mechanism of action of LHRH antagonists.
Experimental Workflow for LHRH Antagonist Dosing in Rodents
Caption: General experimental workflow for in vivo rodent studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Elucidation of the mechanism of suppressed steroidogenesis during androgen deprivation therapy of prostate cancer patients using a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of an LHRH-antagonist to male mice: effects on in vivo secretion of hormones and on the growth of a transplantable human prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of LHRH antagonist analogs and an antibody to LHRH on mating behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of Luteinizing Hormone Releasing Hormone Agonist for Synchronization of Estrus and Generation of Pseudopregnancy for Embryo Transfer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pituitary Desensitization Studies Using (Ser(tBu)6,Azagly10)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ser(tBu)6,Azagly10)-LHRH, a potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a critical tool in reproductive endocrinology and the development of therapies for hormone-dependent diseases. Its primary mechanism of action involves the induction of pituitary desensitization. Initially, administration of this superagonist triggers a transient surge in the secretion of gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), a phenomenon often referred to as the "flare-up" effect. However, continuous or repeated administration leads to a paradoxical downregulation of GnRH receptors on pituitary gonadotrophs. This receptor downregulation, coupled with the uncoupling of the receptor from its intracellular signaling pathways, results in a profound and reversible suppression of gonadotropin release, effectively inducing a state of medical castration.[1]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study pituitary desensitization. The included methodologies, data presentation tables, and signaling pathway diagrams are intended to guide researchers in designing and executing robust experiments in this field.
Mechanism of Action: GnRH Receptor Signaling and Desensitization
The physiological effects of this compound are mediated through the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotroph cells.[2] The binding of the agonist initiates a cascade of intracellular events that ultimately govern the synthesis and secretion of LH and FSH.
Initial Stimulation Pathway
Upon initial binding of this compound to the GnRHR, the receptor couples to Gq/11 proteins.[3] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2][3] The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC).[2][3] This signaling cascade culminates in the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), which translocate to the nucleus to regulate the transcription of genes encoding the gonadotropin subunits.[3]
Figure 1. Initial GnRH Receptor Signaling Pathway.
Desensitization Pathway
Continuous exposure to this compound leads to a multi-faceted desensitization process. This involves:
-
Receptor Uncoupling: The GnRHR becomes uncoupled from its G-protein, preventing the initiation of the downstream signaling cascade.
-
Receptor Internalization and Downregulation: The number of GnRH receptors on the cell surface is reduced through internalization and subsequent degradation.[1]
-
Post-Receptor Modifications: Alterations occur in the signaling components downstream of the receptor, further dampening the cellular response.
This sustained inactivation of the signaling pathway results in the suppression of LH and FSH synthesis and secretion, leading to pituitary desensitization.
Figure 2. GnRH Receptor Desensitization Pathway.
Quantitative Data on Pituitary Desensitization
The following tables summarize the effects of this compound (Goserelin) on gonadotropin and steroid hormone levels from published studies.
Table 1: Effect of Goserelin on Serum LH and FSH Levels in Men with Prostate Cancer
| Time Point | Mean LH Level (% change from baseline) | Mean FSH Level (% change from baseline) | Reference |
| End of Study (Day 85) | -99.0% | -63.7% | [4] |
| End of Study (Day 85) | -98.0% | -64.7% | [4] |
Table 2: Effect of LHRH Agonist on Serum Testosterone (B1683101) Levels in Men with Prostate Cancer
| Agonist/Regimen | Duration | Outcome | Reference |
| Zoladex (Goserelin) 3.6 mg depot | 12 weeks | Testosterone suppressed to castrate levels | [5] |
| Zoladex (Goserelin) depot | 20-23.5 months | Maintained castrate levels of testosterone | [6] |
Table 3: Hormonal Response to Continuous LHRH Infusion in Normal Females
| Hormone | Basal Level | Peak Level | Time to Peak | Level at 72h | Reference |
| LH | 9.3 mIU/ml | 120 mIU/ml | 12 h | 23-31 mIU/ml | [7] |
| FSH | 5.4 mIU/ml | 36 mIU/ml | 4 h | Baseline | [7] |
| 17β-Estradiol | 48 pg/ml | 184 pg/ml | 32 h | Near baseline | [7] |
Experimental Protocols
In Vitro Pituitary Desensitization Protocol using Cultured Pituitary Cells
This protocol describes the induction of desensitization in primary rat pituitary cell cultures.
Materials:
-
This compound
-
Primary anterior pituitary cells from adult female rats
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Enzyme-linked immunosorbent assay (ELISA) kits for rat LH and FSH
-
Multi-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Isolate anterior pituitary cells from adult female rats and culture them in multi-well plates until they form a confluent monolayer.
-
Desensitization:
-
Prepare a stock solution of this compound in sterile, nuclease-free water.
-
Treat the pituitary cells with a desensitizing concentration of the LHRH agonist (e.g., 10⁻⁷ M) for a prolonged period (e.g., 12-24 hours). A control group of cells should be cultured in parallel with vehicle alone.
-
-
Challenge:
-
After the desensitization period, wash the cells with fresh culture medium to remove the agonist.
-
Challenge both the desensitized and control cells with a stimulatory concentration of this compound (e.g., 10⁻⁹ M) for a short period (e.g., 2-4 hours).
-
-
Quantification of Gonadotropin Release:
-
Collect the cell culture supernatant from all wells.
-
Measure the concentration of LH and FSH in the supernatant using specific ELISA kits.
-
-
Data Analysis:
-
Compare the amount of LH and FSH released from the desensitized cells with that from the control cells after the challenge. A significant reduction in gonadotropin release from the desensitized cells indicates successful induction of pituitary desensitization.
-
Figure 3. In Vitro Pituitary Desensitization Workflow.
In Vivo Pituitary Desensitization Protocol in a Rat Model
This protocol outlines the induction of pituitary desensitization in adult male rats.
Materials:
-
This compound
-
Adult male rats (e.g., Sprague-Dawley)
-
Saline solution (0.9% NaCl)
-
Blood collection supplies (e.g., syringes, tubes)
-
Centrifuge
-
ELISA kits for rat LH, FSH, and testosterone
Procedure:
-
Animal Acclimatization: Acclimate adult male rats to the housing conditions for at least one week before the start of the experiment.
-
Baseline Blood Sampling: Collect a baseline blood sample from the tail vein or another appropriate site to determine basal levels of LH, FSH, and testosterone.
-
Agonist Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer the LHRH agonist to the rats via subcutaneous injection. A typical desensitizing regimen could involve daily injections of a specific dose (e.g., 250 ng/rat) for an extended period (e.g., 7-14 days).[8] A control group should receive daily injections of saline.
-
-
Blood Sampling during Treatment: Collect blood samples at various time points during the treatment period to monitor the initial "flare-up" and subsequent suppression of hormone levels.
-
Challenge (Optional):
-
At the end of the treatment period, a subset of animals from both the agonist-treated and control groups can be challenged with an acute injection of the LHRH agonist.
-
Collect blood samples at timed intervals after the challenge (e.g., 15, 30, 60 minutes) to assess the pituitary's responsiveness.
-
-
Hormone Measurement:
-
Separate serum or plasma from the collected blood samples by centrifugation.
-
Measure the concentrations of LH, FSH, and testosterone using specific ELISA kits.
-
-
Data Analysis:
-
Compare the hormone levels in the agonist-treated group to the control group over the treatment period. A sustained decrease in basal LH, FSH, and testosterone levels in the treated group indicates pituitary desensitization. If a challenge was performed, a blunted gonadotropin response in the agonist-pretreated group compared to the control group would further confirm desensitization.
-
Figure 4. In Vivo Pituitary Desensitization Workflow.
Conclusion
This compound is an invaluable tool for studying the mechanisms of pituitary desensitization and for the preclinical evaluation of therapeutic strategies that target the hypothalamic-pituitary-gonadal axis. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this potent LHRH agonist in their studies. Careful consideration of experimental design, including appropriate controls and time courses, is essential for obtaining reliable and reproducible data.
References
- 1. Desensitization to gonadotropin-releasing hormone observed in superfused pituitary cells on Cytodex beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. KEGG PATHWAY: map04912 [genome.jp]
- 4. mednexus.org [mednexus.org]
- 5. LH-RH agonist, Zoladex (Goserelin), depot formulation in the treatment of prostatic cancer. Randomized dose-finding trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective long-term suppression of pituitary-gonadal axis in prostatic cancer by Zoladex (ICI 118,630) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pituitary and gonadal desensitization after continuous luteinizing hormone-releasing hormone infusion in normal females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined long-term treatment with an LHRH agonist and a pure antiandrogen blocks androgenic influence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Corpus Luteum Function Using (Ser(tBu)6,Azagly10)-LHRH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy through the production of progesterone (B1679170).[1][2][3] Understanding the mechanisms that regulate its function and lifespan is critical for developing therapies for infertility and for contraceptive purposes. (Ser(tBu)6,Azagly10)-LHRH, a potent synthetic agonist analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Buserelin, serves as a valuable tool for investigating these processes.[4][5][6][7][8][9] This analog exhibits a luteolytic effect, leading to a shortened luteal phase and a reduction in progesterone secretion, thereby allowing for the controlled study of corpus luteum regression and function.[4]
These application notes provide a comprehensive overview of the use of this compound in corpus luteum research, including its effects on hormonal profiles and detailed protocols for key experimental procedures.
Mechanism of Action
This compound acts as a superagonist at the gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland. While initial stimulation leads to an increase in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) secretion, continuous or repeated high-dose administration leads to receptor downregulation and desensitization.[6] This paradoxical effect ultimately suppresses gonadotropin release, leading to a decline in gonadal steroidogenesis. In the context of the corpus luteum, the altered gonadotropin support disrupts its function, inducing premature luteolysis.[4]
Quantitative Data Summary
The following tables summarize the reported effects of this compound and related LHRH analogs on the luteal phase and hormone concentrations in human subjects.
Table 1: Effect of LHRH Analog Administration on Luteal Phase Length and Progesterone Levels in Normal Women [4]
| Treatment Group | Administration Protocol | N | Luteal Phase Shortening (days, mean ± SEM) | Plasma Progesterone Reduction (% of control, mean ± SEM) |
| LHRH | 250 µg subcutaneously, 5 doses at 4-hour intervals on 1-2 consecutive days (days 6-9 post-LH surge) | - | 3.3 ± 0.2 | 56 ± 5 |
| This compound | 500 µg intranasally at 0800 and 1700h on one day (days 4-9 post-LH surge) | 6 | 2.6 ± 0.4 | 38.7 ± 9.2 |
Table 2: Pituitary and Ovarian Hormone Responses to a Single Intranasal Administration of this compound (Buserelin) at Mid-Luteal Phase [5]
| Dose (µg) | Peak LH Response (Time) | Peak FSH Response (Time) | Peak Progesterone Stimulation (Time) | Effect on Luteal Phase |
| 50 | Near-maximal | Near-maximal (later than LH) | ~2-2.5 fold (8 hours) | No apparent change |
| 200 | Near-maximal (4 hours) | Near-maximal (later than LH) | ~2-2.5 fold (8 hours) | No apparent change |
| 500 | Maximal (4 hours) | Maximal (later than LH) | ~2-2.5 fold (8 hours) | Tendency for decreased steroids |
| 1000 | Maximal (4 hours, sustained) | Maximal (later than LH, sustained) | ~2-2.5 fold (8 hours) | Steroid levels inhibited |
| 1500 | Maximal (4 hours, sustained) | Maximal (later than LH, sustained) | ~2-2.5 fold (8 hours) | Steroid levels inhibited |
Experimental Protocols
In Vivo Study of Luteolytic Effects in a Rodent Model
This protocol describes a general procedure for evaluating the luteolytic effect of this compound in a rodent model.
Materials:
-
This compound
-
Mature female rodents (e.g., rats, mice) with regular estrous cycles
-
Saline solution (0.9% NaCl)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Hormone assay kits (Progesterone, LH, Estradiol)
-
Surgical instruments for tissue collection
-
Fixative (e.g., 10% neutral buffered formalin)
-
Histology processing reagents and equipment
Procedure:
-
Animal Selection and Acclimatization: Select healthy, mature female rodents and monitor their estrous cycles via vaginal smears for at least two consecutive regular cycles.
-
Treatment Groups: Divide the animals into a control group (vehicle administration) and a treatment group (this compound administration).
-
Dosing and Administration:
-
On the day of estrus (Day 0), mate the females with fertile males to induce pseudopregnancy or pregnancy, which ensures the formation of a functional corpus luteum.
-
From Day 4 to Day 7 post-mating, administer the assigned treatment. This compound can be dissolved in saline and administered via subcutaneous injection. The exact dose will need to be optimized based on the specific analog and animal model.
-
-
Blood Sampling: Collect blood samples daily from the tail vein or saphenous vein, starting from Day 4. Process the blood to obtain serum or plasma and store at -80°C until hormone analysis.
-
Hormone Analysis: Measure serum concentrations of progesterone, LH, and estradiol (B170435) using commercially available ELISA or RIA kits according to the manufacturer's instructions.
-
Tissue Collection and Histological Analysis:
-
At the end of the treatment period (e.g., Day 8), euthanize the animals.
-
surgically remove the ovaries and fix them in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues for paraffin (B1166041) embedding.
-
Section the ovaries at 5 µm thickness and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess the morphology of the corpora lutea, looking for signs of luteolysis such as cellular degeneration, immune cell infiltration, and tissue remodeling.
-
Hormone Assays
Protocol: Serum Progesterone Measurement by ELISA
-
Sample Preparation: Thaw frozen serum samples on ice.
-
Standard Curve Preparation: Prepare a standard curve using the provided progesterone standards according to the kit's manual.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the progesterone-coated microplate.
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate the plate as per the manufacturer's instructions (e.g., 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Calculate the progesterone concentration in the samples by interpolating their absorbance values from the standard curve.
Histological Analysis of the Corpus Luteum
Protocol: Hematoxylin and Eosin (H&E) Staining
-
Deparaffinization and Rehydration:
-
Immerse paraffin-embedded tissue sections in xylene to remove the paraffin.
-
Rehydrate the sections through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Staining:
-
Immerse the slides in Hematoxylin solution to stain the cell nuclei.
-
Rinse with water.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute).
-
Differentiate with acid alcohol to remove excess stain.
-
Counterstain with Eosin solution to stain the cytoplasm and extracellular matrix.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through a graded series of ethanol solutions and clear in xylene.
-
Mount a coverslip over the tissue section using a permanent mounting medium.
-
-
Microscopic Examination: Examine the stained sections under a light microscope. Granulosa lutein (B1675518) cells and theca lutein cells can be identified based on their morphology and staining characteristics.[10][11][12]
Visualizations
Signaling Pathway
Caption: LHRH analog signaling in the pituitary-ovarian axis.
Experimental Workflow
Caption: Workflow for in vivo luteolytic studies.
References
- 1. The molecular control of corpus luteum formation, function, and regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Corpus Luteum and Fertility: What You Should Know [healthline.com]
- 4. Luteolytic activity of LHRH and [D-Ser(TBU)6, des-Gly-NH2(10)]LHRH ethylamide: a new and physiological approach to contraception in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Results of three-times-per-week long-term administration of a luteinizing hormone-releasing hormone (LHRH) analog, D-Ser-(TBU)6-LHRH-(EA)10 in primary amenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response study with a new LH-RH analogue, D-Ser (TBU)6 LH-RH 1-9 (EA)10 during the follicular phase of the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pituitary-gonadal response to the gonadotrophin releasing hormone analogue D-Ser (TBU)6-Des Gly10-LHRH-ethylamide in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of D-ser (TBU)6-LH-RH-EA10 upon gonadotropin release in normally cyclic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Corpus Hemorrhagicum and Albicans - Female Reproductive System [histologyguide.com]
- 12. m.youtube.com [m.youtube.com]
Intranasal Administration of LHRH Analogues: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the intranasal route for administering Luteinizing Hormone-Releasing Hormone (LHRH) analogues offers a non-invasive alternative to conventional injection methods. This document provides detailed application notes and protocols based on findings from preclinical and clinical research, designed to guide the effective intranasal delivery of these compounds in a research setting.
LHRH analogues, which include both agonists and antagonists, are synthetic peptides that mimic the action of the natural LHRH, a key regulator of the reproductive system.[1] By modulating the pituitary-gonadal axis, these analogues have found applications in a wide range of research areas, including oncology, gynecology, and reproductive medicine.[2] Intranasal administration, while offering convenience, presents unique challenges in terms of bioavailability and consistent dosing, necessitating well-defined protocols for successful experimental outcomes.
Mechanism of Action
LHRH analogues exert their effects by interacting with LHRH receptors on pituitary gonadotroph cells.[3]
-
LHRH Agonists: Initially, agonists like nafarelin (B1677618) and buserelin (B193263) cause a surge in the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), a "flare-up" effect.[4][5] However, continuous administration leads to the downregulation and desensitization of LHRH receptors, ultimately suppressing gonadotropin production and leading to a state of "medical castration."[2][3]
-
LHRH Antagonists: Antagonists, on the other hand, competitively block LHRH receptors, leading to an immediate and rapid inhibition of LH and FSH secretion without an initial surge.[5]
The choice between an agonist and an antagonist will depend on the specific research application and whether an initial stimulatory effect is desired or needs to be avoided.
Signaling Pathway of LHRH Agonists and Antagonists
The binding of LHRH or its analogues to the LHRH receptor (LHRH-R) on pituitary gonadotrophs initiates a signaling cascade.
Pharmacokinetics of Intranasally Administered LHRH Analogues
The intranasal route avoids first-pass metabolism, but bioavailability can be low and variable.[6] Below is a summary of pharmacokinetic data for two commonly researched intranasal LHRH analogues, nafarelin and buserelin.
| Parameter | Nafarelin | Buserelin |
| Bioavailability | 2.8% (range 1.2% to 5.6%)[7][8] | ~2%[6] |
| Time to Peak Concentration (Tmax) | 10 - 40 minutes[7][9] | Not specified in searches |
| Elimination Half-life | Approximately 3 hours[7] | 80 minutes (after high dose injection)[10] |
| Peak Concentration (Cmax) | 0.6 ng/mL (200 µg dose)[7] | Not specified in searches |
| 1.8 ng/mL (400 µg dose)[7] |
Experimental Protocols
Preparation of Intranasal LHRH Analogue Formulation
For research purposes, LHRH analogues are typically dissolved in a sterile saline solution. The concentration should be adjusted to deliver the desired dose in a volume appropriate for the animal model (e.g., 5-10 µL per nostril for mice).[11] Some studies have explored the use of absorption enhancers, such as sodium glycocholate, to improve bioavailability.[9]
Materials:
-
LHRH analogue (e.g., nafarelin acetate, buserelin acetate)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
(Optional) Absorption enhancer (e.g., sodium glycocholate)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Calculate the required amount of LHRH analogue based on the desired final concentration and volume.
-
Aseptically weigh the LHRH analogue powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube.
-
If using an absorption enhancer, add it to the solution at the desired concentration (e.g., 2%).[9]
-
Vortex the tube until the LHRH analogue is completely dissolved.
-
Store the solution at the recommended temperature (typically 2-8°C) and protect it from light.[7]
Intranasal Administration in Rodent Models
The following protocol is a general guideline for the intranasal administration of LHRH analogues to mice or rats. Anesthesia is typically required to ensure accurate dosing and to prevent the animal from sneezing out the solution.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Anesthesia chamber and nose cone
-
Micropipette with sterile tips
-
Prepared LHRH analogue solution
-
Animal restraining device (optional)
Protocol:
-
Anesthetize the animal using isoflurane (B1672236) in an anesthesia chamber.
-
Once the animal is fully anesthetized (as indicated by a lack of pedal reflex), transfer it to a supine position with its head slightly tilted back.[12]
-
Maintain anesthesia using a nose cone.
-
Using a micropipette, slowly dispense a small drop (e.g., 5 µL) of the LHRH analogue solution onto the opening of one nostril, allowing the animal to inhale the droplet.[13]
-
Wait for the droplet to be fully inhaled before administering the next drop.
-
Alternate between nostrils to deliver the total desired volume.[13]
-
Monitor the animal continuously until it has fully recovered from anesthesia.[13]
Example Research Applications and Dosing Regimens
The following table provides examples of dosing regimens for different research applications based on clinical and preclinical studies. These should be considered as starting points and may require optimization for specific experimental models.
| Research Application | LHRH Analogue | Species | Dose and Regimen | Reference |
| Endometriosis Model | Buserelin | Human (Clinical) | 900 µ g/day (300 µg, 3 times daily) | [14][15] |
| Nafarelin | Human (Clinical) | 400-800 µ g/day | [16] | |
| Contraception Research | Nafarelin | Human (Clinical) | 125-250 µ g/day | [17] |
| Buserelin | Human (Clinical) | 300 µ g/day (post-partum) | [18] | |
| Puberty Induction Model | HOE 766 (analogue) | Human (Clinical) | 100 µg on alternate days | [19] |
| Central Precocious Puberty | Nafarelin | Human (Clinical) | 1600-1800 µ g/day | [8] |
Considerations for Experimental Design
-
Rhinitis and Nasal Congestion: In human studies, the presence of rhinitis does not appear to significantly affect the systemic bioavailability of nafarelin; however, it is recommended to administer nasal decongestants at least 30 minutes after the LHRH analogue.[7][20] This factor should be considered in animal models if nasal irritation is observed.
-
Dose-Response Effects: The biological response to intranasally administered LHRH agonists can be dose-dependent. For example, higher doses of nafarelin have been shown to be more effective at suppressing bioactive LH levels.[21]
-
Monitoring Treatment Efficacy: The effectiveness of intranasal LHRH analogue administration can be monitored by measuring serum levels of LH, FSH, and gonadal steroids (e.g., testosterone (B1683101) or estradiol).[3][22]
These application notes and protocols provide a foundation for researchers to utilize intranasal administration of LHRH analogues in their studies. Careful attention to formulation, administration technique, and appropriate dosing will be critical for achieving reliable and reproducible results.
References
- 1. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic Approaches to Lower Circulating Androgen - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Nafarelin - Wikipedia [en.wikipedia.org]
- 9. Absorption and metabolism of nafarelin, a potent agonist of gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Administration Method, Animal Weight and Age on the Intranasal Delivery of Drugs to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. Efficacy of gonadotropin-releasing hormone agonist (buserelin) in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Treatment of endometriosis with the GnRH agonist buserelin (Suprecur): a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Administration of nasal nafarelin as compared with oral danazol for endometriosis. A multicenter double-blind comparative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intranasal peptide contraception by inhibition of ovulation with the gonadotropin-releasing hormone superagonist nafarelin: six months' clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GnRH analogues for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experience with the use of an intranasal LHRH analogue for the induction of puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nps.org.au [nps.org.au]
- 21. Dose-related changes in LH bioactivity with intranasal GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and endocrine effects of the LHR analogue buserelin after subcutaneous implantation of a slow release preparation in prostatic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of (Ser(tBu)6,Azagly10)-LHRH in Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of the Luteinizing Hormone-Releasing Hormone (LHRH) agonist, (Ser(tBu)6,Azagly10)-LHRH, in primate models. The protocols and data presented are synthesized from multiple studies and are intended to guide researchers in designing and executing similar preclinical investigations.
Introduction
This compound, a potent LHRH agonist, is a synthetic peptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] Its mechanism of action involves an initial stimulation of the pituitary-gonadal axis, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound and sustained suppression of these hormones with chronic administration.[2] This paradoxical effect, often termed "medical castration," makes it a valuable tool in research and clinical settings for managing hormone-dependent conditions.[2] Primate models are crucial for studying the long-term effects of this compound due to their physiological similarity to humans.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies involving the long-term administration of this compound and similar LHRH agonists in primates.
Table 1: Hormonal Responses to Chronic LHRH Agonist Administration in Male Primates
| Parameter | Baseline (Pre-treatment) | Initial Response (First few days) | Long-term Effect (>2 weeks) | Reference |
| Serum LH | Normal | Transient Increase | Significantly Decreased/Undetectable | [3][4] |
| Serum FSH | Normal | Transient Increase | Significantly Decreased | [3][4] |
| Serum Testosterone | Normal | Transient Increase | Reduced to Castration Levels | [3][4][5] |
Table 2: Hormonal and Physiological Responses to Chronic LHRH Agonist Administration in Female Primates
| Parameter | Baseline (Pre-treatment) | Long-term Effect (Approx. 1 year) | Reference |
| Uterine Size | Normal | Slightly Smaller (P < 0.01) than controls | [6] |
| Endometrial Histology | Cyclical Changes | Atrophic or resting proliferative pattern (in most cases) | [6] |
| Serum Estradiol | Cyclical | Suppressed | [6] |
| Serum Progesterone (B1679170) | Cyclical | Suppressed | [6] |
| Ovulation | Present | Prevented | [6] |
Experimental Protocols
Primate Model and Housing
-
Species: Stumptailed macaque (Macaca arctoides) or Rhesus macaque (Macaca mulatta) are commonly used models.[6][7]
-
Housing: Animals should be housed in appropriate facilities with controlled light-dark cycles, temperature, and humidity. Diet should be standardized.
-
Acclimatization: Allow for a sufficient acclimatization period before the start of the study to minimize stress-related hormonal fluctuations.
Drug Preparation and Administration
-
Compound: (D-Ser(tBu)6,Azagly10)-LHRH (often available as a lyophilized powder).
-
Formulation: Reconstitute the peptide in a sterile vehicle, such as saline or a buffered solution, according to the manufacturer's instructions. For long-term studies, depot formulations may be considered to reduce injection frequency.[5]
-
Dosage: Daily subcutaneous injections of 5 to 20 micrograms have been shown to be effective in preventing ovulation in stumptailed macaques.[6] In immature male rhesus monkeys, 2.5 micrograms administered twice daily for 5 days induced a significant increase in testicular testosterone.[7] The optimal dose should be determined based on the specific research question and primate model.
-
Route of Administration: Subcutaneous injection is a common and effective route.[3][6] Intramuscular depot injections are also used for long-acting formulations.[8]
Monitoring and Sample Collection
-
Hormone Analysis: Collect blood samples at regular intervals (e.g., daily during the initial phase, then weekly or bi-weekly for long-term monitoring). Serum or plasma should be separated and stored at -20°C or lower until analysis. Analyze for LH, FSH, testosterone, estradiol, and progesterone using validated radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
-
Histological Assessment: At the termination of the study, or at specific time points, perform a laparotomy to collect tissue samples.[6]
-
Ovaries and Uterus: A full-thickness wedge of the anterior uterine wall and ovarian biopsies can be excised.[6]
-
Testes: Bilateral subcapsular orchidectomy can be performed to obtain testicular tissue.[5]
-
Fixation and Processing: Tissues should be fixed in an appropriate fixative (e.g., 10% buffered formalin), processed, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for light microscopy.
-
Signaling Pathways and Workflows
LHRH Agonist Signaling Pathway in Pituitary Gonadotrophs
The following diagram illustrates the mechanism of action of this compound at the pituitary level, leading to initial stimulation followed by desensitization.
Caption: LHRH Agonist Signaling Pathway.
Experimental Workflow for Long-Term Primate Study
This diagram outlines the key steps in a typical long-term study investigating the effects of this compound in primates.
Caption: Long-Term Primate Study Workflow.
Histological Findings
-
Endometrium: Chronic treatment with the LHRH agonist for approximately one year in stumptailed macaques resulted in an atrophic or resting proliferative endometrial pattern in the majority of animals.[6] However, some variability was observed, with a few animals showing early proliferative to marked secretory changes, underscoring the importance of endometrial assessment.[6]
-
Ovaries: Ovaries from treated animals contained follicles at various stages of maturation, but ovulation was prevented.[6]
-
Testes: In male patients treated with a similar LHRH agonist, long-term administration led to a significant reduction in testicular weight and structural changes observable by light and electron microscopy, consistent with suppressed steroidogenesis.[5]
Conclusion
The long-term administration of this compound in primates effectively suppresses the pituitary-gonadal axis, leading to a state of medical castration. This makes it a valuable model for studying the effects of sex steroid deprivation and for the preclinical evaluation of LHRH agonist-based therapies. The protocols and data presented herein provide a foundation for researchers to design rigorous and informative studies in this area. Careful monitoring of hormonal and histological parameters is essential to fully characterize the effects of these potent compounds.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The pituitary-gonadal response to the gonadotrophin releasing hormone analogue D-Ser (TBU)6-Des Gly10-LHRH-ethylamide in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the duration of therapy with the LHRH agonist D-ser (BUT)6 Azgly10-LHRH (ICI 118-630) on the steroid hormone content and the morphology of human testicular tissue in the treatment of patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chronic LHRH agonist treatment on the endometrium and ovaries of the stumptailed macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of an LHRH analogue on testicular function in the immature monkey (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prescqipp.info [prescqipp.info]
Application Notes and Protocols: Measuring LH/FSH Response to (Ser(tBu)6,Azagly10)-LHRH Challenge
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ser(tBu)6,Azagly10)-LHRH, a potent synthetic agonist of the luteinizing hormone-releasing hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a critical tool in reproductive endocrinology and drug development. This analog, which includes Buserelin, offers a super-agonist effect, initially stimulating and subsequently downregulating the pituitary-gonadal axis with prolonged administration. The initial stimulatory phase, often referred to as a "flare-up," provides a valuable dynamic test for assessing pituitary gonadotropic function. Measuring the luteinizing hormone (LH) and follicle-stimulating hormone (FSH) response to a this compound challenge can aid in diagnosing and managing various hormonal disorders, including central precocious puberty, hypogonadotropic hypogonadism, and disorders of puberty.[1][2] Furthermore, it is instrumental in monitoring the efficacy of GnRH analog therapies.[3]
These application notes provide a comprehensive overview and detailed protocols for conducting a this compound challenge test and measuring the subsequent LH and FSH responses.
Signaling Pathway of this compound
This compound acts as a potent agonist at the GnRH receptors on pituitary gonadotrope cells. Binding of the analog to these G-protein coupled receptors initiates a signaling cascade that leads to the synthesis and release of LH and FSH.
Experimental Protocols
Protocol 1: this compound Challenge Test
Objective: To assess the pituitary gonadotropic reserve by measuring the LH and FSH response to a standardized dose of this compound.
Materials:
-
This compound (e.g., Buserelin) sterile solution for injection.
-
Sterile syringes and needles for administration.
-
Blood collection tubes (serum separator tubes recommended).
-
Centrifuge.
-
Pipettes and storage vials.
-
Personal protective equipment (gloves, lab coat).
Procedure:
-
Patient Preparation: The patient should be in a fasting state if required by the testing laboratory. The test can typically be performed at any time of the day.
-
Baseline Blood Sample (Time 0): Draw a baseline blood sample for the measurement of basal LH and FSH levels.
-
Administration of this compound: Administer a standardized dose of this compound. The dosage may vary depending on the specific product and clinical context, with a common dose being 100 µg administered intravenously or subcutaneously. For children, a weight-based dose (e.g., 20 µg/kg) may be used.[4]
-
Post-Stimulation Blood Sampling: Collect blood samples at specified time points after administration. A common sampling schedule includes 30, 60, 90, 120, and 180 minutes post-injection.[1][5][6] The peak LH response to some GnRH analogs can occur at 180 minutes.[5][6]
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the samples at 1000-2000 x g for 10 minutes to separate the serum.
-
Carefully aspirate the serum and transfer it to a clean, labeled storage vial.
-
Store the serum samples at -20°C or below until analysis.
-
Protocol 2: LH and FSH Immunoassay
Objective: To quantify the concentration of LH and FSH in serum samples.
Materials:
-
Commercially available LH and FSH immunoassay kits (e.g., ELISA, Chemiluminescent Immunoassay - CLIA, Radioimmunoassay - RIA).
-
Microplate reader (for ELISA) or appropriate detector for the chosen assay format.
-
Calibrators and controls provided with the assay kit.
-
Wash buffer.
-
Distilled or deionized water.
-
Precision pipettes.
Procedure:
-
Assay Preparation: Bring all reagents, controls, and patient samples to room temperature before use.
-
Assay Performance: Follow the manufacturer's instructions provided with the specific LH and FSH immunoassay kit. This will typically involve:
-
Adding calibrators, controls, and patient sera to the wells of the microplate.
-
Incubating the plate for a specified time and temperature.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody or substrate.
-
Incubating again.
-
Measuring the signal (e.g., absorbance, light emission) using the appropriate instrument.
-
-
Data Analysis:
-
Generate a standard curve using the signals from the calibrators.
-
Determine the concentration of LH and FSH in the patient samples by interpolating their signals on the standard curve.
-
Express the results in international units per liter (IU/L) or milli-international units per milliliter (mIU/mL).
-
Data Presentation
The following tables summarize expected LH and FSH responses to a GnRH agonist challenge. Note that responses can vary based on age, sex, pubertal status, and the specific analog and dosage used.
Table 1: LH and FSH Response to a Single Intravenous Dose of this compound (HOE 766) in Normally Menstruating Women (Follicular Phase) [7]
| Dose (µg) | Analyte | Baseline (Mean ± SD) | Peak Level (Mean ± SD) | Time to Peak (hours) |
| 1.25 | LH (mIU/mL) | 5.8 ± 2.1 | 25.3 ± 9.8 | 4 |
| FSH (mIU/mL) | 4.9 ± 1.5 | 8.2 ± 2.5 | 4 | |
| 2.5 | LH (mIU/mL) | 6.2 ± 2.5 | 38.1 ± 12.4 | 4 |
| FSH (mIU/mL) | 5.1 ± 1.8 | 10.5 ± 3.1 | 4 | |
| 5.0 | LH (mIU/mL) | 5.5 ± 1.9 | 55.6 ± 18.2 | 4 |
| FSH (mIU/mL) | 4.8 ± 1.6 | 12.8 ± 3.9 | 4 | |
| 10.0 | LH (mIU/mL) | 6.5 ± 2.8 | 78.4 ± 25.1 | 4 |
| FSH (mIU/mL) | 5.3 ± 2.0 | 15.2 ± 4.5 | 4 | |
| 20.0 | LH (mIU/mL) | 6.1 ± 2.3 | 95.7 ± 30.5 | 4 |
| FSH (mIU/mL) | 5.0 ± 1.7 | 18.1 ± 5.3 | 4 |
Table 2: Comparative LH and FSH Peak Responses to GnRH and Triptorelin Stimulation in Girls with Central Precocious Puberty [8]
| Stimulation Agent | Analyte | Peak Level (Mean ± SD) |
| GnRH | LH (IU/L) | 9.8 ± 3.1 |
| FSH (IU/L) | 4.2 ± 1.5 | |
| Triptorelin | LH (IU/L) | 6.8 ± 2.4 |
| FSH (IU/L) | 3.6 ± 1.3 |
Table 3: LH Response to Leuprolide Acetate in Boys [1]
| Group | Baseline LH (IU/L) (Mean ± SD) | Peak LH (IU/L) (Mean ± SD) |
| Hypogonadotropic Hypogonadism | 0.2 ± 0.1 | 1.5 ± 0.2 |
| Constitutional Delay of Puberty | 0.3 ± 0.1 | 9.8 ± 1.3 |
Experimental Workflow
The following diagram illustrates the typical workflow for a this compound challenge test.
References
- 1. LH Response to Leuprolide Diagnoses Hypogonadism [medscape.com]
- 2. The effects of different dose regimes of D-SER(TBU)6-LHRH-EA10 (HOE 766) in subjects with hypogonadotrophic hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Leuprolide Acetate 6-Month Depot for the Treatment of Central Precocious Puberty: A Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leuprolide stimulation testing for the evaluation of early female sexual maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptorelin stimulated luteinizing hormone concentrations for diagnosing central precocious puberty: study of diagnostic accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. Dose-response study with a new LH-RH analogue, D-Ser (TBU)6 LH-RH 1-9 (EA)10 during the follicular phase of the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Fertilization using LHRH Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro fertilization (IVF) protocols that utilize Luteinizing Hormone-Releasing Hormone (LHRH) agonists. This document includes summaries of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways and experimental workflows.
Introduction to LHRH Agonists in IVF
LHRH agonists are synthetic analogs of the natural Gonadotropin-Releasing Hormone (GnRH). They are pivotal in controlled ovarian hyperstimulation (COH) protocols for IVF. Initially, LHRH agonists cause a "flare-up" effect, stimulating the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] However, with continuous administration, they lead to downregulation and desensitization of the pituitary GnRH receptors, suppressing the production of endogenous gonadotropins.[3][4] This suppression prevents a premature LH surge, which could otherwise lead to the spontaneous ovulation of immature follicles, thus allowing for a synchronized follicular development and planned oocyte retrieval.[5][6]
Several protocols utilizing LHRH agonists have been developed to optimize IVF outcomes, primarily categorized as long, short, and ultra-short (or flare) protocols. The choice of protocol is often tailored to the individual patient's characteristics, such as age, ovarian reserve, and previous response to stimulation.[1][7]
LHRH Agonist Signaling Pathway
GnRH and its agonists exert their effects by binding to GnRH receptors (GnRHR), which are G-protein coupled receptors located on the surface of pituitary gonadotrope cells.[8][9] The activation of these receptors triggers a cascade of intracellular signaling events.
The primary signaling pathway involves the coupling of the GnRHR to the Gq/11 protein.[9][10] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9][10] This cascade ultimately leads to the synthesis and release of LH and FSH.[8] GnRH receptors can also couple to other G-proteins, such as Gs, activating the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) pathway.[11]
Comparative Data of LHRH Agonist IVF Protocols
The following tables summarize quantitative data from various studies comparing different LHRH agonist protocols. It is important to note that patient populations and specific methodologies may vary between studies, affecting the direct comparability of the results.
Table 1: Comparison of Long and Short LHRH Agonist Protocols
| Parameter | Long Protocol | Short Protocol | Reference |
| Hormone Levels | |||
| Plasma LH on day of hCG | Significantly lower | Significantly higher | [3][12] |
| Plasma Progesterone on day of hCG | Significantly lower | Significantly higher | [3][12] |
| Ovarian Response | |||
| Number of Mature Oocytes Recovered | No significant difference | No significant difference | [13][14] |
| Mean Number of Retrieved Oocytes | 7.8 | 5.8 (p < 0.0001) | [12] |
| Embryological Outcomes | |||
| Cleavage Rate of Mature Oocytes | 56% | 70% (p < 0.01) | [13][14] |
| Pregnancy Outcomes | |||
| Ongoing Pregnancy Rate per Cycle | 18% | 16% | [13][14] |
| Pregnancy Rate per Retrieval | 30% | 15% (p < 0.01) | [12] |
| Ongoing Pregnancy Rate per Retrieval | 22% | 10% (p < 0.01) | [12] |
Table 2: Comparison of Long-Acting vs. Short-Acting GnRH Agonist Long Protocols
| Parameter | Long-Acting GnRH Agonist | Short-Acting GnRH Agonist | Reference |
| Stimulation Characteristics | |||
| Duration of Induction (days) | 10 ± 2.1 | 10.8 ± 1.7 (p < 0.001) | [15] |
| Total Gonadotropin Dosage (IU) | 2441 ± 1247.1 | 2939.4 ± 945.9 (p < 0.001) | [15] |
| Ovarian Response & Embryological Outcomes | |||
| Total Retrieved Oocytes | No significant difference | No significant difference | [15] |
| Metaphase II (MII) Oocytes | No significant difference | No significant difference | [15] |
| Fertilization Rate | No significant difference | No significant difference | [15] |
| Top-Quality Embryos | No significant difference | No significant difference | [15] |
| Pregnancy Outcomes | |||
| Implantation Rate | No significant difference | No significant difference | [15] |
| Clinical Pregnancy Rate | No significant difference | No significant difference | [15] |
| Safety | |||
| Ovarian Hyperstimulation Syndrome (OHSS) | Lower percentage (p = 0.005) | Higher percentage | [15] |
Experimental Protocols
Long LHRH Agonist Protocol
The long protocol is characterized by the induction of pituitary downregulation before the start of ovarian stimulation.[3][13][14] This protocol is often considered the standard due to its efficacy in preventing premature LH surges.[5]
Methodology:
-
Pituitary Downregulation:
-
Administration of a GnRH agonist (e.g., Leuprolide acetate (B1210297), 1 mg/day subcutaneously, or Buserelin) is initiated in the mid-luteal phase of the preceding menstrual cycle (approximately day 21).[3][5][16]
-
Alternatively, the agonist can be started on the second day of the menstrual cycle.[5]
-
Downregulation is typically achieved after 10-14 days and is confirmed by a blood test showing low levels of estradiol (B170435) (E2) and LH.[16][17]
-
-
Controlled Ovarian Hyperstimulation (COH):
-
Once downregulation is confirmed, daily injections of gonadotropins (e.g., recombinant FSH or human menopausal gonadotropin - hMG) are initiated to stimulate follicular growth.[3][17] The starting dose is individualized based on the patient's age, BMI, and ovarian reserve.
-
The GnRH agonist administration is continued at a reduced dose throughout the stimulation phase to maintain pituitary suppression.[16]
-
-
Monitoring:
-
Triggering of Ovulation:
-
Oocyte Retrieval:
Short LHRH Agonist (Flare-up) Protocol
The short protocol takes advantage of the initial "flare-up" effect of the LHRH agonist to recruit follicles.[2][13][14] It is often used for patients who are poor responders to ovarian stimulation.[2]
Methodology:
-
Initiation of LHRH Agonist and Gonadotropins:
-
Controlled Ovarian Hyperstimulation (COH):
-
The simultaneous administration of the LHRH agonist and gonadotropins continues to stimulate follicular growth. The initial flare of endogenous FSH and LH from the agonist complements the action of the exogenous gonadotropins.[2]
-
-
Monitoring:
-
Follicular development is monitored similarly to the long protocol with regular ultrasound scans and serum E2 measurements.
-
-
Triggering of Ovulation:
-
Once follicles reach the appropriate size, an hCG trigger shot is administered for final oocyte maturation.
-
-
Oocyte Retrieval:
-
Oocyte retrieval is scheduled approximately 35-36 hours after the hCG injection.
-
Ultra-Short/Microdose Flare LHRH Agonist Protocol
This protocol is a variation of the short protocol, often employed for poor ovarian responders.[7][21] It utilizes a very low dose of the LHRH agonist to induce a brief but significant flare of endogenous gonadotropins.
Methodology:
-
Initiation of Microdose LHRH Agonist:
-
Initiation of Gonadotropins:
-
High-dose gonadotropin injections are typically started on day 3 of the cycle.[21]
-
The microdose LHRH agonist is continued for a few days to leverage the flare effect and then often stopped, or in some variations, a GnRH antagonist is introduced later in the cycle to prevent premature ovulation.[1][21]
-
-
Monitoring, Triggering, and Retrieval:
-
The subsequent steps of monitoring follicular growth, triggering final oocyte maturation with hCG, and oocyte retrieval are similar to the short protocol.
-
Conclusion
LHRH agonists are integral to modern IVF treatment, offering precise control over the ovarian stimulation cycle. The choice between long, short, and ultra-short protocols depends on a comprehensive evaluation of the patient's individual clinical profile. The long protocol is a robust and widely used method for achieving pituitary downregulation. The short and ultra-short protocols, by harnessing the initial gonadotropin flare, provide valuable alternatives, particularly for patients with a predicted poor ovarian response. Further research and individualized treatment strategies will continue to refine the use of LHRH agonists to optimize IVF success rates.
References
- 1. volusonclub.net [volusonclub.net]
- 2. eugonia.com.gr [eugonia.com.gr]
- 3. researchgate.net [researchgate.net]
- 4. Luteinizing hormone profiles during ovarian stimulation in assisted reproductive treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eugonia.com.gr [eugonia.com.gr]
- 6. fertilityiq.com [fertilityiq.com]
- 7. progyny.com [progyny.com]
- 8. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Ovarian stimulation for in vitro fertilization using LHRH agonists: comparison of plasma and intra-follicular hormone profiles using "short" and "long" protocols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LHRH agonists in IVF: different methods of utilization and comparison with previous ovulation stimulation treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Pregnancy outcome in long- versus short-acting gonadotropin-releasing hormone agonist cycles in participants with normal ovarian reserve: An RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hsfc.org.uk [hsfc.org.uk]
- 17. ivf.com.au [ivf.com.au]
- 18. advancedfertility.com [advancedfertility.com]
- 19. Frontiers | “Short agonist stop” protocol, an ovarian stimulation for poor responders in in vitro fertilization (IVF): A pilot study [frontiersin.org]
- 20. Frontiers | LH Levels May Be Used as an Indicator for the Time of Antagonist Administration in GnRH Antagonist Protocols—A Proof-Of-Concept Study [frontiersin.org]
- 21. longdom.org [longdom.org]
Troubleshooting & Optimization
(Ser(tBu)6,Azagly10)-LHRH stability and storage conditions
This technical support center provides guidance on the stability and storage of (Ser(tBu)6,Azagly10)-LHRH, also known as Goserelin (B1671991). It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the peptide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: Lyophilized this compound should be stored in a freezer at temperatures between -20°C and -80°C for long-term stability.[1][2][3][4] It is crucial to store the peptide in a desiccated environment to protect it from moisture, as it can be hygroscopic.[1][2] Additionally, the vial should be protected from light.[1][2] For short-term storage, refrigeration at 4°C is acceptable for a few weeks.[4]
Q2: How should I handle the lyophilized peptide before use?
A2: Before opening the vial, it is essential to allow it to warm to room temperature in a desiccator.[2][4][5] This prevents the condensation of atmospheric moisture onto the cold peptide, which can significantly decrease its long-term stability.[5] Once equilibrated, weigh out the desired amount quickly in a clean, dry environment and tightly reseal the vial.[2] Purging the vial with an inert gas like nitrogen or argon before sealing can provide additional protection against oxidation.[5]
Q3: What is the recommended procedure for reconstituting this compound?
A3: Reconstitute the peptide using a sterile, high-purity solvent. The choice of solvent depends on the experimental requirements, but sterile water, bacteriostatic water, or specific buffers are commonly used.[6] Add the solvent gently to the side of the vial to avoid agitating the lyophilized powder.[6] Swirl the vial gently to dissolve the peptide completely; do not shake vigorously, as this can cause aggregation or degradation.[6][7] Ensure the peptide is fully dissolved before use.[7]
Q4: How stable is this compound in solution, and how should it be stored?
A4: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage (up to a week), the solution can be stored at 4°C.[3] For longer-term storage, it is recommended to aliquot the solution into single-use vials and freeze them at -20°C or below.[3][4] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[3][5] The stability of the peptide in solution is also highly dependent on the pH of the buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Peptide Activity | Improper storage of lyophilized peptide (e.g., exposure to moisture, light, or high temperatures). | Ensure lyophilized peptide is stored at -20°C to -80°C in a desiccator and protected from light. |
| Repeated freeze-thaw cycles of the reconstituted solution. | Aliquot the reconstituted peptide into single-use volumes to minimize freeze-thaw cycles. | |
| Degradation due to inappropriate pH of the solution. | Maintain the pH of the peptide solution within the optimal range of 5-6 for enhanced stability. | |
| Difficulty Dissolving the Peptide | The peptide has aggregated. | Try gentle warming or extended gentle mixing. If the peptide remains insoluble, consider using a small amount of a different solvent like 10%-30% acetic acid or DMSO, if compatible with your experiment.[8] |
| Incorrect solvent used. | Refer to the manufacturer's instructions for the recommended solvent. For most peptides, sterile water or a suitable buffer is appropriate. | |
| Unexpected Peaks in HPLC Analysis | Peptide degradation has occurred. | Review the storage and handling procedures. The presence of new peaks may indicate degradation products. Refer to the degradation pathway diagram below to identify potential degradants. |
| Contamination of the sample or solvent. | Use high-purity, sterile solvents and ensure a clean working environment to prevent contamination.[7] |
Stability and Degradation Profile
This compound, or Goserelin, exhibits different degradation pathways depending on the pH of its aqueous environment.
Table 1: Summary of this compound Degradation Pathways in Aqueous Solution
| pH Range | Primary Degradation Pathway | Description |
| Acidic (pH < 5) | Debutylation | Loss of the tert-butyl group from the D-Serine at position 6. |
| Neutral (pH 5-6) | Peptide Backbone Hydrolysis | Hydrolysis of the peptide bond at the N-terminal side of the Serine at position 4, catalyzed by the hydroxyl group of the serine. |
| Azaglycinamide Hydrolysis | Partial hydrolysis of the C-terminal azaglycinamide residue. | |
| Alkaline (pH > 7) | 4Serine Epimerization | Epimerization of the Serine at position 4. |
This data is based on studies of Goserelin, which is chemically identical to this compound.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 30 minutes.[6]
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Sanitize the rubber stopper of the vial with an alcohol swab.[6]
-
Solvent Addition: Using a sterile syringe or pipette, slowly add the calculated volume of the desired sterile solvent (e.g., sterile water, PBS) down the side of the vial.
-
Dissolution: Gently swirl the vial to facilitate dissolution. Avoid shaking.[6][7] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: If not for immediate use, aliquot the solution into sterile, single-use vials. Store at 4°C for short-term use (< 1 week) or at -20°C for longer-term storage.
Protocol 2: Stability Testing using High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for monitoring the degradation of this compound.
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 3, 5, 7, 9) to evaluate pH-dependent stability.
-
To assess thermal stability, incubate samples at various temperatures (e.g., 4°C, 25°C, 40°C).
-
For photostability, expose a sample to a controlled light source.
-
Prepare a control sample stored under ideal conditions (-20°C, protected from light).
-
-
HPLC System:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.
-
Detector: UV detector set at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
-
Analysis:
-
Inject the control and stressed samples into the HPLC system at specified time points.
-
Monitor the chromatograms for a decrease in the area of the main peptide peak and the appearance of new peaks corresponding to degradation products.
-
Quantify the percentage of remaining peptide and the formation of degradants over time to determine the degradation rate.
-
Visualizations
Caption: Degradation pathways of this compound under different pH conditions.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. datapdf.com [datapdf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Goserelin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting poor solubility of (Ser(tBu)6,Azagly10)-LHRH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with the synthetic peptide (Ser(tBu)6,Azagly10)-LHRH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to solubility issues?
This compound is a potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH). Its structure includes a tert-butyl (tBu) modification on the serine at position 6. This modification, while enhancing biological activity, significantly increases the hydrophobicity of the peptide, leading to poor solubility in aqueous solutions. Peptides with a high proportion of hydrophobic amino acids tend to aggregate, further complicating solubilization.
Q2: What is the first step I should take when trying to dissolve this peptide?
Before attempting to dissolve the entire sample, it is crucial to perform a small-scale solubility test with a small aliquot (e.g., 0.1-0.5 mg) of the lyophilized peptide. This will help determine the optimal solvent system without risking the entire batch.
Q3: Are there any solvents I should avoid?
For peptides containing cysteine, methionine, or tryptophan, prolonged exposure to Dimethyl sulfoxide (B87167) (DMSO) can cause oxidation. While this compound does not contain cysteine or methionine, it is good practice to use fresh, high-quality solvents and minimize exposure time. If DMSO is suspected to interfere with downstream applications, alternatives like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) can be considered.
Q4: My peptide solution is hazy or contains visible particles. What should I do?
A hazy or particulate-containing solution indicates incomplete dissolution or aggregation. Do not use this solution in your experiments. Centrifuge the solution to pellet the undissolved peptide. You can then attempt to redissolve the pellet using the troubleshooting steps outlined below or lyophilize the peptide to attempt a different solubilization strategy.
Troubleshooting Guide for Poor Solubility
If you are encountering difficulty dissolving this compound, follow this systematic troubleshooting workflow.
Caption: A stepwise workflow for troubleshooting the poor solubility of this compound.
Issue: Peptide does not dissolve in aqueous buffers (e.g., PBS, Tris).
Cause: The high hydrophobicity of the tBu group on Serine-6 prevents effective interaction with water molecules.
Solution 1: Utilize Organic Solvents
Due to its hydrophobic nature, dissolving this compound often requires an organic solvent as a first step.
| Solvent | Recommended Starting Concentration | Maximum Recommended Final Concentration in Cellular Assays |
| DMSO | 100% | 0.5% (some cell lines may tolerate up to 1%) |
| DMF | 100% | Not generally recommended for cell-based assays |
| Acetonitrile | 100% | Not generally recommended for cell-based assays |
Solution 2: pH Adjustment
The net charge of a peptide influences its solubility, with solubility being lowest at its isoelectric point (pI). While the exact pI of this compound is not readily published, its amino acid composition can guide pH adjustments. The presence of basic residues (Histidine, Arginine) suggests that the peptide will have a net positive charge at acidic pH.
| Overall Peptide Charge | Recommended pH Adjustment |
| Basic (Net Positive Charge) | Dissolve in a slightly acidic solution (e.g., 10% acetic acid) |
| Acidic (Net Positive Charge) | Dissolve in a slightly basic solution (e.g., 0.1M ammonium (B1175870) bicarbonate) |
Solution 3: Physical Methods to Aid Dissolution
-
Sonication: Use a bath sonicator to apply short bursts of sonication (e.g., 3 cycles of 10-15 seconds) to the peptide solution. This can help break up aggregates.
-
Gentle Warming: Briefly warm the solution to 30-40°C. However, be cautious as excessive heat can degrade the peptide.
Issue: Peptide precipitates out of solution after dilution.
Cause: The peptide may have been dissolved in a high concentration of organic solvent, and upon dilution into an aqueous buffer, it crashes out of solution.
Solution: Gradual Dilution
Slowly add the concentrated peptide stock solution (in organic solvent) dropwise to the aqueous buffer while vortexing or stirring. This gradual dilution can prevent the peptide from reaching a local concentration that exceeds its solubility limit in the mixed solvent system.
Experimental Protocols
Protocol 1: Solubilization using DMSO
-
Bring the lyophilized peptide and DMSO to room temperature.
-
Add a small volume of 100% DMSO to the vial containing the peptide to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Vortex briefly to ensure the peptide is fully dissolved. The solution should be clear and free of particulates.
-
For your working solution, slowly add the DMSO stock solution dropwise to your aqueous buffer while stirring. Ensure the final concentration of DMSO in your experimental setup is compatible with your assay (typically ≤ 0.5% for cell-based assays).
Protocol 2: Solubilization using pH Adjustment
-
Calculate the theoretical net charge of the peptide at neutral pH. The presence of Histidine (pKa ~6.0) and Arginine (pKa ~12.5) suggests the peptide will be basic.
-
Attempt to dissolve the peptide in sterile, deionized water.
-
If insoluble, add a small amount of 10% acetic acid dropwise until the peptide dissolves.
-
Once dissolved, the pH can be carefully adjusted with a suitable buffer if required for the experiment. Be aware that adjusting the pH back towards the pI may cause the peptide to precipitate.
-
Filter the final solution through a 0.22 µm filter to remove any potential micro-aggregates.
LHRH Receptor Signaling Pathway
This compound, as an LHRH analog, is expected to act on the LHRH receptor (LHRHR), a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream signaling cascades.
Caption: Canonical LHRH receptor signaling pathway initiated by an LHRH analog.
Technical Support Center: Optimizing (Ser(tBu)6,Azagly10)-LHRH Dosage for Complete Receptor Downregulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Ser(tBu)6,Azagly10)-LHRH, also known as Cetrorelix, for achieving complete Gonadotropin-Releasing Hormone (GnRH) receptor downregulation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Cetrorelix) and how does it work?
A1: this compound, or Cetrorelix, is a synthetic decapeptide that functions as a potent and direct antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[1] It competitively binds to GnRH receptors on pituitary gonadotrope cells, thereby inhibiting the downstream signaling pathways that lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1]
Q2: What is the primary mechanism of GnRH receptor downregulation by Cetrorelix?
A2: Unlike GnRH agonists which initially stimulate the receptor before causing downregulation, the antagonist Cetrorelix primarily acts through competitive blockade of the receptor.[1] However, prolonged exposure to a GnRH antagonist can also lead to a decrease in GnRH receptor mRNA levels, contributing to a reduction in the total number of receptors expressed on the cell surface. This process involves the inhibition of the stimulatory effect of endogenous GnRH on its own receptor expression.
Q3: What are the typical concentrations of Cetrorelix used in in vitro experiments?
A3: The effective concentration of Cetrorelix for in vitro studies can vary depending on the cell line and experimental endpoint. Based on its binding affinity, concentrations in the low nanomolar range are typically sufficient to achieve significant receptor blockade. For complete downregulation, a concentration several-fold higher than the binding affinity (Ki) may be required. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: Which cell lines are suitable for studying GnRH receptor downregulation with Cetrorelix?
A4: Several cell lines endogenously or heterologously expressing the GnRH receptor are commonly used. The choice of cell line will depend on the specific research question.
| Cell Line | Origin | Receptor Expression | Key Features |
| αT3-1 | Mouse pituitary gonadotrope | Endogenous | Expresses the α-subunit of glycoprotein (B1211001) hormones. |
| LβT2 | Mouse pituitary gonadotrope | Endogenous | Expresses both α and LHβ subunits, providing a more differentiated model. |
| GT1-7 | Mouse hypothalamic neuron | Endogenous | Useful for studying neuronal aspects of GnRH signaling. |
| HEK293 | Human embryonic kidney | Heterologous | Allows for controlled expression of the GnRH receptor; good for studying specific signaling pathways. |
| COS-7 | Monkey kidney fibroblast | Heterologous | Commonly used for transient expression and binding studies due to high transfection efficiency. |
Q5: How can I confirm complete GnRH receptor downregulation?
A5: Complete receptor downregulation can be confirmed through a combination of techniques that assess both receptor number and function. These include:
-
Radioligand Binding Assays: To quantify the number of cell surface receptors.
-
Western Blotting: To measure the total cellular receptor protein levels.
-
Functional Assays (e.g., Calcium Flux, cAMP): To demonstrate a lack of response to a GnRH agonist.
-
Immunocytochemistry/Immunofluorescence: To visualize the presence and localization of the receptor.
Troubleshooting Guides
Issue 1: Incomplete Receptor Downregulation Observed
| Potential Cause | Troubleshooting Step |
| Insufficient Cetrorelix Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a concentration at least 10-fold higher than the reported Ki or IC50. |
| Inadequate Incubation Time | Receptor downregulation is a time-dependent process. Extend the incubation time with Cetrorelix (e.g., 24, 48, 72 hours) and assess receptor levels at each time point. |
| High Cell Density | Overly confluent cell cultures may exhibit altered receptor expression and responsiveness. Ensure cells are plated at an appropriate density and are in the logarithmic growth phase. |
| Reagent Degradation | Ensure the Cetrorelix stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Instability | High passage numbers can lead to changes in cell characteristics, including receptor expression. Use low-passage cells and regularly check for consistent receptor expression. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Use a cell counter to ensure a consistent number of cells are seeded in each well. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Washing Steps | Ensure complete removal of reagents during washing steps in binding and functional assays to reduce background signal. |
Issue 3: Unexpected Agonist-like Activity of Cetrorelix
| Potential Cause | Troubleshooting Step |
| Impure Compound | Verify the purity of the Cetrorelix compound. If possible, test a new batch from a reputable supplier. |
| Off-target Effects | At very high concentrations, some antagonists may exhibit off-target effects. Lower the concentration and confirm the effect is mediated by the GnRH receptor using a different antagonist or by using a cell line that does not express the receptor. |
| Assay Artifact | Some assay components may interfere with the signaling readout. Run appropriate vehicle and negative controls to rule out assay artifacts. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound (Cetrorelix) to aid in experimental design.
Table 1: Binding Affinity and Potency of Cetrorelix
| Parameter | Value | Cell Line/System | Reference |
| Kd | 0.202 nM | Not specified | [2] |
| IC50 | 1.21 nM | Not specified | [2] |
| EC50 (Binding) | 0.66 nM | Intact cells (unspecified) | [3] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Receptor Binding Assays | 0.1 - 100 nM | To determine Ki or IC50. |
| Functional Assays (e.g., Calcium Flux) | 1 - 1000 nM | To determine IC50 for functional inhibition. |
| Receptor Downregulation Studies | 10 - 1000 nM | Higher concentrations and longer incubation times are generally required. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GnRH Receptor Occupancy
This protocol is for a competitive binding assay to determine the inhibition of a radiolabeled GnRH agonist by Cetrorelix.
Materials:
-
GnRH receptor-expressing cells (e.g., αT3-1)
-
Cell culture medium
-
Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Triptorelin)
-
Unlabeled GnRH agonist (for non-specific binding)
-
Cetrorelix stock solution
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Cell Preparation: Plate cells in 96-well plates and grow to 80-90% confluency.
-
Assay Setup:
-
Wash cells twice with ice-cold Binding Buffer.
-
Prepare serial dilutions of Cetrorelix in Binding Buffer.
-
Prepare a fixed concentration of the radiolabeled GnRH agonist (typically at or below its Kd).
-
For non-specific binding wells, add a high concentration of unlabeled GnRH agonist (e.g., 1 µM).
-
-
Incubation: Add the Cetrorelix dilutions, radioligand, and controls to the wells. Incubate at 4°C for 2-4 hours to reach equilibrium.
-
Termination and Filtration:
-
Rapidly aspirate the incubation medium.
-
Wash the cells three times with ice-cold Binding Buffer.
-
Lyse the cells and transfer the lysate to glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold Binding Buffer.
-
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of Cetrorelix.
-
Determine the IC50 and use the Cheng-Prusoff equation to calculate the Ki.
-
Protocol 2: Western Blot for GnRH Receptor Downregulation
This protocol describes the measurement of total GnRH receptor protein levels following treatment with Cetrorelix.
Materials:
-
GnRH receptor-expressing cells
-
Cetrorelix
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GnRH receptor
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of Cetrorelix for desired time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-GnRH receptor antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the GnRH receptor signal to the loading control.
Visualizations
Caption: GnRH Receptor Signaling and Antagonism by Cetrorelix.
Caption: Workflow for Optimizing Cetrorelix Dosage.
Caption: Troubleshooting Flowchart for Downregulation Experiments.
References
Overcoming resistance to LHRH agonist treatment in cell lines
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to Luteinizing Hormone-Releasing Hormone (LHRH) agonist treatment in cell line models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind LHRH agonist resistance in cancer cell lines?
A1: Resistance to LHRH agonists, a form of androgen deprivation therapy (ADT), is a multifaceted process. While these agents are initially effective, cancer cells can develop resistance through several mechanisms:
-
Androgen Receptor (AR) Alterations : This is a primary driver of resistance. Mechanisms include AR overexpression, mutations that allow activation by other ligands, and the expression of AR splice variants that are constitutively active.[1]
-
Downregulation of LHRH Receptors : Sustained stimulation by LHRH agonists can lead to the downregulation and desensitization of their receptors on pituitary or cancer cells, reducing the drug's efficacy.[2]
-
Activation of Bypass Signaling Pathways : Cancer cells can activate alternative signaling pathways to promote survival and proliferation, bypassing their dependence on the AR signaling axis. This can include interference with growth factor signaling, such as the Epidermal Growth Factor (EGF) pathway.[3]
-
Neuroendocrine Differentiation (NED) : Some prostate cancer cells can transdifferentiate into neuroendocrine-like cells.[4] These cells often do not express the AR, making them inherently resistant to androgen-targeted therapies like LHRH agonists.[4] This transition is a significant challenge in treating castration-resistant prostate cancer (CRPC).[4][5]
-
Autocrine/Paracrine Loops : Some androgen-independent prostate cancer cells, like DU-145, express both LHRH and its receptor, creating a self-stimulatory loop that can be involved in regulating tumor growth.[6]
Q2: My LHRH agonist-sensitive cell line (e.g., LNCaP) is showing reduced response. How can I confirm resistance?
A2: To confirm the development of resistance, a series of validation experiments are recommended:
-
Dose-Response Curve Shift : Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of LHRH agonist concentrations on both your suspected resistant line and the parental, sensitive line. A rightward shift in the IC50 value for the suspected resistant line indicates decreased sensitivity.
-
Long-Term Growth Assay : Culture both sensitive and suspected resistant cells in the presence of a fixed concentration of the LHRH agonist for an extended period (e.g., 7-14 days). Resistant cells will exhibit sustained proliferation, while sensitive cells will show growth inhibition.
-
Androgen Receptor (AR) Signaling : Analyze key markers of AR signaling. Check for AR protein levels via Western blot and PSA (prostate-specific antigen) expression, which is regulated by AR. Resistant cells may show sustained or elevated levels despite treatment.
-
Apoptosis Assay : Treat both cell lines with the LHRH agonist and measure apoptosis using methods like TUNEL staining or Annexin V flow cytometry. A reduced apoptotic rate in the suspected resistant line is a key indicator of resistance.
Q3: Which cell line models are appropriate for studying LHRH agonist resistance?
A3: Several prostate cancer cell lines are commonly used. The choice depends on the specific research question:
-
LNCaP : An androgen-sensitive human prostate adenocarcinoma cell line. It is often used as a parental line to develop resistant sub-lines through continuous exposure to LHRH agonists or anti-androgens.[7]
-
VCaP and LAPC4 : These are other androgen-sensitive cell lines that can be used to generate castration-resistant models (VCaP-CR, LAPC4-CR) in vivo by passaging them in castrated mice.[8]
-
DU-145 and PC-3 : These are androgen-independent human prostate cancer cell lines derived from metastatic sites (brain and bone, respectively).[9] They are often used to study the direct effects of LHRH analogs on cancer cells that are already castration-resistant.[6][9]
-
22RV1 : This cell line was derived from a relapsed human prostate cancer xenograft after castration and expresses both full-length AR and AR splice variants, making it a useful model for studying CRPC.[7]
Troubleshooting Guide
Problem: Inconsistent results in cell viability assays after LHRH agonist treatment.
| Possible Cause | Troubleshooting Steps |
| Cell Line Instability | Perform STR profiling to authenticate your cell line. Ensure you are using cells from a low passage number. |
| Reagent Variability | Prepare fresh stock solutions of the LHRH agonist for each experiment. Verify the activity of the agonist lot if possible. |
| Assay Conditions | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Standardize incubation times. |
| Serum Androgen Levels | Use charcoal-stripped fetal bovine serum (FBS) to minimize the presence of exogenous androgens that could interfere with the experiment. |
Problem: Unable to establish a stable LHRH agonist-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration | Start with the IC50 concentration of the LHRH agonist and gradually increase the dose in a stepwise manner as cells adapt. |
| Treatment Duration Too Short | Developing resistance is a long-term process that can take several months. Maintain continuous selective pressure with the drug. |
| Cell Line Heterogeneity | The parental cell line may not have a sub-population capable of developing resistance. Consider starting with a different sensitive cell line or a co-culture model. |
| Clonal Selection Failure | After a period of selection, perform single-cell cloning to isolate and expand truly resistant colonies. |
Problem: Downstream signaling analysis yields no clear changes in resistant cells.
| Possible Cause | Troubleshooting Steps |
| Wrong Pathway Investigated | Resistance may not be due to altered AR signaling. Investigate bypass pathways like PI3K/AKT, MAPK/ERK, or growth factor receptor signaling (e.g., EGFR).[3][10] |
| Timing of Analysis | Analyze protein expression and phosphorylation at multiple time points after treatment to capture transient signaling events. |
| Neuroendocrine Markers | Check for markers of neuroendocrine differentiation, such as Chromogranin A (CgA) and Neuron-Specific Enolase (NSE), via Western blot or qPCR.[4] |
| Epigenetic Changes | Resistance can be mediated by epigenetic silencing or activation of key genes.[10] Consider analyzing histone modifications or DNA methylation status of promoters for genes like LHRH-R.[10] |
Strategies to Overcome Resistance
Combination Therapies
Combining LHRH agonists with other targeted agents can be an effective strategy to overcome or delay resistance.
| Combination Agent Class | Mechanism of Action | Example Agents | Supporting Rationale |
| Next-Gen AR Inhibitors | More potent blockade of the AR signaling axis.[1] | Enzalutamide (B1683756), Abiraterone[11] | Targets residual AR signaling, which is a common resistance mechanism. Combining LHRH agents with these improves outcomes.[1][12] |
| PI3K/AKT Pathway Inhibitors | Blocks a key survival pathway often activated in resistant cells. | Investigational agents | Co-targeting AR and PI3K/AKT signaling has been proposed as a more effective therapy for CRPC.[13] |
| Autophagy Inhibitors | Blocks the cellular recycling process that can promote cell survival under stress. | Metformin, Clomipramine | Metformin has been shown to improve the efficacy of abiraterone (B193195) and enzalutamide in vitro.[11] |
| Epigenetic Modulators | Re-sensitizes cells to therapy by altering gene expression. | BET inhibitors (JQ1, ZEN-3694)[14] | BET inhibitors can block the neuroendocrine program and suppress NEPC growth.[14] |
| Targeted Cytotoxins | Delivers a cytotoxic payload directly to cancer cells expressing the LHRH receptor. | AEZS-108 (Zoptarelin Doxorubicin)[15] | Uses the LHRH receptor for targeted drug delivery, which is present on many prostate cancer cells.[15] |
Visualizations and Protocols
Diagrams
Key Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Parental (sensitive) and suspected resistant cell lines
-
Complete culture medium (e.g., RPMI-1640 + 10% charcoal-stripped FBS)
-
LHRH agonist (e.g., Leuprolide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of the LHRH agonist in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
2. Western Blot for LHRH-Receptor and AR Expression
This protocol is used to detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LHRH-R, anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein levels.
References
- 1. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Luteinizing hormone-releasing hormone agonists interfere with the stimulatory actions of epidermal growth factor in human prostatic cancer cell lines, LNCaP and DU 145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of neuroendocrine differentiation in castration-resistant prostate cancer and advances in the treatment of neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroendocrine differentiation in hormone refractory prostate cancer following androgen deprivation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the commonly used cell lines for prostate cancer research? | Ubigene [ubigene.us]
- 8. New prostate cancer cell lines shed light on CRPC | Fred Hutchinson Cancer Center [fredhutch.org]
- 9. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Participation of signaling pathways in the derepression of luteinizing hormone receptor transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to Re-Sensitize Castration-Resistant Prostate Cancer to Antiandrogen Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Targeting of Peptide Cytotoxins to LHRH Receptors For Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Side effects of high-dose (Ser(tBu)6,Azagly10)-LHRH in animal studies
This technical support center provides guidance and answers to frequently asked questions regarding the side effects of high-dose (Ser(tBu)6,Azagly10)-LHRH in animal studies. The information provided is based on studies conducted on various Gonadotropin-Releasing Hormone (GnRH) agonists with similar mechanisms of action, such as leuprolide and deslorelin, as direct high-dose toxicology data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other GnRH agonists?
A1: this compound is a synthetic analogue of the naturally occurring Gonadotropin-Releasing Hormone (GnRH). Like other GnRH agonists, it initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This initial "flare-up" effect leads to a temporary increase in sex hormones such as testosterone (B1683101) and estrogen.[2][3][4] However, with continuous high-dose administration, the GnRH receptors on the pituitary gland become desensitized and down-regulated.[1][4][5] This leads to a profound and sustained suppression of LH and FSH secretion, resulting in a state of "chemical castration" with significantly reduced levels of gonadal steroids.[5][6]
Q2: What are the expected primary effects of high-dose this compound administration in animal models?
A2: The primary effect of high-dose, continuous administration of GnRH agonists is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[5][7] This manifests as a significant reduction in the size and function of reproductive organs.[6][8] In males, this includes decreased testicular weight, reduced spermatogenesis, and lower testosterone levels.[8] In females, it leads to the suppression of the estrous cycle and follicular development.[9] These effects are generally considered reversible upon cessation of treatment.[6][9][10]
Q3: What are the potential side effects observed with high-dose administration of GnRH agonists in animal studies?
A3: Based on studies with other potent GnRH agonists like leuprolide and deslorelin, the following side effects have been observed at high doses or with chronic administration:
-
Reproductive System: Atrophy of the reproductive organs is a consistent finding.[6] In male rats, long-term, high-dose leuprolide administration has been associated with testicular interstitial cell adenomas.[6][11] In female rats, a higher incidence of pancreatic islet-cell adenomas has been noted.[6]
-
Pituitary Gland: A dose-related increase in benign pituitary hyperplasia and adenomas has been observed in rats with high daily doses of leuprolide acetate (B1210297) over 24 months.[6][11][12]
-
Local Injection Site Reactions: Mild local reactions, including chronic inflammation and connective tissue formation, have been reported at the injection site, particularly with high doses of implants.[8]
-
Fetal Toxicity: Studies in pregnant rabbits have shown a dose-related increase in major fetal abnormalities with leuprolide acetate.[12] Increased fetal mortality and decreased fetal weights have been observed in both rabbits and rats at higher doses.[11]
-
Behavioral Changes: An initial transient increase in sexual behaviors may be observed due to the "flare-up" effect.[3] Subsequently, a reduction in libido and other testosterone-dependent behaviors is expected.[3][8][9][13]
Troubleshooting Guides
Issue 1: Unexpected variability in hormone suppression between animals.
-
Possible Cause: Inconsistent drug delivery or dosage calculation.
-
Troubleshooting Steps:
-
Verify the accuracy of dosage calculations based on the most recent body weights of the animals.
-
Ensure the administration technique (e.g., subcutaneous injection, implant placement) is consistent across all animals and performed by trained personnel.
-
If using a depot formulation, ensure proper reconstitution and suspension of the drug before administration.
-
Consider measuring serum levels of the GnRH agonist to confirm consistent exposure.
-
Issue 2: Observation of severe local injection site reactions.
-
Possible Cause: High concentration of the injectate, improper injection technique, or sensitivity to the vehicle.
-
Troubleshooting Steps:
-
Review the formulation of the drug. If possible, dilute the compound to a larger volume to reduce concentration at the injection site.
-
Ensure the injection is administered subcutaneously and not intradermally. Rotate injection sites if multiple injections are required.
-
Include a vehicle-only control group to assess the reaction to the formulation components.
-
Monitor the injection site daily for signs of inflammation, swelling, or necrosis. Document and score the severity of any reactions.
-
Issue 3: Animals exhibit a transient increase in aggressive or sexual behavior after initial dosing.
-
Possible Cause: This is the expected "flare-up" effect due to the initial agonistic action of the compound on the pituitary, leading to a surge in testosterone.
-
Troubleshooting Steps:
-
This is a known pharmacological effect and should subside as pituitary desensitization occurs (typically within 1-3 weeks).
-
House animals in a way that minimizes the risk of injury from increased aggression during this initial phase.
-
If this initial stimulation is undesirable for the experimental goals, consider co-administration of an androgen receptor antagonist for the first few weeks of treatment.
-
Quantitative Data from Animal Studies with GnRH Agonists
Table 1: Carcinogenicity Findings with High-Dose Leuprolide Acetate in Rats (24-month study) [6][11]
| Finding | Sex | Dosage Range (subcutaneous) | Observation |
| Benign Pituitary Adenomas | Both | 0.6 to 4 mg/kg/day | Dose-related increase |
| Pancreatic Islet-Cell Adenomas | Female | 0.6 to 4 mg/kg/day | Significant, but not dose-related, increase |
| Testicular Interstitial Cell Adenomas | Male | 0.6 to 4 mg/kg/day | Significant increase, highest in the low-dose group |
Table 2: Reproductive and Fetal Effects of Leuprolide Acetate [6][11][12]
| Animal Model | Dosage Range (depot formulation) | Effect |
| Rat (male & female) | 0.024 - 2.4 mg/kg (monthly) | Atrophy of reproductive organs, suppression of reproductive function (reversible) |
| Rabbit (pregnant) | 0.00024 - 0.024 mg/kg (on day 6) | Dose-related increase in major fetal abnormalities |
| Rat (pregnant) | up to 0.024 mg/kg | Increased fetal mortality and decreased fetal weights at the highest dose |
Experimental Protocols
Protocol 1: General Procedure for High-Dose GnRH Agonist Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley or Wistar rats, 8-10 weeks of age.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Group Allocation: Randomly assign animals to a control group (vehicle) and at least three treatment groups (low, mid, and high dose). A typical group size is 10-15 animals per sex.
-
Drug Administration: Administer this compound or the comparator GnRH agonist via the intended clinical route (e.g., subcutaneous injection) daily or as a long-acting depot formulation. Doses should be selected based on preliminary dose-range-finding studies.
-
Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in behavior, appearance, and signs of toxicity.
-
Body Weight and Food Consumption: Record body weights weekly. Measure food consumption weekly.
-
Hormone Analysis: Collect blood samples at regular intervals (e.g., baseline, week 1, month 1, and at termination) to measure serum levels of LH, FSH, testosterone (in males), and estradiol (B170435) (in females).
-
Necropsy and Histopathology: At the end of the study (e.g., 3, 6, or 12 months), perform a full necropsy. Weigh key organs, including the pituitary, gonads, and accessory sex organs. Collect these and other selected organs for histopathological examination.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. What are the side effects of Deslorelin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses [frontiersin.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Long-term effects of GnRH agonists on fertility and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversibility of long-term effects of GnRH agonist administration on testicular histology and sperm production in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Ser(tBu)6,Azagly10)-LHRH Stability in Solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with the luteinizing hormone-releasing hormone (LHRH) analogue, (Ser(tBu)6,Azagly10)-LHRH. Here you will find troubleshooting advice and frequently asked questions (FAQs) to help prevent its degradation in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Like other peptides, the stability of this compound in solution is influenced by several factors. The primary routes of degradation for peptides include hydrolysis, oxidation, deamidation, and racemization.[1][2][3] Key environmental factors that can accelerate these degradation pathways are:
-
pH: The pH of the solution is critical. Peptides often have an optimal pH range for stability. For instance, gonadorelin (B1671987) and triptorelin, which are also LHRH analogues, show acid-catalyzed hydrolysis at low pH (1-3) and base-catalyzed epimerization at pH greater than 7.[2] Prolonged exposure to a pH above 8 should generally be avoided for peptides.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including those that lead to peptide degradation. For long-term storage, frozen solutions or lyophilized powder at -20°C or -80°C are recommended.[1][4] While LHRH itself has been shown to be stable in aqueous solution at 37°C for up to 10 weeks, elevated temperatures like 60°C can cause significant degradation.[5]
-
Light: Exposure to light, particularly UV light, can induce oxidation, especially in peptides containing aromatic amino acid residues.[2]
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of susceptible amino acid residues, such as methionine and cysteine, if present in the peptide sequence.[1][2]
-
Enzymatic Degradation: If the solution is not sterile or is used in a biological matrix, proteases can enzymatically cleave the peptide. LHRH analogues can be degraded by peptidases found in various tissues.[6] The modifications in this compound are designed to provide some resistance to enzymatic degradation.[7][8]
Q2: What is the recommended way to store this compound?
A2: For optimal stability, this compound should be stored in its lyophilized form at -20°C or -80°C.[1] Once reconstituted in solution, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles.[1][4] If the solution is to be stored for a short period, refrigeration (2-8°C) is preferable to room temperature.
Q3: What solvents and buffers are recommended for dissolving this compound?
A3: The choice of solvent and buffer is critical for peptide stability. Initially, sterile, purified water is a common solvent. However, for enhanced stability, a buffered solution at an optimal pH is recommended. The optimal pH needs to be determined experimentally, but for many peptides, a slightly acidic pH (e.g., pH 4-6) can be beneficial to minimize deamidation and hydrolysis.[2] Commonly used buffers for peptide formulations include acetate (B1210297), citrate, phosphate (B84403), and histidine.[9] The final choice of buffer will depend on the specific experimental requirements and compatibility with the peptide.
Q4: Can I add excipients to my this compound solution to improve its stability?
A4: Yes, incorporating stabilizing excipients is a common strategy.[9][10][11] Some categories of excipients that can be considered are:
-
Buffers: To maintain an optimal pH.[9]
-
Antioxidants: Such as methionine or ascorbic acid, to protect against oxidation.[10]
-
Bulking Agents/Stabilizers: Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol, sorbitol) can stabilize the peptide structure, particularly during freeze-drying and in the frozen state.[9][12][13]
-
Surfactants: Non-ionic surfactants like polysorbate 20 or 80 can prevent aggregation and surface adsorption.[9][13]
The selection and concentration of any excipient should be carefully evaluated for compatibility and efficacy.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of biological activity or inconsistent results | Peptide degradation in the stock solution or working solution. | 1. Verify Storage Conditions: Ensure the lyophilized peptide and solutions are stored at the correct temperature and protected from light.[1][4] 2. Use Freshly Prepared Solutions: Prepare solutions fresh for each experiment or use properly stored frozen aliquots. Avoid repeated freeze-thaw cycles.[1] 3. Check Solution pH: Measure the pH of your reconstituted solution. If it is outside the optimal range, consider using a buffered solution.[2] 4. Assess for Contamination: If microbial contamination is suspected, filter-sterilize the solution and consider adding an antimicrobial preservative if appropriate for your application.[11] |
| Visible precipitates or cloudiness in the solution | Peptide aggregation or precipitation. | 1. Review Solubility: The peptide may not be fully dissolved or may be precipitating out of solution. You can try gentle vortexing or sonication. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO or acetonitrile (B52724) before adding the aqueous buffer may be necessary.[14] 2. Adjust pH: The pH of the solution might be close to the isoelectric point (pI) of the peptide, where its solubility is at a minimum. Adjusting the pH away from the pI can improve solubility. 3. Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Polysorbate 80) to prevent aggregation.[9][13] |
| Discoloration of the solution | Oxidation or other chemical modifications. | 1. Protect from Light and Oxygen: Store solutions in amber vials and consider de-gassing the solvent before use to remove dissolved oxygen.[2] 2. Add Antioxidants: If oxidation is a concern, include an antioxidant like methionine in the formulation.[10] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound under different storage conditions.
1. Materials:
- Lyophilized this compound
- High-purity water (e.g., HPLC-grade)
- Buffers of different pH values (e.g., acetate pH 4.5, phosphate pH 6.0, tris pH 7.5)
- Temperature-controlled incubators/water baths (e.g., 4°C, 25°C, 40°C)
- HPLC or UPLC system with a suitable column (e.g., C18) and UV detector[15][16]
- Mass spectrometer (optional, for degradation product identification)[3]
2. Procedure:
- Prepare a stock solution of this compound in each of the selected buffers at a known concentration.
- Divide each solution into multiple aliquots in separate, sealed vials.
- Establish a time-zero (T=0) analysis by immediately analyzing one aliquot from each buffer condition using HPLC/UPLC. The main peak area at T=0 is considered 100% purity.
- Store the remaining aliquots at the different temperatures (4°C, 25°C, 40°C).
- At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from each condition.
- Analyze the samples by HPLC/UPLC to determine the percentage of the intact peptide remaining and to observe the formation of any degradation products.[16]
- (Optional) Use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.[3]
3. Data Analysis:
- Plot the percentage of intact this compound remaining versus time for each condition.
- Determine the degradation rate constant and shelf-life under each condition.
| Condition | pH | Temperature (°C) | % Peptide Remaining (Example Data) |
| Day 0 | |||
| A | 4.5 (Acetate) | 4 | 100 |
| B | 4.5 (Acetate) | 25 | 100 |
| C | 6.0 (Phosphate) | 4 | 100 |
| D | 6.0 (Phosphate) | 25 | 100 |
| E | 7.5 (Tris) | 4 | 100 |
| F | 7.5 (Tris) | 25 | 100 |
This table presents hypothetical data for illustrative purposes.
Visualizations
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. realpeptides.co [realpeptides.co]
- 5. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of luteinizing hormone-releasing hormone (LHRH) and an LHRH agonist by the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 16. almacgroup.com [almacgroup.com]
Variability in pituitary response to (Ser(tBu)6,Azagly10)-LHRH administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the LHRH analog (Ser(tBu)6,Azagly10)-LHRH.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound administration.
| Problem | Possible Causes | Recommended Solutions |
| No initial stimulation of LH/FSH release ("flare-up") observed. | - Low dose of the analog: The administered dose may be insufficient to trigger a significant response. - Pre-existing pituitary desensitization: The subject may have been previously exposed to LHRH analogs. - Assay sensitivity: The immunoassay used may not be sensitive enough to detect subtle changes in gonadotropin levels. | - Dose-response study: Perform a dose-response study to determine the optimal dose for stimulation.[1] - Subject history: Ensure subjects have not had recent exposure to LHRH analogs. - Assay validation: Validate the sensitivity and specificity of the LH and FSH assays. |
| Inconsistent or variable pituitary response between subjects. | - Hormonal status: The phase of the menstrual cycle in female subjects can significantly impact pituitary responsiveness.[2][3] - Sex differences: Males and females can exhibit different response patterns. - Individual biological variability: Genetic factors and underlying health status can influence the response. | - Standardize subject group: For female subjects, conduct experiments during a specific phase of the menstrual cycle (e.g., early follicular phase).[4] - Segregate data by sex: Analyze data from male and female subjects separately. - Increase sample size: A larger sample size can help to account for individual variability. |
| Loss of pituitary response (desensitization) occurs too rapidly or is incomplete. | - Continuous vs. pulsatile administration: Continuous administration leads to rapid desensitization.[4][5][6] - High dosage: High doses of the analog can accelerate receptor downregulation.[6] | - Pulsatile administration: If sustained stimulation is desired, consider a pulsatile administration regimen. - Optimize dosage: Use the minimum effective dose required to achieve the desired level of desensitization. |
| Unexpected changes in other hormone levels (e.g., prolactin). | - Off-target effects: While LHRH analogs are highly specific, interactions with other pituitary cell types can occur. - Indirect effects: Changes in gonadotropins and sex steroids can indirectly influence other hormonal axes. | - Measure a panel of hormones: To get a complete picture, measure other pituitary hormones like prolactin and TSH.[2] - Review literature: Consult literature for known effects of LHRH analogs on other endocrine axes. |
| Discrepancy between gonadotropin levels and gonadal steroid output. | - Gonadal desensitization: Prolonged stimulation by high levels of LH can lead to downregulation of LH receptors on the gonads.[5][6] - Direct gonadal effects of the analog: Some LHRH analogs may have direct effects on gonadal steroidogenesis.[5] | - Time-course analysis: Measure both gonadotropins and gonadal steroids at multiple time points to assess the relationship between pituitary and gonadal responses. - In vitro studies: Consider in vitro experiments using gonadal cell cultures to investigate direct effects of the analog. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on the pituitary?
A1: this compound is a potent agonist of the LHRH receptor (LHRHR) on pituitary gonadotroph cells.[7][8] Upon initial binding, it stimulates the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), a phenomenon often referred to as the "flare-up" effect.[8][9] However, continuous or prolonged exposure to the agonist leads to a paradoxical downregulation and desensitization of the LHRH receptors.[6][10] This results in a profound and sustained suppression of LH and FSH secretion, leading to a state of medical castration.[6]
Q2: How does the pituitary response to this compound vary with the dose and administration schedule?
A2: The pituitary response is highly dependent on the dose and administration regimen.
-
Dose: Higher doses generally lead to a more pronounced initial stimulation and a more rapid onset of desensitization. The relative potency of an analog like D-Ser(TBU)6-Des Gly10-LHRH-ethylamide has been shown to be significantly higher than native LHRH.[1]
-
Administration Schedule:
-
Pulsatile administration mimics the natural secretion of LHRH and can be used to stimulate gonadotropin release.
-
Continuous or depot administration leads to receptor downregulation and suppression of gonadotropin release.[4][5][6] Studies have shown that even with variations in dose and interval of administration, prolonged treatment with LHRH analogs results in a lack of pituitary response.[11]
-
Q3: What are the key factors that can influence the variability in pituitary response?
A3: Several factors contribute to the observed variability:
-
Hormonal Milieu: The presence of gonadal steroids can modulate pituitary responsiveness. For example, estrogens have been shown to increase the sensitivity of the pituitary to LHRH.[2][12] The response to LHRH analogs can vary depending on the phase of the menstrual cycle in women.[2][3]
-
Pathophysiological State: The underlying condition of the subject, such as hypogonadotrophic hypogonadism or the presence of pituitary tumors, can alter the response to LHRH analogs.[11][13][14]
-
Type of Analog: Different LHRH analogs can have varying potencies and durations of action, leading to different response profiles.[6]
Q4: What is pituitary desensitization and how is it achieved with this compound?
A4: Pituitary desensitization is the process by which the gonadotroph cells become unresponsive to further LHRH stimulation. With continuous administration of this compound, the LHRH receptors are constantly occupied, leading to their internalization and a reduction in their numbers on the cell surface (downregulation).[6][10] This uncouples the receptor from its intracellular signaling pathway, rendering the cell unable to respond to the agonist and secrete LH and FSH.[6] This desensitization is independent of gonadal activity.[4]
Q5: How long does it take to achieve pituitary suppression with this compound?
A5: The time to achieve pituitary suppression can vary. Following an initial stimulatory phase that can last for a few days, a decline in LH and testosterone (B1683101) levels is typically observed between days 6 and 14 of continuous treatment.[9] In some studies with depot formulations of LHRH analogs, a complete and maintained suppression of LH was seen after the first month of therapy.[15]
Quantitative Data
Table 1: Pituitary Gonadotropin Response to LHRH Analog Administration in Normal Females (Early Follicular Phase)
| Time Point | LH (mIU/ml) | FSH (mIU/ml) |
| Basal | 9.3 | 5.4 |
| 4 hours | - | 36 |
| 12 hours | 120 | - |
| 36-72 hours (plateau) | 23-31 | Back to baseline |
Data synthesized from a study involving continuous LHRH infusion.[4]
Table 2: Gonadotropin and Testosterone Response to an LHRH Analog in Men with Prostatic Carcinoma
| Time Point | LH | FSH | Testosterone |
| Baseline | Normal | Normal | Normal |
| Days 3-6 | Increased | Increased | Increased |
| Days 6-14 | Decline | Decline | Decline |
| Up to 12 weeks | Suppressed | Suppressed | Castrate levels (~0.5 ng/ml) |
Data synthesized from a study using --INVALID-LINK---nonapeptide-ethylamide.[9]
Experimental Protocols
Protocol 1: Assessment of Pituitary Response to a Single Subcutaneous Injection of this compound
-
Subject Preparation:
-
Subjects should fast overnight.
-
For female subjects, the experiment should be scheduled during the early follicular phase of the menstrual cycle.
-
An intravenous cannula is inserted for repeated blood sampling.
-
-
Baseline Sampling:
-
Collect baseline blood samples at -30, -15, and 0 minutes before administration of the analog.
-
-
Analog Administration:
-
Administer a single subcutaneous injection of this compound at a predetermined dose.
-
-
Post-administration Sampling:
-
Collect blood samples at 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes after injection.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate serum or plasma and store at -20°C or lower until analysis.
-
Measure LH and FSH concentrations using a validated immunoassay (e.g., ELISA, RIA).
-
-
Data Analysis:
-
Calculate the mean baseline hormone concentrations.
-
Determine the peak hormone concentration and the time to peak for each subject.
-
Calculate the area under the curve (AUC) for the hormone response.
-
Protocol 2: Induction of Pituitary Desensitization with Continuous Administration
-
Subject Preparation:
-
As described in Protocol 1.
-
-
Baseline Assessment:
-
Perform a baseline LHRH stimulation test (using native LHRH) to assess initial pituitary responsiveness. Collect blood samples as in Protocol 1.
-
-
Initiation of Analog Treatment:
-
Begin continuous administration of this compound via a depot injection or daily subcutaneous injections.
-
-
Monitoring of Hormone Levels:
-
Collect blood samples daily for the first week, then weekly to monitor LH, FSH, and gonadal steroid (testosterone or estradiol) levels.
-
-
Assessment of Desensitization:
-
After a predetermined period of treatment (e.g., 4 weeks), repeat the LHRH stimulation test to confirm pituitary desensitization (i.e., blunted or absent LH and FSH response).
-
-
Sample Processing and Analysis:
-
As described in Protocol 1.
-
-
Data Analysis:
-
Compare the gonadotropin and steroid levels before and during treatment.
-
Compare the pituitary response to the LHRH stimulation test before and after the treatment period.
-
Visualizations
Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.
Caption: General experimental workflow for studying pituitary response.
References
- 1. The pituitary-gonadal response to the gonadotrophin releasing hormone analogue D-Ser (TBU)6-Des Gly10-LHRH-ethylamide in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Influence of estrogens on pituitary responsiveness to LHRH and TRH in human (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of D-ser (TBU)6-LH-RH-EA10 upon gonadotropin release in normally cyclic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pituitary and gonadal desensitization after continuous luteinizing hormone-releasing hormone infusion in normal females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The regulation of LHRH action at the pituitary and gonadal receptor level: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Endocrine studies with a gonadotropin-releasing hormone analogue to achieve withdrawal of testosterone in prostate carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of different dose regimes of D-SER(TBU)6-LHRH-EA10 (HOE 766) in subjects with hypogonadotrophic hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gonadal steroid modulation of LHRH-stimulated LH secretion by pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of prolonged administration of D-Ser (TBU)6-LH-RH-EA10 (HOE 766) in subjects with hypogonadotrophic hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of prolonged LH-releasing hormone administration on gonadotropin response in patients with hypothalamic and pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prolactin and pituitary gonadotropin values and responses to acute luteinizing hormone-releasing hormone (LHRH) challenge in patients having long-term treatment with a depot LHRH analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Synthetic LHRH Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of synthetic Luteinizing Hormone-Releasing Hormone (LHRH) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the bioavailability of synthetic LHRH analogs?
Synthetic LHRH analogs, which are peptide-based, face two main challenges that limit their oral bioavailability:
-
Enzymatic Degradation: Native LHRH has a very short half-life of about 3-4 minutes in human blood due to rapid breakdown by enzymes.[1] Synthetic analogs are designed to be more resistant to this degradation.
-
Poor Membrane Permeability: Due to their size and hydrophilic nature, LHRH analogs have difficulty crossing the intestinal epithelium to enter the bloodstream.[1] Consequently, all commercially available LHRH analogs are administered parenterally (e.g., injections or implants).[2][3]
Q2: What are the main strategies to improve the bioavailability of LHRH analogs?
There are three primary strategies to enhance the bioavailability of synthetic LHRH analogs:
-
Chemical Modification: Altering the chemical structure of the peptide to improve its stability and permeability.
-
Advanced Formulation and Delivery Systems: Encapsulating or conjugating the analog to protect it from degradation and facilitate its transport across biological membranes.
-
Alternative Routes of Administration: Developing non-invasive delivery methods to bypass the gastrointestinal tract.
Q3: How does chemical modification improve the bioavailability of LHRH analogs?
Chemical modifications can significantly enhance the stability and absorption of LHRH analogs. A key approach is glycosylation , which involves attaching sugar molecules to the peptide.[2][3] This strategy has been shown to:
-
Increase metabolic stability.[2]
-
Improve physicochemical properties.[2]
-
Enhance permeability across cell membranes, such as Caco-2 cells, which are a model for the intestinal barrier.[2]
For instance, a lactose-modified LHRH analog demonstrated a remarkable absolute oral bioavailability of 14% in rats, a significant improvement from the less than 1% bioavailability of unmodified peptides.[2][3]
Another modification strategy involves creating dendrimers , which are branched molecules. LHRH-functionalized mini-dendrimers have been synthesized to enhance stability and bioavailability while maintaining the peptide's active conformation.[1][4]
Q4: What are some advanced formulation and delivery systems for LHRH analogs?
To overcome the challenges of oral delivery, several advanced formulations have been developed, primarily for parenteral administration to ensure sustained release and patient compliance:
-
Microcapsules: Biodegradable and biocompatible polymers, such as poly(DL-lactide-co-glycolide) (PLG), are used to create microcapsules that release the LHRH analog over a period of one to four months.[5]
-
Implants: LHRH analogs can be incorporated into polymer implants that provide a controlled release of the drug for an extended duration.[5][6] For example, goserelin (B1671991) is available as a PLG implant.[5]
-
Nanoparticles: Nanocarriers can be used to selectively deliver cytotoxic agents conjugated to LHRH analogs to tumor tissues, which often overexpress LHRH receptors.[7]
These sustained-delivery systems maintain therapeutic drug levels for weeks to months, improving patient convenience and compliance.[5]
Troubleshooting Guides
Problem 1: Low in vitro permeability of a new LHRH analog in Caco-2 cell assays.
-
Possible Cause 1: Inherent physicochemical properties of the analog.
-
Troubleshooting: Consider chemical modifications to enhance lipophilicity or interaction with membrane transporters. Glycosylation, particularly with lactose, has been shown to significantly improve the apparent permeability (Papp) across Caco-2 monolayers.[2]
-
-
Possible Cause 2: Efflux pump activity.
-
Troubleshooting: Co-administer the analog with known efflux pump inhibitors in your Caco-2 model to see if permeability increases. This can help determine if your analog is a substrate for pumps like P-glycoprotein.
-
-
Possible Cause 3: Experimental setup issues.
-
Troubleshooting:
-
Verify the integrity of your Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Ensure the pH and composition of your transport buffer are optimal.
-
Check for any potential degradation of the analog in the experimental medium by performing stability studies.
-
-
Problem 2: High variability in plasma concentrations of an LHRH analog in animal studies.
-
Possible Cause 1: Inconsistent administration.
-
Troubleshooting: For parenteral routes, ensure consistent injection depth and volume. For oral gavage, be mindful of the animal's stress levels and ensure accurate placement to avoid reflux.
-
-
Possible Cause 2: Rapid degradation in vivo.
-
Troubleshooting: Analyze plasma samples at very early time points to capture the initial absorption phase and estimate the degradation rate. Consider formulation strategies like encapsulation in microparticles or conjugation to polymers to protect the analog from enzymatic degradation.
-
-
Possible Cause 3: Animal-specific physiological differences.
-
Troubleshooting: Increase the number of animals in each group to improve statistical power. Monitor animal health, food, and water intake, as these can influence drug absorption and metabolism.
-
Problem 3: A sustained-release formulation shows an initial burst release followed by sub-therapeutic levels.
-
Possible Cause 1: Poor encapsulation efficiency or drug loading.
-
Troubleshooting: Optimize the microencapsulation process. Vary parameters such as polymer concentration, solvent system, and stirring speed to achieve a more uniform and higher drug loading.
-
-
Possible Cause 2: Non-uniform particle size of microcapsules.
-
Troubleshooting: Use techniques like sieving or air classification to obtain a narrow particle size distribution. Smaller particles have a larger surface area-to-volume ratio and can contribute to a more rapid initial release.
-
-
Possible Cause 3: Inappropriate polymer composition.
-
Troubleshooting: Adjust the lactide-to-glycolide ratio in your PLG polymer. A higher glycolide (B1360168) content generally leads to a faster degradation rate and quicker drug release. Experiment with different polymer molecular weights.
-
Data Presentation
Table 1: Bioavailability of Different LHRH Analog Formulations
| LHRH Analog/Formulation | Route of Administration | Animal Model | Absolute Bioavailability (%) | Key Findings | Reference |
| Unmodified Peptides | Oral | - | < 1% | Poor bioavailability due to enzymatic degradation and low permeability. | [2][3] |
| Lac-[Q¹][w⁶]LHRH (Lactose-modified) | Oral | Sprague Dawley Rats | 14% | Glycosylation significantly improved oral bioavailability. | [2][3] |
| [D-Trp⁶]LHRH in Microcapsules | Intramuscular | Humans | - (Sustained Release) | Maintains therapeutic levels for 4-5 weeks. | [5] |
| Leuprolide in Lupron Depot® | Intramuscular | Humans | - (Sustained Release) | 1- to 4-month release formulations are available. | [5] |
| Goserelin in Zoladex® Implant | Subcutaneous | Humans | - (Sustained Release) | 1- to 3-month release formulations are available. | [5] |
Table 2: Pharmacokinetic Parameters of a Glycosylated LHRH Analog
| Parameter | Value | Unit | Condition | Reference |
| Cmax | 0.11 | µg/mL | Oral administration of 10 mg/kg Lac-[Q¹][w⁶]LHRH in rats. | [2][3] |
| Tmax | 2 | hours | Oral administration of 10 mg/kg Lac-[Q¹][w⁶]LHRH in rats. | [2][3] |
| t1/2 (in vitro) | 47 | minutes | Lac-[Q¹]LHRH in liver homogenates. | [2] |
| t1/2 (in vitro) | 5 | minutes | LHRH in liver homogenates. | [2] |
Experimental Protocols
1. Caco-2 Cell Permeability Assay
This protocol assesses the intestinal permeability of an LHRH analog.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.
-
Seed cells onto Transwell® polycarbonate membrane inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Allow the cells to differentiate for 21-25 days, monitoring the formation of a confluent monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 250 Ω·cm² indicates a well-formed monolayer.
-
-
Transport Experiment:
-
Rinse the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the LHRH analog solution (at a known concentration) to the apical (AP) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect the final sample from the AP side.
-
-
Analysis:
-
Quantify the concentration of the LHRH analog in all collected samples using a validated analytical method (e.g., LC-MS/MS or a specific ELISA).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux of the analog across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration on the AP side.
-
2. In Vivo Pharmacokinetic Study in Rats
This protocol determines the pharmacokinetic profile of an LHRH analog after administration.
-
Animal Handling:
-
Use male Sprague Dawley rats (8-10 weeks old).
-
Acclimate the animals for at least one week before the experiment.
-
Fast the rats overnight before dosing but allow free access to water.
-
-
Drug Administration:
-
Intravenous (IV) Group: Administer the LHRH analog (e.g., at 2.5 mg/kg) via the tail vein to determine the baseline pharmacokinetic parameters.
-
Oral (PO) Group: Administer the LHRH analog (e.g., at 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis and Pharmacokinetic Calculations:
-
Determine the concentration of the LHRH analog in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Mandatory Visualizations
Caption: Signaling pathway of LHRH agonists in pituitary gonadotrophs.
Caption: Experimental workflow for assessing LHRH analog bioavailability.
References
- 1. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. [PDF] Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers | Semantic Scholar [semanticscholar.org]
- 5. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Minimizing off-target effects of (Ser(tBu)6,Azagly10)-LHRH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with (Ser(tBu)6,Azagly10)-LHRH. This synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH) is also known as Goserelin (B1671991).
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Goserelin)?
A1: this compound is a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, continuous administration leads to the downregulation and desensitization of GnRH receptors on pituitary gonadotrophs.[4] This paradoxical effect results in a profound suppression of LH and FSH secretion, leading to a decrease in the production of testosterone (B1683101) in males and estrogen in females.[2][4]
Q2: What are the expected on-target physiological effects of this compound administration in preclinical models?
A2: The primary on-target effects are related to the suppression of the hypothalamic-pituitary-gonadal axis. In male animals, a transient increase in testosterone is expected within the first few hours to days, followed by a sustained decrease to castration levels.[4] In females, a similar transient increase in estradiol (B170435) may be observed, followed by a reduction to post-menopausal levels.[4] These hormonal changes lead to atrophy of reproductive organs such as the testes, prostate, ovaries, and uterus.[4]
Q3: What are the known or potential off-target effects of this compound (Goserelin)?
-
Cardiovascular events: An increased risk of cardiovascular events, including myocardial infarction and thrombosis, has been associated with GnRH agonists.[5][6][7]
-
Metabolic changes: Long-term use can lead to weight gain and has been associated with hyperglycemia.[8]
-
Bone density reduction: The hypoestrogenic and hypoandrogenic state can lead to a decrease in bone mineral density.[8]
-
Injection site reactions: Local reactions at the injection site can occur.[4]
-
Hypersensitivity reactions: Rare systemic hypersensitivity reactions have been reported.[9]
Q4: How can I assess the selectivity of my batch of this compound?
A4: To assess the selectivity of your compound, a tiered approach is recommended. Start with an in vitro radioligand binding assay against the human GnRH receptor to confirm on-target affinity. Subsequently, screen the compound against a panel of other G-protein coupled receptors (GPCRs), particularly those with related structures or known to be affected by other peptide hormones. Commercial services are available that offer broad off-target screening panels.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro and in vivo experiments with this compound.
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Cell line integrity | Regularly perform cell line authentication (e.g., STR profiling). Passage cells for a limited number of times to avoid phenotypic drift. |
| Receptor expression levels | If using a recombinant cell line, periodically verify the expression level of the GnRH receptor (e.g., by Western blot or flow cytometry). Low or variable expression can lead to inconsistent responses. |
| Assay conditions | Optimize cell density, serum concentration, and incubation times. For GPCR assays, temperature fluctuations can impact results; ensure consistent temperature control.[10] |
| Compound stability | Prepare fresh solutions of this compound for each experiment from a validated stock. Peptides can degrade in solution, especially at room temperature. |
Issue 2: Observing off-target effects in vivo not predicted by initial screens.
| Potential Cause | Troubleshooting Steps |
| Metabolites of the compound | The parent compound may be selective, but its metabolites could have off-target activity. Conduct in vivo pharmacokinetic studies and identify major metabolites. If possible, synthesize and test the activity of these metabolites in vitro. |
| On-target effects in off-target tissues | GnRH receptors are expressed in tissues other than the pituitary, such as some cancer cells.[11] The observed effect might be an on-target effect in an unexpected location. Use immunohistochemistry or qPCR to determine GnRH receptor expression in the affected tissues. |
| Histamine (B1213489) release | Some peptides can cause non-specific histamine release from mast cells, leading to inflammatory and cardiovascular effects.[12] Consider performing an in vitro mast cell degranulation assay. |
III. Experimental Protocols
1. Radioligand Competition Binding Assay for GnRH Receptor Affinity
This protocol is to determine the binding affinity (Ki) of this compound for the GnRH receptor.
-
Materials:
-
Membrane preparation from cells expressing the GnRH receptor.
-
Radiolabeled GnRH agonist (e.g., [125I]-[D-Trp6]–GnRH-I).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well plates and filter mats.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add assay buffer, the membrane preparation, and the serially diluted unlabeled compound.
-
Add a fixed concentration of the radiolabeled GnRH agonist to all wells.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay for Gs/Gi Signaling
This protocol is to assess the functional activity of this compound on Gs or Gi-coupled receptors. The GnRH receptor is primarily Gq-coupled, but can also couple to Gi and Gs in some cell types.[13]
-
Materials:
-
Cells expressing the GPCR of interest.
-
This compound.
-
Forskolin (B1673556) (for Gi-coupled assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and assay buffer.
-
-
Procedure for Gs-coupled receptor (agonist mode):
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer and incubate.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50.
-
-
Procedure for Gi-coupled receptor (agonist mode):
-
Follow steps 1 and 2 as for the Gs-coupled assay.
-
Add serial dilutions of this compound.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate and measure cAMP levels as described above. A decrease in cAMP indicates Gi activation.
-
3. Calcium Flux Assay for Gq Signaling
This protocol measures the increase in intracellular calcium upon activation of Gq-coupled receptors like the GnRH receptor.
-
Materials:
-
Cells expressing the GnRH receptor.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A fluorescence plate reader with an injection system (e.g., FLIPR).
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject serial dilutions of this compound and immediately begin kinetic reading of fluorescence.
-
The increase in fluorescence intensity corresponds to the release of intracellular calcium. Analyze the peak fluorescence response to determine the EC50.
-
IV. Data Presentation
Table 1: Representative Off-Target Effects of Goserelin and Recommended In Vitro Assays for Screening
| Potential Off-Target Effect | Clinical Observation with Goserelin | Recommended In Vitro Assay | Endpoint Measured |
| Cardiovascular | Increased risk of myocardial infarction and thrombosis.[5] | Panel of cardiovascular receptors and ion channels (e.g., adrenergic, dopaminergic, hERG). | Binding affinity (Ki) or functional activity (IC50/EC50). |
| Metabolic | Hyperglycemia.[8] | Insulin receptor and related signaling pathway assays. | Receptor binding, glucose uptake in adipocytes. |
| Immune | Hypersensitivity reactions.[9] | Histamine release assay from mast cells or basophils. | Histamine concentration in supernatant. |
V. Visualizations
References
- 1. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Goserelin Acetate - NCI [cancer.gov]
- 4. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular adverse events-related to GnRH agonists and GnRH antagonists: analysis of real-life data from Eudra-Vigilance and Food and Drug Administration databases entries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Adverse cardiovascular effect following gonadotropin-releasing hormone antagonist versus GnRH agonist for prostate cancer treatment: A systematic review and meta-analysis [frontiersin.org]
- 7. mdnewsline.com [mdnewsline.com]
- 8. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. zoladexhcp.com [zoladexhcp.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Optimizing Peptide Hormone Concentration for Cell Stimulation
Welcome to the technical support center for peptide hormone-based cell stimulation experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My peptide hormone is not dissolving properly. What should I do?
A1: Poor peptide solubility is a common issue that can significantly impact experimental outcomes.[1][2] The solubility of a peptide is determined by its amino acid sequence and modifications.
Troubleshooting Steps:
-
Review Peptide Characteristics: Check the certificate of analysis for information on the peptide's properties, such as its hydropathy. Hydrophobic peptides may require an organic solvent for initial reconstitution.[2]
-
Initial Reconstitution: For hydrophobic peptides, first dissolve the lyophilized powder in a small amount of a sterile, high-purity organic solvent like Dimethyl Sulfoxide (DMSO).[2] Ensure the final concentration of the organic solvent in your cell culture is not toxic to the cells (typically <0.5%).[2]
-
Aqueous Dilution: After initial reconstitution in an organic solvent, slowly add the aqueous culture medium to the peptide stock solution to reach the final working concentration. Vortex gently to mix.
-
Solubility Testing: If solubility issues persist, consider performing a solubility test by trying different solvents. For basic peptides (net positive charge), try dissolving in an acidic buffer (e.g., acetic acid). For acidic peptides (net negative charge), a basic buffer (e.g., ammonium (B1175870) hydroxide) may be effective.[3]
-
Request a Solubility Test: Many peptide synthesis companies offer a free solubility test upon request at the time of ordering.[1][4]
Q2: I am observing high variability or no effect in my cell-based assay. What are the potential causes?
A2: Inconsistent results or a lack of response in cell-based assays can stem from several factors, including issues with the peptide itself, the cells, or the experimental protocol.[1][2]
Troubleshooting Checklist:
-
Peptide Purity and Counter-ions: By default, peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, which can be cytotoxic or interfere with cellular assays.[1][4] For cell-based experiments, it is recommended to use peptides with TFA removed and exchanged for acetate (B1210297) or HCl.[1][4] High purity peptides (>98%) are also recommended for optimal results.[4]
-
Endotoxin (B1171834) Contamination: Endotoxins (lipopolysaccharides) from gram-negative bacteria can cause significant and variable immune responses in cell cultures, even at low concentrations.[1] Ensure your peptide is certified as endotoxin-free or has very low endotoxin levels.
-
Peptide Storage and Handling: Peptides are sensitive to degradation. Store lyophilized peptides at -20°C or -80°C.[2][4][5] Once reconstituted, aliquot the peptide solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[1][2][5]
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent and low passage number range.[2]
-
Dose-Response and Incubation Time: The optimal concentration and incubation time are critical. If you are not observing an effect, you may be using a sub-optimal concentration or an inappropriate incubation duration.[2] Perform a dose-response experiment with a broad range of concentrations and a time-course experiment to determine the optimal conditions.[2]
Q3: How do I determine the optimal concentration range for my peptide hormone?
A3: The optimal concentration of a peptide hormone is cell-type and assay-dependent. Therefore, it is crucial to perform a dose-response experiment to determine the effective concentration range.[2][6][7][8]
Experimental Approach:
-
Select a Wide Concentration Range: Start with a broad range of concentrations, for example, from 0.1 nM to 10 µM, using serial dilutions.[2]
-
Perform the Assay: Treat your cells with the different peptide concentrations for a fixed incubation time.
-
Measure the Response: Quantify the cellular response using a relevant assay (e.g., proliferation assay, reporter gene assay, phosphorylation analysis).
-
Plot the Dose-Response Curve: Plot the measured response against the logarithm of the peptide concentration. This will typically generate a sigmoidal curve.
-
Determine the EC50: From the curve, determine the half-maximal effective concentration (EC50), which is the concentration that produces 50% of the maximum response.[8] This value is a good indicator of the peptide's potency.
Example Dose-Response Data:
| Peptide Concentration (nM) | Cellular Response (units) |
| 0.01 | 5.2 |
| 0.1 | 10.5 |
| 1 | 25.8 |
| 10 | 52.1 |
| 100 | 85.3 |
| 1000 | 98.9 |
| 10000 | 99.5 |
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: I'm observing a decrease in response at high peptide concentrations.
Possible Cause 1: Receptor Desensitization or Downregulation.
-
Solution: High concentrations of a peptide hormone can lead to receptor desensitization or internalization, reducing the number of available receptors on the cell surface and thus diminishing the cellular response.[9][10] Consider performing a time-course experiment to see if the response is transient. Shorter incubation times may be necessary to capture the peak response before desensitization occurs.
Possible Cause 2: Peptide Aggregation.
-
Solution: At high concentrations, some peptides can aggregate, which may reduce their effective concentration or even lead to cellular toxicity.[11] Visually inspect your peptide solution for any precipitation. If aggregation is suspected, try preparing fresh dilutions and using them immediately.
Problem 2: My results are not reproducible between experiments.
Possible Cause 1: Inconsistent Peptide Handling.
-
Solution: Strict adherence to protocol is key. Use single-use aliquots to avoid freeze-thaw cycles.[1][2] Ensure the peptide is fully dissolved and vortexed gently before each use. Prepare fresh dilutions for every experiment.[2]
Possible Cause 2: Variability in Cell Seeding and Health.
-
Solution: Inconsistent cell numbers or poor cell health can lead to variable results. Use a consistent cell passage number, ensure even cell distribution when plating, and visually inspect cells for normal morphology before starting an experiment.[2]
Possible Cause 3: Peptide Instability in Solution.
-
Solution: Peptides can be unstable in solution due to proteolysis by enzymes in the serum of the cell culture medium or by cellular proteases.[5][12] Consider using serum-free medium for the stimulation period if your cells can tolerate it. You can also assess peptide stability by incubating the peptide in your culture medium for the duration of your experiment and then analyzing its integrity by HPLC or mass spectrometry.
Summary of Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Action |
| No or Weak Signal | Sub-optimal peptide concentration | Perform a dose-response curve to find the EC50.[2][8] |
| Inactive peptide (degradation) | Use fresh aliquots; store properly at -20°C or -80°C.[1][5] | |
| Low receptor expression | Confirm receptor expression in your cell line via qPCR or Western blot. | |
| High Background Signal | Endotoxin contamination | Use endotoxin-free peptides.[1] |
| Non-specific binding | Include appropriate negative controls (e.g., vehicle-treated cells). | |
| Inconsistent Results | Freeze-thaw cycles | Prepare single-use aliquots of the peptide.[1][2] |
| Cell variability | Use cells at a consistent passage number and ensure uniform seeding.[2] | |
| Peptide instability in media | Test peptide stability in your experimental conditions.[12] |
Experimental Protocols
Protocol: Dose-Response Curve for a Peptide Hormone
This protocol outlines the steps to determine the dose-response relationship of a peptide hormone on a target cell line.
Materials:
-
Lyophilized peptide hormone
-
Appropriate solvent for reconstitution (e.g., sterile DMSO or water)
-
Target cells in culture
-
Complete culture medium
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for measuring cell proliferation, cAMP levels, or reporter gene activity)
Procedure:
-
Peptide Reconstitution: Prepare a high-concentration stock solution of the peptide hormone (e.g., 10 mM) by dissolving the lyophilized powder in the appropriate solvent. Mix well by gentle vortexing.
-
Serial Dilutions: Prepare a series of 2X working concentrations of the peptide by serially diluting the stock solution in complete culture medium. For example, prepare concentrations ranging from 0.2 nM to 20 µM.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[2] Incubate for 24 hours to allow for cell attachment.[2]
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different 2X peptide concentrations to the appropriate wells, resulting in a 1X final concentration.[2] Include wells with medium only (vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours), depending on the assay.[2]
-
Assay Measurement: Perform the assay to measure the cellular response according to the manufacturer's instructions.
-
Data Analysis: Plot the response values against the logarithm of the peptide concentrations and fit a sigmoidal dose-response curve to determine the EC50.
Visualizations
Peptide Hormone Signaling Pathway
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. biocat.com [biocat.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 9. Peptide hormone-induced receptor mobility, aggregation, and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptors for peptide hormones. New insights into the pathophysiology of disease states in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to LHRH Analogs in Oncology: Goserelin vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hormonal therapies for cancers such as prostate and breast cancer, Luteinizing Hormone-Releasing Hormone (LHRH) analogs are a cornerstone of treatment. These synthetic peptides modulate the pituitary-gonadal axis to achieve a state of medical castration, thereby depriving hormone-sensitive tumors of the steroids they need to grow. This guide provides a detailed comparison of the LHRH agonist Goserelin (B1671991), chemically known as (Ser(tBu)6,Azagly10)-LHRH, with a prominent LHRH antagonist, Degarelix (B1662521), and another widely used LHRH agonist, Leuprolide. The comparison is based on their mechanisms of action, clinical efficacy supported by experimental data, and the methodologies of key clinical trials.
Mechanisms of Action: A Tale of Two Pathways
LHRH agonists and antagonists both ultimately suppress testosterone (B1683101) and estrogen production, but they achieve this through distinct signaling pathways at the pituitary LHRH receptors.
Goserelin (LHRH Agonist): Goserelin acts as a potent agonist of the LHRH receptor.[1] Upon initial administration, it causes a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] This "flare-up" phenomenon can temporarily increase testosterone levels before continuous stimulation leads to the downregulation and desensitization of LHRH receptors.[2] This sustained overstimulation ultimately results in a profound and reversible suppression of gonadotropin and sex steroid production, typically achieving castration levels of testosterone within 2-4 weeks.[2]
Degarelix (LHRH Antagonist): In contrast, Degarelix is a direct antagonist of the LHRH receptor.[3] It competitively binds to and blocks the receptor, immediately preventing the release of LH and FSH.[3][4] This direct blockade avoids the initial testosterone surge seen with agonists, leading to a more rapid suppression of testosterone.[3]
Comparative Efficacy: A Data-Driven Analysis
The clinical efficacy of Goserelin, Degarelix, and Leuprolide has been evaluated in numerous clinical trials, primarily in the context of advanced prostate cancer. The following tables summarize key quantitative data from these studies.
Table 1: Goserelin vs. Degarelix in Advanced Prostate Cancer
| Efficacy Endpoint | Goserelin (3.6 mg monthly) | Degarelix (240/80 mg monthly) | p-value | Reference |
| Testosterone Suppression (≤0.5 ng/mL) from Day 28-364 | Maintained in 96.4% of patients | Maintained in 97.2% of patients | Non-inferiority met | [5][6] |
| Cumulative Probability of PSA-PFS at Day 364 | 71.7% | 82.3% | 0.038 | [5] |
| Mean Prostate Volume Reduction at Week 12 | 25% | 42% | 0.04 | [7] |
| Improvement in Quality of Life (IPSS) at Week 12 | 46% of patients | 85% of patients | 0.01 | [7] |
PSA-PFS: Prostate-Specific Antigen Progression-Free Survival; IPSS: International Prostate Symptom Score.
Table 2: Goserelin vs. Leuprolide in Advanced Prostate Cancer
| Efficacy Endpoint | Goserelin (3.6 mg monthly) + Antiandrogen | Leuprolide (7.5 mg monthly) + Antiandrogen | p-value | Reference |
| Time to Progression (Hazard Ratio) | 0.99 (95% CI: 0.84-1.18) | - | 0.92 | [8] |
| Survival (Hazard Ratio) | 0.91 (95% CI: 0.75-1.11) | - | 0.34 | [8] |
| Achievement of Castrate Testosterone Levels at 6 Months | 88.7% | 98.9% | 0.126 | [9][10] |
| Failure to Reach Castration (≤50 ng/dL) at 3 Months | 35% | 25% (7.5 mg dose) | Not statistically significant | [11] |
Experimental Protocols: A Look into Key Clinical Trials
The data presented above are derived from rigorously designed clinical trials. Below are summaries of the methodologies for some of the key studies cited.
Phase III Trial of Adjuvant Goserelin (RTOG 85-31)
-
Objective: To evaluate the effectiveness of adjuvant androgen suppression with Goserelin in patients with unfavorable-prognosis prostate cancer treated with definitive radiotherapy.[12][13]
-
Study Design: A randomized, phase III trial.[12]
-
Patient Population: 977 men with locally advanced prostate cancer (Stage T3 or regional lymph node involvement).[12][13]
-
Treatment Arms:
-
Primary Endpoints: Disease progression and survival.[14]
-
Key Assessments: Local control, distant metastases, disease-free survival, and overall survival were assessed at regular intervals.[12]
Phase III Comparative Trial of Degarelix vs. Goserelin in China
-
Objective: To establish the non-inferiority of Degarelix compared with Goserelin in suppressing and maintaining castrate testosterone levels over one year in Chinese patients with prostate cancer.[5]
-
Study Design: An open-label, multi-center, randomized, parallel-group trial.[5]
-
Patient Population: Men aged ≥18 years with prostate cancer requiring androgen deprivation therapy.[5]
-
Treatment Arms:
-
Primary Endpoint: The cumulative probability of maintaining serum testosterone levels at or below 0.5 ng/mL from Day 28 to Day 364. Non-inferiority was defined as the lower limit of the 95% confidence interval for the treatment difference being greater than -10%.[5]
-
Secondary Endpoints: Prostate-Specific Antigen Progression-Free Survival (PSA-PFS) and safety assessments.[5]
Conclusion
Both LHRH agonists, such as Goserelin and Leuprolide, and LHRH antagonists, like Degarelix, are effective in achieving medical castration for the treatment of hormone-sensitive cancers. The primary distinction lies in their mechanism of action, with antagonists offering a more rapid onset of testosterone suppression without the initial hormonal surge characteristic of agonists.
Clinical data suggests that while Goserelin and Leuprolide have comparable long-term efficacy in terms of survival, Degarelix may offer advantages in faster PSA suppression and greater prostate volume reduction. The choice between these agents may be guided by the specific clinical scenario, the need for rapid hormonal control, and the patient's risk of clinical flare. This guide provides a foundational comparison to aid researchers and drug development professionals in their understanding and evaluation of these critical oncologic therapies.
References
- 1. onclive.com [onclive.com]
- 2. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]
- 4. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of degarelix in patients with prostate cancer: Results from a phase III study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Comparison of goserelin and leuprolide in combined androgen blockade therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of Goserelin vs. Leuprolide in Advanced Prostate Cancer in Patients Undergoing Androgen Deprivation Therapy | Pakistan Armed Forces Medical Journal [pafmj.org]
- 10. researchgate.net [researchgate.net]
- 11. Goserelin versus leuprolide in the chemical castration of patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase III trial of androgen suppression using goserelin in unfavorable-prognosis carcinoma of the prostate treated with definitive radiotherapy: report of Radiation Therapy Oncology Group Protocol 85-31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Androgen suppression adjuvant to definitive radiotherapy in prostate carcinoma--long-term results of phase III RTOG 85-31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiation Oncology/RTOG Trials/8531 - Wikibooks, open books for an open world [en.wikibooks.org]
(Ser(tBu)6,Azagly10)-LHRH vs. Native LHRH: A Comparative Analysis of Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (Ser(tBu)6,Azagly10)-LHRH, also known as Goserelin, and the native LHRH peptide. This document synthesizes available experimental data to objectively evaluate their relative potencies, mechanisms of action, and the experimental protocols used for their characterization.
Native LHRH, a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive endocrine system. It stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function. This compound is a potent synthetic agonist of the LHRH receptor. Modifications at position 6 and 10, specifically the substitution of glycine (B1666218) with D-Serine (with a tertiary butyl group) and the replacement of the C-terminal glycine-amide with an azaglycine-amide, confer enhanced biological activity and a longer duration of action compared to the native hormone. These super-agonists are widely used in clinical settings for the management of hormone-dependent cancers and other conditions.
Quantitative Comparison of Potency
The primary advantage of this compound over native LHRH lies in its significantly increased potency and prolonged biological activity. While direct head-to-head studies providing precise comparative values under identical experimental conditions are limited in the public domain, LHRH agonists as a class, including Goserelin, have been consistently shown to be substantially more potent than the native peptide.
| Parameter | Native LHRH | This compound (Goserelin) | Reference |
| Relative Potency (LH/FSH Release) | 1x | 50-100x |
Experimental Protocols
The assessment of potency and mechanism of action for LHRH and its analogs involves a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of the compounds to the LHRH receptor, typically using pituitary membrane preparations.
-
Materials:
-
Rat anterior pituitary glands
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Radioligand (e.g., [125I]-Triptorelin, a high-affinity LHRH agonist)
-
Unlabeled native LHRH and this compound for competition
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Membrane Preparation: Anterior pituitaries are homogenized in ice-cold buffer and centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.
-
Binding Reaction: In a series of tubes, a constant concentration of the radioligand is incubated with the pituitary membranes in the presence of increasing concentrations of the unlabeled competitor (native LHRH or this compound). Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 4°C).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
In Vitro Bioassay: LH and FSH Release from Primary Pituitary Cells
This assay measures the biological activity of the compounds by quantifying their ability to stimulate LH and FSH secretion from cultured pituitary cells.
-
Materials:
-
Primary anterior pituitary cells isolated from rats
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics
-
Native LHRH and this compound
-
Reagents for LH and FSH quantification (e.g., ELISA kits)
-
-
Procedure:
-
Cell Culture: Pituitary cells are dispersed and plated in multi-well plates. The cells are allowed to attach and recover for a period of time (e.g., 48-72 hours).
-
Stimulation: The culture medium is replaced with fresh, serum-free medium containing various concentrations of native LHRH or this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 4 hours) to allow for hormone release.
-
Sample Collection: The culture medium is collected from each well.
-
Hormone Quantification: The concentrations of LH and FSH in the collected medium are measured using specific and sensitive immunoassays (e.g., ELISA).
-
Data Analysis: Dose-response curves are generated by plotting hormone concentration against the logarithm of the agonist concentration. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined for each compound.
-
In Vivo Bioassay: LH and FSH Release in Animal Models
This assay assesses the in vivo potency and duration of action of the compounds by measuring their effects on circulating LH and FSH levels in live animals.
-
Materials:
-
Mature male or female rats
-
Native LHRH and this compound for injection
-
Anesthetic
-
Blood collection supplies
-
Reagents for LH and FSH quantification (e.g., radioimmunoassay or ELISA kits)
-
-
Procedure:
-
Animal Preparation: Animals are acclimatized to the experimental conditions. A baseline blood sample may be collected.
-
Compound Administration: Animals are administered with a single dose of native LHRH or this compound, typically via subcutaneous or intravenous injection.
-
Blood Sampling: Blood samples are collected at various time points after administration (e.g., 15, 30, 60, 120, 240 minutes).
-
Hormone Measurement: Plasma or serum is separated from the blood samples, and the concentrations of LH and FSH are determined using appropriate immunoassays.
-
Data Analysis: The time course of LH and FSH release is plotted for each compound. The peak hormone concentration and the area under the curve (AUC) are calculated to compare the potency and duration of action.
-
Signaling Pathways and Experimental Workflow
The biological effects of both native LHRH and this compound are mediated through the LHRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.
Caption: LHRH Receptor Signaling Pathway for LH and FSH Release.
Validating the Bioactivity of a New Batch of (Ser(tBu)6,Azagly10)-LHRH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the bioactivity of a new batch of the luteinizing hormone-releasing hormone (LHRH) analogue, (Ser(tBu)6,Azagly10)-LHRH. The performance of this analogue is compared with established LHRH agonists, Leuprolide and Goserelin, supported by experimental data and detailed protocols.
Introduction to this compound and LHRH Analogues
LHRH, a decapeptide produced in the hypothalamus, plays a pivotal role in reproduction by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Synthetic LHRH analogues, such as this compound, are designed to interact with the LHRH receptor. LHRH agonists initially stimulate the receptor, leading to a surge in LH and FSH, but continuous administration results in receptor downregulation and desensitization, ultimately suppressing gonadotropin and sex steroid production. This mechanism of action makes them valuable therapeutic agents for hormone-dependent conditions like prostate cancer, breast cancer, and endometriosis.[1]
This compound is a potent LHRH agonist. A closely related analogue, D-Ser(TBU)6-Des Gly10-LHRH-ethylamide, has demonstrated a significantly higher potency than native LHRH, being approximately 40 times more effective in stimulating LH release and 60 times more effective for FSH release.[2][3] This suggests that this compound is also a highly active compound.
Comparative Bioactivity Data
The following table summarizes the bioactivity of this compound in comparison to the well-established LHRH analogues, Leuprolide and Goserelin. The data for this compound is based on the reported relative potency of a closely related analogue.[2][3]
| Compound | Receptor Binding Affinity (IC50/Ki) | In Vitro LH Release (EC50/Relative Potency) | In Vitro FSH Release (EC50/Relative Potency) |
| This compound | Data not available | ~40x vs. LHRH[2][3] | ~60x vs. LHRH[2][3] |
| Leuprolide | Not readily available | Not readily available | Not readily available |
| Goserelin | Data not available | Not readily available | Not readily available |
| LHRH (Native) | Not applicable | Baseline | Baseline |
Note: Specific IC50 and EC50 values for LHRH analogues can vary depending on the specific assay conditions.
LHRH Receptor Signaling Pathway
LHRH and its agonists exert their effects by binding to the LHRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrophs. This binding initiates a signaling cascade that leads to the synthesis and release of LH and FSH.
Experimental Workflow for Bioactivity Validation
A systematic workflow is essential for the accurate and reproducible validation of a new batch of this compound.
Experimental Protocols
LHRH Receptor Binding Assay
This assay determines the affinity of the test compound for the LHRH receptor by measuring its ability to compete with a radiolabeled LHRH analogue for receptor binding.
Materials:
-
Membrane preparation from a cell line expressing the LHRH receptor (e.g., rat pituitary cells, or a recombinant cell line).
-
Radiolabeled LHRH analogue (e.g., [125I]-Triptorelin).
-
This compound (test compound).
-
Reference LHRH analogues (Leuprolide, Goserelin).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the membrane preparation, radiolabeled LHRH analogue at a fixed concentration (typically below its Kd), and varying concentrations of the unlabeled test compound or reference standards. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled LHRH).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro LH and FSH Release Assay
This assay measures the biological activity of the LHRH analogue by quantifying its ability to stimulate the release of LH and FSH from primary pituitary cells.
Materials:
-
Primary pituitary cells isolated from rats.[4]
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum).
-
This compound (test compound).
-
Reference LHRH analogues (Leuprolide, Goserelin).
-
LHRH (native peptide).
-
Enzyme-linked immunosorbent assay (ELISA) kits for rat LH and FSH.
Procedure:
-
Cell Preparation: Isolate anterior pituitary glands from rats and disperse the cells using an enzymatic digestion method (e.g., with trypsin or collagenase).[4]
-
Cell Culture: Plate the dispersed pituitary cells in multi-well plates and culture for 48-72 hours to allow for recovery and attachment.
-
Stimulation: Replace the culture medium with a serum-free medium containing various concentrations of the test compound, reference standards, or native LHRH. Include a negative control (medium only).
-
Incubation: Incubate the cells for a defined period (e.g., 3-4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Collect the cell culture supernatant, which contains the released LH and FSH.
-
Quantification: Measure the concentration of LH and FSH in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of released LH or FSH against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response). The relative potency of the test compound can be calculated by comparing its EC50 value to that of a reference standard.
Conclusion
The validation of a new batch of this compound requires a systematic approach that combines physicochemical characterization with robust bioassays. The comparative data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to objectively assess the bioactivity of this potent LHRH analogue. By comparing its performance against established standards like Leuprolide and Goserelin, scientists and drug development professionals can ensure the quality, consistency, and efficacy of this important therapeutic agent.
References
- 1. Goserelin - Wikipedia [en.wikipedia.org]
- 2. The pituitary-gonadal response to the gonadotrophin releasing hormone analogue D-Ser (TBU)6-Des Gly10-LHRH-ethylamide in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of D-ser (TBU)6-LH-RH-EA10 upon gonadotropin release in normally cyclic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gonadal steroid modulation of LHRH-stimulated LH secretion by pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the GnRH Receptor: A Comparative Guide to (Ser(tBu)6,Azagly10)-LHRH and GnRH Antagonists
For researchers, scientists, and drug development professionals, understanding the nuanced interactions with the Gonadotropin-Releasing Hormone (GnRH) receptor is critical for therapeutic innovation. This guide provides a detailed comparison of the GnRH agonist analog (Ser(tBu)6,Azagly10)-LHRH, closely related to the clinical drug Goserelin (B1671991), and a panel of prominent GnRH antagonists. We delve into their differential binding affinities, mechanisms of action, and the experimental frameworks used to characterize them.
The regulation of the hypothalamic-pituitary-gonadal axis via the GnRH receptor is a cornerstone of therapeutic strategies in reproductive medicine and oncology. While both agonists and antagonists target the same receptor, their divergent downstream effects underscore the importance of selecting the appropriate modulator for a given application. This guide focuses on this compound, a potent GnRH agonist, and compares its interaction with the GnRH receptor against that of several key GnRH antagonists.
Mechanism of Action: A Tale of Two Pathways
GnRH agonists, such as this compound, initially stimulate the GnRH receptor, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, chronic exposure results in the downregulation and desensitization of the receptor, ultimately leading to a profound suppression of gonadotropin release.
In stark contrast, GnRH antagonists competitively bind to the GnRH receptor, immediately blocking the binding of endogenous GnRH.[1][2] This leads to a rapid and reversible suppression of LH and FSH secretion without the initial stimulatory "flare" effect observed with agonists.
Comparative Binding Affinities at the GnRH Receptor
While direct competitive cross-reactivity data between this compound and various antagonists is not extensively available in the public domain, a comparison of their individual binding affinities to the GnRH receptor provides valuable insight into their potency. GnRH agonists like this compound are known to be highly potent, often with greater receptor affinity than endogenous GnRH. The following table summarizes the reported binding affinities for several key GnRH antagonists.
| Compound | Type | Binding Affinity (Kd/IC50) |
| This compound | Agonist | High affinity, specific value not reported |
| Cetrorelix | Peptidic Antagonist | Kd = 0.202 nM, IC50 = 1.21 nM |
| Ganirelix | Peptidic Antagonist | Kd = 0.4 nM |
| Degarelix | Peptidic Antagonist | IC50 = 3 nM |
| Elagolix | Non-peptidic Antagonist | Kd = 54 pM (0.054 nM) |
| Relugolix | Non-peptidic Antagonist | IC50 = 0.33 nM |
Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity, where a lower value indicates higher affinity.
Experimental Protocols: Assessing Receptor Binding
The determination of binding affinities, as presented in the table above, is typically achieved through in vitro competitive binding assays. A common and robust method is the radioligand binding assay.
Protocol: Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a non-labeled compound (e.g., this compound or a GnRH antagonist) by measuring its ability to displace a radiolabeled ligand from the GnRH receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity GnRH analog labeled with a radioisotope (e.g., 125I-triptorelin).
-
Test Compounds: this compound and a panel of GnRH antagonists (e.g., Cetrorelix, Ganirelix).
-
Assay Buffer: A suitable buffer to maintain protein stability and physiological pH (e.g., Tris-HCl with BSA).
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Preparation: Serially dilute the unlabeled test compounds to create a range of concentrations.
-
Incubation: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Controls:
-
Total Binding: Receptor membranes + radioligand (no competitor).
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of an unlabeled ligand to saturate all specific binding sites.
-
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly done by rapid filtration through a glass fiber filter, which traps the membranes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
-
Conclusion
The GnRH agonist this compound and GnRH antagonists represent two distinct classes of compounds that, despite targeting the same receptor, elicit opposing initial physiological responses. While both can achieve therapeutic suppression of the reproductive axis, the immediate and flare-free action of antagonists offers a different clinical profile compared to the initial stimulation and subsequent downregulation induced by agonists. The quantitative data on binding affinities, primarily available for the antagonists, highlights their high potency. For a comprehensive understanding of their "cross-reactivity," direct competitive binding studies are essential. The experimental protocol detailed herein provides a standard methodology for conducting such comparative analyses, which are crucial for the continued development of targeted and effective GnRH receptor-modulating therapies.
References
A Comparative In Vivo Efficacy Analysis of Luteinizing Hormone-Releasing Hormone (LHRH) Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of various Luteinizing Hormone-Releasing Hormone (LHRH) analogues, a cornerstone in the management of hormone-sensitive cancers such as prostate and breast cancer. This analysis is supported by experimental data from both clinical and preclinical studies, with a focus on key efficacy markers including testosterone (B1683101) suppression, tumor growth inhibition, and pharmacokinetic profiles. Detailed experimental protocols for representative in vivo studies are also provided to aid in the design and interpretation of future research.
Introduction to LHRH Analogues
LHRH, a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive endocrine system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate the production of sex steroids by the gonads. LHRH analogues are synthetic peptides that mimic or block the action of natural LHRH and are broadly classified into two categories: agonists and antagonists.
LHRH Agonists (e.g., Leuprolide, Goserelin, Triptorelin) initially stimulate the LHRH receptors, leading to a transient surge in LH, FSH, and consequently, testosterone. However, chronic administration leads to receptor downregulation and desensitization, ultimately resulting in a profound suppression of gonadal steroid production, a state often referred to as "medical castration."
LHRH Antagonists (e.g., Degarelix (B1662521), Relugolix) act by directly blocking the LHRH receptors in the pituitary gland. This competitive inhibition leads to an immediate and rapid suppression of LH and FSH, and consequently testosterone, without the initial surge observed with agonists.
Comparative Efficacy Data
The in vivo efficacy of LHRH analogues is primarily assessed by their ability to suppress sex hormone levels and inhibit the growth of hormone-dependent tumors. The following tables summarize key quantitative data from comparative studies.
Testosterone Suppression: A Head-to-Head Comparison of LHRH Agonists
A retrospective study analyzed the efficacy of three commonly used LHRH agonists—goserelin, triptorelin (B344507), and leuprolide—in achieving and maintaining castrate levels of testosterone in patients with prostate cancer.
| LHRH Agonist | Mean Testosterone Level (ng/dL) during 9 months | Percentage of Patients Achieving Testosterone <10 ng/dL |
| Goserelin | Higher | 54.2% |
| Triptorelin | Lowest | 93.2% |
| Leuprolide | Intermediate | 86.4% |
Data adapted from a retrospective analysis of 125 prostate cancer patients.
LHRH Agonist vs. Antagonist: A Clinical Trial Perspective
A phase III clinical trial directly compared the efficacy of the LHRH antagonist degarelix with the LHRH agonist leuprolide in patients with advanced prostate cancer.
| Parameter | Degarelix (Antagonist) | Leuprolide (Agonist) | p-value |
| Testosterone Surge (Day 3) | 90% decrease | 65% increase | <0.001 |
| PSA Recurrence Rate (1 year) | 7.7% | 12.9% | 0.05 |
| Time to PSA Recurrence | Longer | Shorter | 0.04 |
Data from a Phase III multicenter, randomized, open-label trial in 610 prostate cancer patients.[1][2]
Pharmacokinetic Profile: A Comparative Look at Leuprolide Formulations
A study comparing a subcutaneous implant versus an intramuscular injection of leuprolide acetate (B1210297) highlighted differences in their pharmacokinetic profiles.
| Pharmacokinetic Parameter | Subcutaneous (SC) Leuprolide Acetate | Intramuscular (IM) Leuprolide Acetate |
| Cmax (ng/mL) | 19 ± 8.0 | 27 ± 4.9 |
| tmax (hours) | 2.1 ± 0.8 | 1.0 ± 0.4 |
Data from a head-to-head pharmacokinetic and pharmacodynamic comparison study.
Signaling Pathways of LHRH Analogues
The differential mechanisms of action of LHRH agonists and antagonists at the pituitary and tumor cell level are crucial for understanding their in vivo effects.
LHRH Analogue Signaling in the Pituitary
Caption: Signaling pathways of LHRH agonists and antagonists in pituitary gonadotrophs.
LHRH Analogue Signaling in Cancer Cells
Caption: Direct signaling pathway of LHRH analogues in cancer cells expressing LHRH receptors.
Experimental Protocols
The following provides a detailed methodology for a representative in vivo study comparing the efficacy of different LHRH analogues using a human prostate cancer xenograft model.
In Vivo Xenograft Model for Efficacy Comparison
References
A Head-to-Head Comparison of Leuprolide and Goserelin ((Ser(tBu)6,Azagly10)-LHRH) for Androgen Deprivation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used Luteinizing Hormone-Releasing Hormone (LHRH) agonists: Leuprolide and Goserelin (B1671991), also known as (Ser(tBu)6,Azagly10)-LHRH. Both are synthetic analogs of GnRH and are mainstays in androgen deprivation therapy (ADT) for hormone-sensitive conditions, most notably prostate cancer. This document synthesizes findings from clinical and preclinical studies to offer an objective evaluation of their comparative efficacy, safety, and underlying mechanisms of action, supported by experimental data and protocols.
Mechanism of Action: A Shared Pathway to Testosterone (B1683101) Suppression
Both Leuprolide and Goserelin are potent agonists of the LHRH receptor (LHRH-R), also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. Their therapeutic effect is achieved through a process of receptor downregulation and desensitization in the pituitary gland.
Initially, administration of either agonist causes a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. This "flare-up" can lead to a temporary increase in testosterone levels. However, continuous stimulation of the LHRH-R leads to its downregulation and uncoupling from its signaling pathway. This ultimately results in a profound and sustained suppression of LH and FSH secretion, thereby reducing testicular testosterone production to castrate levels.[1]
While both drugs share this primary mechanism, subtle differences in their molecular structure and pharmacokinetic properties may influence their clinical profiles.[2][3]
Signaling Pathway of LHRH Agonists
Caption: Signaling pathway of LHRH agonists in pituitary gonadotroph cells.
Comparative Efficacy: Achieving and Maintaining Castration
The primary measure of efficacy for LHRH agonists in prostate cancer is their ability to suppress serum testosterone to and maintain it at castrate levels (typically defined as ≤ 50 ng/dL or ≤ 20 ng/dL).
Testosterone Suppression
Head-to-head and comparative studies have generally shown that both Leuprolide and Goserelin are highly effective in achieving and maintaining testosterone suppression.
| Study / Drug Regimen | Number of Patients | Primary Endpoint | Results |
| Zeb et al. | 178 | Achievement of castrate testosterone levels at 6 months | Leuprolide (7.5mg): 98.9%Goserelin (3.6mg): 88.7%(p=0.126, not statistically significant)[4][5][6] |
| Anonymous | 50 | Patients with testosterone levels above castration during follow-up | Leuprolide (22.5mg): 8%Goserelin (10.8mg): 12%(p=0.641, not statistically significant)[7] |
| Dias Silva et al. | 60 | Patients not reaching castration (≤ 50 ng/dL) at 3 months | Leuprolide (3.75mg): 26.3%Leuprolide (7.5mg): 25%Goserelin (3.6mg): 35%(No statistically significant difference among all three)[8] |
| Iversen et al. | 232 | Mean maximum testosterone level during treatment | 1-monthly Leuprolide: 0.22 ng/mL3-monthly Leuprolide: 0.20 ng/mL1-monthly Goserelin: 0.19 ng/mL3-monthly Goserelin: 0.20 ng/mL(Not significant)[9] |
Prostate-Specific Antigen (PSA) Response
A reduction in PSA levels is a key secondary endpoint indicating a positive response to ADT.
| Study / Drug Regimen | Number of Patients | PSA Results |
| Anonymous | 50 | Mean PSA at 3 months: Leuprolide (22.5mg): 3.87 ng/mLGoserelin (10.8mg): 5.2 ng/mL(p=0.376, not statistically significant)[7] |
Pharmacokinetic Profiles
The pharmacokinetic profiles of Leuprolide and Goserelin depot formulations are designed to provide sustained drug release over extended periods.
| Parameter | Leuprolide Acetate (B1210297) (IM) | Goserelin Acetate (SC Implant) |
| Route of Administration | Intramuscular (IM) injection | Subcutaneous (SC) implant |
| Formulation | Microspheres | Solid cylindrical depot |
| Dosing Frequency | 1, 3, 4, or 6 months | 1 or 3 months |
| Time to Cmax (tmax) | ~2 hours | Slower, more gradual release |
| Half-life | Approximately 3 hours (for the non-depot formulation) | Not typically characterized by a simple half-life due to the implant |
A study comparing subcutaneous versus intramuscular leuprolide acetate formulations found that the subcutaneous injection resulted in a lower Cmax but a longer duration of detectable serum levels compared to the intramuscular injection.[10]
Safety and Tolerability: A Comparative Overview
The adverse event profiles of Leuprolide and Goserelin are largely similar and are primarily related to the physiological effects of testosterone suppression.
| Adverse Event | Leuprolide | Goserelin |
| Hot Flushes | Most frequently reported | Common |
| Injection Site Reactions | Reported | Reported |
| Malignant Neoplasm Progression | Reported | Most common AE in one pharmacovigilance study[11] |
| Dysuria | Common | Common |
| Liver Function Abnormalities | Higher incidence in one study[3] | Lower incidence in one study[3] |
| Thyroid Damage | Lower incidence in one study[3] | Higher incidence in one study[3] |
A large pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) database found 402 significant adverse event signals for leuprolide and 285 for goserelin.[11][12][13] Another study noted that the risk of important medical events was 6.78 times higher with goserelin compared to leuprolide.[12][13] However, a randomized trial comparing the two in combined androgen blockade found them to be similarly well-tolerated.[14]
Experimental Protocols
In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of LHRH agonists in a preclinical setting.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo study of LHRH agonists.
-
Cell Culture: Human prostate cancer cells (e.g., LNCaP for androgen-sensitive studies) are cultured under standard conditions.
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID) are subcutaneously inoculated with prostate cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Animals are randomized into treatment groups (e.g., vehicle control, Leuprolide, Goserelin).
-
Treatment Administration: Depot formulations of the LHRH agonists are administered subcutaneously or intramuscularly at clinically relevant doses.
-
Monitoring: Tumor dimensions and animal body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a specified maximum size or after a predetermined duration.
-
Sample Collection: At the end of the study, tumors are excised and weighed. Blood is collected for hormone analysis.
-
Analysis: Tumor tissue can be used for histological or molecular analysis. Serum is analyzed for testosterone, LH, and FSH levels.
Cell Viability/Proliferation Assay (MTT Assay)
This assay is used to assess the direct effects of LHRH agonists on the proliferation of cancer cells in vitro.
-
Cell Seeding: Plate prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with various concentrations of Leuprolide or Goserelin for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
Hormone Level Measurement (Radioimmunoassay - RIA)
RIA is a common method for quantifying serum levels of testosterone, LH, and FSH.
-
Principle: The assay is based on the competition between a radiolabeled hormone (tracer) and the unlabeled hormone in the patient's sample for a limited number of specific antibody binding sites.
-
Procedure:
-
A known quantity of radiolabeled hormone and the patient's serum are incubated with a specific antibody.
-
After incubation, the antibody-bound hormone is separated from the free hormone.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of the hormone in the sample is determined by comparing its radioactivity with a standard curve generated from samples with known hormone concentrations.[16][17]
-
Conclusion
Both Leuprolide and Goserelin are highly effective LHRH agonists for achieving and maintaining medical castration in patients with hormone-sensitive prostate cancer. Clinical data from head-to-head and comparative studies suggest largely equivalent efficacy in terms of testosterone suppression and PSA response. The choice between these agents may be influenced by factors such as the formulation, route of administration, dosing schedule, and subtle differences in their adverse event profiles as observed in real-world pharmacovigilance data. Further direct comparative studies with long-term follow-up are needed to definitively delineate any clinically significant differences in outcomes. This guide provides a foundational understanding for researchers and clinicians to make informed decisions and design future investigations in the field of androgen deprivation therapy.
References
- 1. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pafmj.org [pafmj.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Efficacy of Goserelin vs. Leuprolide in Advanced Prostate Cancer in Patients Undergoing Androgen Deprivation Therapy | Pakistan Armed Forces Medical Journal [pafmj.org]
- 7. researchgate.net [researchgate.net]
- 8. chondrex.com [chondrex.com]
- 9. Equivalent and sufficient effects of leuprolide acetate and goserelin acetate to suppress serum testosterone levels in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular leuprolide acetate formulations in male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Adverse event profile differences among long-acting gonadotropin-releasing hormone analogs: A real-world, pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adverse event profile differences among long-acting gonadotropin-releasing hormone analogs: A real-world, pharmacovigilance study | PLOS One [journals.plos.org]
- 14. Comparison of goserelin and leuprolide in combined androgen blockade therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medicallabnotes.com [medicallabnotes.com]
- 17. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to GnRH Receptor Downregulation by (Ser(tBu)6,Azagly10)-LHRH (Goserelin) and Other LHRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (Ser(tBu)6,Azagly10)-LHRH, also known as Goserelin (B1671991), with other commercially available LHRH agonists. The focus of this comparison is the quantification of Gonadotropin-Releasing Hormone (GnRH) receptor downregulation, a key mechanism of action for these therapeutic peptides. This document synthesizes available experimental data and outlines detailed protocols for the quantification of this phenomenon.
Introduction to LHRH Agonists and Receptor Downregulation
LHRH agonists are synthetic peptides that mimic the action of the endogenous decapeptide, LHRH. Initially, these agonists stimulate the GnRH receptors on pituitary gonadotrophs, leading to an increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous administration of LHRH agonists leads to a paradoxical effect: the desensitization of the pituitary gland. This is primarily achieved through the downregulation of GnRH receptors, a process involving receptor internalization, uncoupling from signaling pathways, and a decrease in receptor synthesis. The resulting "chemical castration" is therapeutically valuable in the management of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis.
This compound (Goserelin) is a potent LHRH agonist widely used in clinical practice. For a comprehensive evaluation of its performance, it is essential to compare its receptor downregulation capabilities with other commonly used LHRH analogs, including Leuprolide, Triptorelin (B344507), and Buserelin.
Comparative Analysis of LHRH Agonists
While direct comparative studies quantifying the rate and extent of GnRH receptor downregulation for all major LHRH agonists in a single experimental setting are limited in publicly available literature, we can infer their relative potencies from binding affinity data and clinical efficacy in suppressing gonadal hormones.
Binding Affinity and In Vitro Potency
The binding affinity of an LHRH agonist to the GnRH receptor is a critical determinant of its potency. A higher binding affinity generally correlates with a more sustained receptor occupancy, which can drive more effective downregulation. The following table summarizes the reported binding affinities and in vitro potencies of Goserelin and its alternatives.
| LHRH Analog | Chemical Name | Relative Potency (vs. LHRH) | Receptor Binding Affinity (Ki) |
| Goserelin | This compound | ~50-100x | Not consistently reported in direct comparative studies |
| Leuprolide | [D-Leu6, Pro9-NEt]-LHRH | ~50-100x | Not consistently reported in direct comparative studies |
| Triptorelin | [D-Trp6]-LHRH | ~50-100x | Higher than native LHRH[1] |
| Buserelin | [D-Ser(But)6, Pro9-NEt]-LHRH | ~50-100x | Not consistently reported in direct comparative studies |
Clinical Efficacy in Testosterone (B1683101) Suppression
The clinical endpoint of testosterone suppression to castrate levels is a downstream indicator of GnRH receptor downregulation. Several studies have compared the efficacy of different LHRH agonists in achieving and maintaining castration in patients with prostate cancer.
| Study Comparison | Key Findings |
| Goserelin vs. Leuprolide | Studies have shown comparable efficacy in achieving and maintaining castrate levels of testosterone.[1] |
| Goserelin vs. Triptorelin vs. Leuprolide | One retrospective study suggested that triptorelin may be more potent in achieving lower mean testosterone levels compared to goserelin and leuprolide. However, all three were effective in reaching the clinical definition of castration. |
It is important to note that formulation and delivery systems can also influence the clinical efficacy of these agonists.
Experimental Protocols for Quantifying Receptor Downregulation
Accurate quantification of GnRH receptor downregulation is crucial for the preclinical and clinical development of LHRH agonists. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Receptor Number Quantification
This assay directly measures the number of GnRH receptors on the cell surface.
Objective: To determine the change in the number of cell surface GnRH receptors (Bmax) following treatment with an LHRH agonist.
Materials:
-
Cell line expressing GnRH receptors (e.g., pituitary gonadotroph cell lines, or cancer cell lines like LNCaP)
-
Radiolabeled LHRH analog (e.g., [125I]-Triptorelin)
-
Unlabeled LHRH agonist (for determining non-specific binding)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Binding buffer (e.g., DMEM with 0.1% BSA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with the desired concentration of this compound or other LHRH agonists for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Cell Harvesting and Membrane Preparation: After treatment, wash the cells with ice-cold PBS and harvest them. Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a binding buffer.
-
Binding Assay:
-
Total Binding: Incubate the cell membranes with a saturating concentration of the radiolabeled LHRH analog.
-
Non-specific Binding: In a parallel set of tubes, incubate the cell membranes with the radiolabeled LHRH analog in the presence of a large excess of the unlabeled LHRH agonist.
-
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine the Bmax (maximum number of binding sites). Compare the Bmax values between treated and untreated cells to quantify receptor downregulation.
Western Blotting for Total Receptor Protein Levels
This technique measures the total amount of GnRH receptor protein within the cell, including both surface and intracellular receptors.
Objective: To determine the change in the total cellular GnRH receptor protein levels following treatment with an LHRH agonist.
Materials:
-
Cell line expressing GnRH receptors
-
LHRH agonists for treatment
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the GnRH receptor
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Treat cells with LHRH agonists as described in the radioligand binding assay protocol.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the GnRH receptor.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the GnRH receptor band intensity to a loading control (e.g., β-actin or GAPDH). Compare the normalized intensities between treated and untreated samples to determine the change in total receptor protein.
Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. Continuous stimulation with an agonist like this compound leads to receptor desensitization and internalization, effectively downregulating this pathway.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for Quantifying Receptor Downregulation
The following diagram illustrates a typical workflow for comparing the effects of different LHRH agonists on GnRH receptor downregulation.
Caption: Experimental Workflow.
Conclusion
This compound (Goserelin) is a potent LHRH agonist that effectively induces GnRH receptor downregulation, leading to profound suppression of the pituitary-gonadal axis. While direct quantitative comparisons of downregulation kinetics with other LHRH analogs are not extensively documented in single studies, available data on binding affinities and clinical efficacy suggest a comparable, high level of activity among the commonly used agonists. For definitive quantification and comparison, the detailed experimental protocols provided in this guide, such as radioligand binding assays and Western blotting, are essential. Further head-to-head preclinical studies employing these methods would provide more granular data to differentiate the receptor downregulation profiles of Goserelin and its alternatives, aiding in the rational design and selection of LHRH agonist therapies.
References
Comparative Analysis of LHRH Agonists in Breast Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of common Luteinizing Hormone-Releasing Hormone (LHRH) agonists—Goserelin (B1671991), Leuprolide, and Triptorelin—in preclinical breast cancer models. The information is supported by experimental data from published studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
LHRH agonists are a cornerstone of endocrine therapy for hormone receptor-positive breast cancer in premenopausal women. Their primary mechanism involves the downregulation of LHRH receptors in the pituitary gland, leading to a reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, and consequently, suppressed ovarian estrogen production.[1] However, evidence also points to a direct antiproliferative effect on breast cancer cells that express LHRH receptors.[1] This guide focuses on the preclinical data that underpins our understanding of these direct effects and the comparative efficacy of different LHRH agonists.
Performance Comparison of LHRH Agonists
While extensive clinical data compares the efficacy of LHRH agonists in treating breast cancer, direct head-to-head comparisons in preclinical breast cancer models are less common in the published literature.[2][3][4] The available data primarily focuses on binding affinities to LHRH receptors on breast cancer cells and general antiproliferative effects.
Binding Affinities of LHRH Analogs to Breast Cancer Membranes
The affinity of an LHRH agonist for its receptor on cancer cells is a critical determinant of its direct biological activity. Studies have characterized the binding of various LHRH analogs to membranes from human breast cancer specimens.
| LHRH Analog | Cancer Cell Line/Tissue | Binding Affinity (IC50) | Reference |
| [D-Trp6]LHRH (Triptorelin) | Human breast cancer specimens | 7.45 ± 0.61 nM | [5] |
| LHRH Agonists (general) | Human breast cancer membranes | High affinity (two classes of sites) | [5] |
In Vitro Antiproliferative and Anti-Apoptotic Effects
LHRH agonists have been shown to exert direct inhibitory effects on the growth of human breast cancer cell lines in vitro.[1][6] This effect is typically observed in estrogen receptor-positive (ER+) cell lines, such as MCF-7.
While a direct comparative study of Goserelin, Leuprolide, and Triptorelin on the proliferation of a single breast cancer cell line with IC50 values is not prevalent in the reviewed literature, individual studies have demonstrated the antiproliferative effects of these agonists. For instance, the LHRH agonist Triptorelin has been shown to reduce apoptosis induced by cytotoxic agents in cancer cell lines, suggesting a potential mechanism for its antitumor effect beyond hormonal suppression.[7]
In Vivo Efficacy in Breast Cancer Xenograft Models
Data from in vivo studies using breast cancer xenograft models to directly compare the efficacy of Goserelin, Leuprolide, and Triptorelin in inhibiting tumor growth is limited in the available literature. Such studies are crucial for understanding the comparative therapeutic potential of these agonists in a more complex biological system.
Signaling Pathways and Experimental Workflows
LHRH Receptor Signaling Pathway in Breast Cancer Cells
The binding of an LHRH agonist to its receptor on a breast cancer cell initiates a cascade of intracellular events that can lead to an anti-tumor response. The following diagram illustrates the key components of this signaling pathway.
Caption: LHRH receptor signaling in breast cancer.
Experimental Workflow: In Vitro Antiproliferation Assay
To assess the direct antiproliferative effects of LHRH agonists on breast cancer cells, a colorimetric assay such as the MTT assay is commonly employed.
Caption: Workflow for an in vitro antiproliferation assay.
Experimental Workflow: In Vivo Xenograft Study
Animal models are essential for evaluating the in vivo efficacy of LHRH agonists. The following diagram outlines a typical workflow for a breast cancer xenograft study.
Caption: Workflow for an in vivo breast cancer xenograft study.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of LHRH agonists to LHRH receptors in breast cancer cell membranes.
Materials:
-
Breast cancer cells (e.g., MCF-7) or tumor tissue
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radiolabeled LHRH agonist (e.g., [125I]-Triptorelin)
-
Unlabeled LHRH agonists (Goserelin, Leuprolide, Triptorelin) for competition
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize breast cancer cells or tumor tissue in ice-cold membrane preparation buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a series of tubes, add a constant amount of membrane protein, the radiolabeled LHRH agonist, and increasing concentrations of the unlabeled competitor LHRH agonist. Include tubes for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled agonist).
-
Incubation: Incubate the reaction tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and use non-linear regression to determine the IC50 value for each agonist.
Cell Viability (MTT) Assay
Objective: To measure the antiproliferative effect of LHRH agonists on breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
LHRH agonists (Goserelin, Leuprolide, Triptorelin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the LHRH agonists. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the viability against the agonist concentration to determine the IC50 value.
In Vivo Breast Cancer Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of LHRH agonists.
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Immunodeficient mice (e.g., nude or SCID)
-
Matrigel (optional, to aid tumor formation)
-
LHRH agonists (Goserelin, Leuprolide, Triptorelin) formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (and optionally Matrigel) into the flank or mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the LHRH agonists and vehicle control to the respective groups according to the planned dosing schedule and route (e.g., subcutaneous injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of general health.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Tissue Collection and Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for proliferation and apoptosis markers), and molecular analyses.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups and the control group to assess the in vivo efficacy of each LHRH agonist.
Conclusion
The available preclinical data indicates that LHRH agonists can exert direct antiproliferative effects on breast cancer cells, likely mediated through high-affinity LHRH receptors present on these cells. While Triptorelin has shown a high binding affinity to breast cancer membranes, a comprehensive, direct comparative analysis of the in vitro and in vivo efficacy of Goserelin, Leuprolide, and Triptorelin in breast cancer models is an area that warrants further investigation. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, which would be invaluable for the continued development and optimization of endocrine therapies for breast cancer.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Insights Into Physician Prescribing Decisions: Why Goserelin? Why Leuprolide? [theoncologynurse.com]
- 3. Insights Into Physician Prescribing Decisions: Why Goserelin? Why Leuprolide? - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 4. Comparison of goserelin and leuprorelin for ovarian protection during chemotherapy in young patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Luteinizing hormone-releasing hormone (LHRH) inhibits apoptosis induced by cytotoxic agent and UV-light but not apoptosis mediated through CD95 in human ovarian and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hormonal Responses to LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hormonal responses to various Luteinizing Hormone-Releasing Hormone (LHRH) analogs, crucial therapeutic agents in conditions such as prostate cancer, endometriosis, and central precocious puberty. By presenting objective experimental data, detailed methodologies, and clear visualizations of the underlying biological processes, this document serves as a valuable resource for researchers and professionals in the field of drug development.
Mechanism of Action: A Dual-Phase Response
LHRH agonists, synthetic analogs of the natural LHRH, exhibit a biphasic effect on the pituitary-gonadal axis. Initially, they bind to LHRH receptors on pituitary gonadotrophs, triggering a surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] This "flare-up" phenomenon leads to a transient increase in testosterone (B1683101) levels in males and estrogen in females.[1] However, continuous stimulation of the LHRH receptors leads to their downregulation and desensitization. This subsequent phase results in a profound and sustained suppression of LH and FSH secretion, ultimately leading to a state of chemical castration with significantly reduced testosterone or estrogen levels.[1]
In contrast, LHRH antagonists act as competitive blockers of the LHRH receptor. They prevent the binding of endogenous LHRH, thereby immediately suppressing the release of LH and FSH without an initial stimulatory phase.
Comparative Efficacy in Testosterone Suppression
The primary measure of efficacy for LHRH analogs in the context of prostate cancer is the suppression of serum testosterone to castrate levels. A retrospective study by Shim et al. (2019) provides a direct comparison of three commonly used LHRH agonists: goserelin (B1671991), triptorelin (B344507), and leuprolide. The study evaluated the percentage of patients achieving various castration thresholds and the mean serum testosterone levels over a nine-month period.
Table 1: Percentage of Patients Achieving Castration Levels with 3-Month Depot Formulations
| LHRH Analog | Dosage | Month 3 | Month 6 | Month 9 |
| Testosterone < 50 ng/dL | ||||
| Goserelin | 11.34 mg | 100% | 100% | 98.3% |
| Triptorelin | 11.25 mg | 100% | 100% | 100% |
| Leuprolide | 11.25 mg | 100% | 100% | 100% |
| Testosterone < 20 ng/dL | ||||
| Goserelin | 11.34 mg | 93.2% | 91.5% | 89.8% |
| Triptorelin | 11.25 mg | 97.7% | 97.7% | 97.7% |
| Leuprolide | 11.25 mg | 95.5% | 95.5% | 95.5% |
| Testosterone < 10 ng/dL | ||||
| Goserelin | 11.34 mg | 66.1% | 59.3% | 54.2% |
| Triptorelin | 11.25 mg | 93.2% | 93.2% | 93.2% |
| Leuprolide | 11.25 mg | 86.4% | 86.4% | 86.4% |
Data sourced from Shim et al., Investig Clin Urol, 2019.[3]
Table 2: Mean Serum Testosterone Levels (ng/dL) with 3-Month Depot Formulations
| LHRH Analog | Dosage | Month 3 | Month 6 | Month 9 |
| Goserelin | 11.34 mg | 11.5 ± 8.4 | 12.1 ± 6.2 | 14.1 ± 15.4 |
| Triptorelin | 11.25 mg | 6.1 ± 5.1 | 6.5 ± 4.6 | 5.1 ± 3.1 |
| Leuprolide | 11.25 mg | 9.6 ± 8.2 | 8.7 ± 6.7 | 6.8 ± 6.0 |
Data sourced from Shim et al., Investig Clin Urol, 2019.[3]
These data suggest that while all three LHRH agonists are effective in achieving castration levels of testosterone (<50 ng/dL), triptorelin and leuprolide appear to achieve deeper and more consistent suppression to lower thresholds (<20 ng/dL and <10 ng/dL) compared to goserelin in this particular study.[3] Triptorelin demonstrated the lowest mean serum testosterone levels throughout the 9-month observation period.[3]
While direct comparative data for the effects of goserelin, triptorelin, and leuprolide on LH and FSH levels are limited in the reviewed literature, the established mechanism of action for LHRH agonists involves an initial surge in both gonadotropins, followed by a profound and sustained suppression. The degree and duration of this suppression are expected to correlate with the observed testosterone suppression.
Experimental Protocols
The following outlines a typical experimental protocol for a clinical trial comparing the hormonal response to different LHRH analogs.
1. Study Design: A randomized, open-label, parallel-group clinical trial.
2. Patient Population:
- Inclusion Criteria: Adult male patients with histologically confirmed advanced or metastatic prostate cancer, for whom androgen deprivation therapy is indicated. Eastern Cooperative Oncology Group (ECOG) performance status of 0-2. Adequate hematologic, renal, and hepatic function.
- Exclusion Criteria: Prior orchiectomy or treatment with LHRH analogs or antagonists. Use of other medications known to affect testosterone levels. History of hypersensitivity to LHRH analogs.
3. Treatment Arms:
- Arm A: Goserelin acetate (B1210297) depot (e.g., 10.8 mg every 12 weeks).
- Arm B: Triptorelin pamoate depot (e.g., 22.5 mg every 24 weeks).
- Arm C: Leuprolide acetate depot (e.g., 45 mg every 24 weeks).
- Note: Dosages and administration schedules may vary based on the specific formulations being tested.
4. Study Procedures:
- Screening Visit (Day -14 to -1): Informed consent, medical history, physical examination, ECOG status, vital signs, and collection of blood samples for baseline hormone levels (Testosterone, LH, FSH) and other laboratory parameters.
- Baseline/Randomization Visit (Day 1): Confirmation of eligibility, randomization to a treatment arm, and administration of the first dose of the assigned LHRH analog.
- Follow-up Visits: Scheduled at regular intervals (e.g., weeks 2, 4, 8, 12, and every 12 weeks thereafter) for clinical assessment, adverse event monitoring, and blood sample collection for hormonal analysis.
5. Hormone Level Assessment:
- Serum testosterone, LH, and FSH levels are measured at baseline and at each follow-up visit.
- Blood samples are typically collected in the morning to account for diurnal variations in hormone levels.
- Validated immunoassays are used for the quantitative determination of hormone concentrations.
6. Efficacy Endpoints:
- Primary Endpoint: The proportion of patients achieving and maintaining a castrate level of serum testosterone (e.g., < 50 ng/dL and/or < 20 ng/dL) from a specified time point (e.g., week 4) through the end of the study.
- Secondary Endpoints: Mean serum testosterone, LH, and FSH levels over time. Time to achieve castration. Incidence and magnitude of testosterone surge. Prostate-Specific Antigen (PSA) response.
7. Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on injection site reactions and symptoms related to androgen deprivation (e.g., hot flashes, fatigue).
Visualizing the Pathways
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 2. scilit.com [scilit.com]
- 3. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
